Tetraethyl orthocarbonate
Description
Properties
IUPAC Name |
triethoxymethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNAJYDRSIKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075278 | |
| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-09-1 | |
| Record name | Tetraethyl orthocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl orthocarbonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl orthocarbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28574 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |
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| Record name | Tetraethyl orthocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYL ORTHOCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2P2570012 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetraethyl Orthocarbonate: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of tetraethyl orthocarbonate (TEOC), a versatile chemical compound identified by CAS number 78-09-1.[1] Formally the tetraethyl ester of the unstable orthocarbonic acid, TEOC serves as a crucial reagent and building block in diverse fields, including organic synthesis, polymer chemistry, and materials science.[2][3] Its unique tetrahedral structure, featuring a central carbon atom bonded to four ethoxy groups, underpins its reactivity and utility.[2][4] This guide details its chemical and physical properties, outlines key synthetic methodologies with experimental protocols, and discusses its primary applications.
Properties of this compound
A thorough understanding of TEOC's properties is fundamental to its effective application. It is a colorless liquid with a characteristic fruity or aromatic odor.[2][3] Chemically, it is sensitive to moisture and unstable in the presence of strong acids and bases, which can cause it to hydrolyze into ethanol (B145695) and carbon dioxide.[2][4] It is soluble in most common organic solvents like ethanol and ether, a characteristic that facilitates its use in a wide array of chemical reactions.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₉H₂₀O₄ | [2][5][6] |
| Molecular Weight | 192.25 g/mol | [2][5][6][7] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 159 °C (lit.) | [7][8] |
| Melting Point | -68 °C | [2] |
| Density | 0.919 g/mL at 25 °C (lit.) | [7][8] |
| Refractive Index (n20/D) | 1.392 (lit.) | [7][8] |
| Flash Point | 52-53 °C (closed cup) | [7][9][10] |
| CAS Number | 78-09-1 |[1][5][6][7] |
Synthesis of this compound
Several synthetic routes to this compound have been developed. The most established methods involve the reaction of sodium ethoxide with a suitable carbon source, such as trichloronitromethane (chloropicrin) or trichloroacetonitrile (B146778).[11][12] While the chloropicrin (B1668804) method offers moderate yields of 46-58%, the trichloroacetonitrile route is often preferred for its higher efficiency, achieving yields up to 85%.[11] Alternative, less common methods include the reaction of carbon disulfide with dialkyltin dialkoxides or thallous ethoxide.[3][11]
Caption: Synthesis workflow for this compound from sodium ethoxide and chloropicrin.
This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood due to the hazardous nature of chloropicrin.[12]
Materials:
-
Sodium metal
-
Absolute Ethanol (<0.1% water)[12]
-
Trichloronitromethane (Chloropicrin)[12]
-
N-heptane (for extraction)[5]
-
Anhydrous magnesium sulfate[12]
-
Saturated salt solution[12]
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.[12]
-
Water bath[12]
-
Vigreux column or other fractional distillation apparatus[12]
-
Separatory funnel[12]
Procedure:
-
Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, prepare a solution of sodium ethoxide by reacting sodium metal with an excess of absolute ethanol in the three-necked flask.[12] For a large-scale reaction, one might use 320 kg of sodium ethoxide in 1280 kg of absolute ethanol.[5]
-
Reaction Setup: Heat the stirred sodium ethoxide solution to 58–60°C using a water bath.[12] Some protocols suggest a slightly higher temperature range of 65-70°C.[5]
-
Addition of Chloropicrin: Place trichloronitromethane (e.g., 100 g, 0.61 mole) in the dropping funnel.[12] Add the chloropicrin dropwise to the heated solution at a rate that maintains a steady reaction temperature (58-60°C).[12] The reaction is strongly exothermic; the addition rate must be carefully controlled to prevent the reaction from becoming uncontrollable.[12] The addition may take approximately 2 hours.[12]
-
Reaction Completion: After the addition is complete, continue the reaction for an additional 3 hours or allow the mixture to stand overnight.[5][12]
-
Workup and Extraction:
-
Cool the residue and dilute it with a significant volume of water (e.g., 1.2 L for the 100 g scale) to dissolve the inorganic salts.[5][12]
-
Transfer the mixture to a separatory funnel. The organic layer containing the crude TEOC will separate.[12]
-
Extract the aqueous layer with a suitable solvent like ether or n-heptane to recover any dissolved product.[5][12]
-
Combine all organic layers, wash with a saturated salt solution, and dry over anhydrous magnesium sulfate.[12]
-
Purification:
-
Filter off the drying agent.
-
Remove the extraction solvent (ether or n-heptane) using a fractionating column.[5][12]
-
Combine the residue with the initial crude product and purify by fractional distillation at atmospheric or reduced pressure to yield the final this compound product.[5][12] A high-purity product (>99.5%) can be obtained with a yield of up to 91%.[5]
-
Key Applications
TEOC's unique reactivity makes it a valuable tool for chemists in both industrial and academic settings.[6]
-
Organic Synthesis: It is widely used as a versatile reagent.[6] A key application is as a protecting group for alcohols and amines, simplifying complex multi-step syntheses.[6] It is also used in the synthesis of esters, ethers, and ketones.[2]
-
Polymer Chemistry: TEOC functions as an effective crosslinking agent in the production of polymers, such as polyurethanes, enhancing their mechanical properties and thermal stability.[1][2][6] It is also a precursor for spiro orthocarbonates, which are used as expanding monomers to reduce shrinkage during polymerization.[3] Simple condensation with diols or triols can produce cross-linked poly(orthocarbonate)s, which have applications as highly effective organic solvent absorbents.[1][13]
-
Materials Science: In the sol-gel process, TEOC is a precursor for synthesizing silica-based materials, including nanoparticles and thin films for advanced coatings and adhesives.[1][2][6]
-
Pharmaceutical Development: The compound serves as an important building block in the synthesis of complex molecules, facilitating the creation of advanced therapeutic agents and enhancing the stability of drug compounds.[1][6]
Safety and Handling
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[9][10] Proper safety precautions are mandatory when handling this chemical.
Table 2: Hazard and Safety Information
| Category | Information | References |
|---|---|---|
| Signal Word | Warning | [7][10] |
| Hazard Statements | H226: Flammable liquid and vapor. | [7] |
| Primary Hazards | Flammable, skin/eye/respiratory irritant, moisture sensitive. | [9][10] |
| Personal Protective Equipment (PPE) | Safety glasses/faceshield, chemical-resistant gloves, respirator with appropriate filter (e.g., ABEK type). | [9] |
| Handling | Use in a well-ventilated area with spark-proof tools. Ground and bond containers when transferring. Avoid contact with skin, eyes, and moisture. | [9] |
| Storage | Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials (strong acids, strong oxidizing agents). Keep container tightly closed. |[9][10] |
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment.[12]
References
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- 2. nbinno.com [nbinno.com]
- 3. Tetraethoxymethane - Wikipedia [en.wikipedia.org]
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- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 原碳酸四乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 78-09-1 [chemicalbook.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
Tetraethyl Orthocarbonate: A Comprehensive Technical Guide on Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl orthocarbonate (TEOC), with the chemical formula C(OCH₂CH₃)₄, is a versatile and highly reactive reagent in organic synthesis. Its unique orthoester structure, characterized by a central carbon atom bonded to four ethoxy groups, imparts a distinct reactivity profile that is leveraged in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the chemical structure, physical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its key physical and spectroscopic data. Furthermore, this document elucidates the mechanistic pathways of its characteristic reactions, including hydrolysis and nucleophilic substitution, through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science who seek to harness the synthetic potential of this important chemical entity.
Chemical Structure and Identification
This compound, also known by its IUPAC name triethoxymethoxyethane, is the tetraethyl ester of the hypothetical orthocarbonic acid (C(OH)₄).[1][2] The central carbon atom is saturated and bonded to four oxygen atoms, each of which is part of an ethoxy group.
| Identifier | Value | Reference |
| Molecular Formula | C₉H₂₀O₄ | [3][4][5] |
| Molecular Weight | 192.25 g/mol | [1][3][4] |
| IUPAC Name | triethoxymethoxyethane | [1] |
| CAS Number | 78-09-1 | [3][4][5] |
| SMILES | CCOC(OCC)(OCC)OCC | [1] |
| InChI | InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | [1][6] |
| InChIKey | CWLNAJYDRSIKJS-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid under standard conditions.[5] It is characterized by its sensitivity to moisture and should be stored in an inert atmosphere at room temperature.[3][4] The compound is insoluble in water but soluble in common organic solvents such as chloroform (B151607) and methanol.[3][7]
Physical Properties
| Property | Value | Reference |
| Melting Point | -22 °C (estimated) | [3][4] |
| Boiling Point | 159 °C | [3][4] |
| Density | 0.919 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.392 | [3][4] |
| Flash Point | 52.8 °C | [8] |
| Vapor Pressure | 3.24 mmHg at 25 °C | [8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Data available in spectral databases. | [1][6] |
| ¹³C NMR | Data available in spectral databases. | [6] |
| IR Spectroscopy | Data available in spectral databases. | [1][9] |
| Mass Spectrometry | Data available in spectral databases. | [1][2] |
| Raman Spectroscopy | Data available in spectral databases. | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of a chloromethyl derivative with sodium ethoxide. The two primary starting materials for this transformation are trichloronitromethane (chloropicrin) and trichloroacetonitrile (B146778).
Synthesis from Trichloronitromethane and Sodium Ethoxide
This method typically affords yields ranging from 46-58%.[10] The reaction is highly exothermic and requires careful control of the reaction temperature.[11]
Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a clean, dry reactor equipped with a stirrer, thermometer, and reflux condenser, add 320 kg of sodium ethoxide to 1280 kg of absolute ethanol (B145695).[12] The weight of the absolute ethanol should be 3-8 times that of the sodium ethoxide.[13]
-
Reaction with Trichloronitromethane: While maintaining the temperature between 60-70 °C, add 97 kg of trichloronitromethane dropwise to the sodium ethoxide solution.[12][13][14] The addition should be carried out over approximately 2 hours.[11]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture and maintain the temperature for an additional 1-10 hours to ensure the reaction goes to completion.[12][13]
-
Ethanol Recovery: Distill off approximately 70-75% of the ethanol at atmospheric pressure.[14]
-
Workup: Add 1600 kg of water to dissolve the solid residue, followed by the addition of 1280 kg of n-heptane for extraction.[12]
-
Purification: The organic phase is transferred to a rectification tower. A small amount of sodium ethoxide (0.05 kg) is added.[12] n-Heptane is removed by distillation under normal pressure with a controlled reflux ratio.[12][13] The final product, this compound, is then purified by vacuum distillation at a pressure of -0.098 MPa.[12]
Synthesis from Trichloroacetonitrile
A more efficient method utilizes trichloroacetonitrile as the starting material, which can achieve yields of up to 85%.[10]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom and the presence of four good leaving groups (ethoxy groups). Its reactions typically proceed via initial protonation under acidic conditions, which activates the molecule for subsequent nucleophilic attack.[14]
Hydrolysis
This compound is sensitive to moisture and readily undergoes hydrolysis in the presence of acid to yield diethyl carbonate and ethanol.[3][15]
Caption: Acid-catalyzed hydrolysis of this compound.
Reactions with Nucleophiles
This compound serves as a versatile reagent for the introduction of ethoxy groups and for the formation of various functional groups through reactions with a wide range of nucleophiles.[16]
Caption: General mechanism of nucleophilic substitution on this compound.
Synthetic Applications
The unique reactivity of this compound makes it a valuable tool in various synthetic endeavors:
-
Protecting Group Chemistry: It is widely used as a protecting group for alcohols, amines, and carboxylic acids, allowing for selective reactions at other sites of a complex molecule.[5][16]
-
Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds.[16]
-
Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the production of pharmaceuticals, such as chemokine receptor-5 inhibitors for HIV-1, and agrochemicals, including benzobisoxazoles.[3][17]
-
Polymer Chemistry: It can act as a crosslinking agent in the synthesis of polymers, enhancing their mechanical and thermal properties.[5][16]
-
Materials Science: It is employed in the preparation of organic semiconductors for electronic devices like OLEDs and OFETs.[3][17]
Safety and Handling
This compound is a flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and hot surfaces. Due to its moisture sensitivity, it should be stored in a tightly closed container in a dry and well-ventilated place under an inert atmosphere.[3][4] It is incompatible with strong oxidizing agents and strong acids. Standard personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.
Conclusion
This compound is a synthetically valuable reagent with a rich and diverse reactivity profile. A thorough understanding of its chemical structure, properties, and reaction mechanisms is paramount for its effective utilization in organic synthesis. This technical guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and mechanistic diagrams, to aid researchers and professionals in leveraging the full potential of this versatile compound in their scientific pursuits.
References
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- 2. Tetraethoxymethane [webbook.nist.gov]
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- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound(78-09-1) 1H NMR spectrum [chemicalbook.com]
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- 8. This compound | 78-09-1 [chemnet.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
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- 13. CN107573223B - Method for producing this compound by efficient rectification - Google Patents [patents.google.com]
- 14. This compound | Organic Synthesis Reagent [benchchem.com]
- 15. Ortho ester - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. This compound | 78-09-1 [chemicalbook.com]
An In-depth Technical Guide on the Core Reaction Mechanisms of Tetraethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals
Tetraethyl orthocarbonate (TEOC), with the chemical formula C(OCH₂CH₃)₄, is a versatile reagent in organic synthesis, prized for its unique reactivity as a stable precursor to the hypothetical orthocarbonic acid. Its applications span from a protecting group for alcohols and phenols to a key building block in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a detailed exploration of the core reaction mechanisms of this compound, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its effective use in research and development.
Acid-Catalyzed Hydrolysis
The hydrolysis of this compound under acidic conditions is a fundamental reaction that proceeds in a stepwise manner to ultimately yield diethyl carbonate and ethanol (B145695). This reaction is of significant importance as it mirrors the behavior of orthoesters, a class of compounds for which TEOC is the tetraalkoxy analogue of the simplest member.
The mechanism is initiated by the protonation of one of the ethoxy oxygen atoms, making it a good leaving group (ethanol). The resulting resonance-stabilized carboxonium ion is then attacked by water. This process repeats, leading to the sequential loss of two ethanol molecules and the formation of diethyl carbonate.
Experimental Data for Acid-Catalyzed Hydrolysis of an Analogous Orthoester (2,5-dimethoxytetrahydrofuran)
| Reactant | Reagent/Catalyst | Solvent | Temperature | Product(s) | Yield | Reference |
| 2,5-dimethoxytetrahydrofuran (B146720) | Acetate (B1210297) Buffer | Water | Ambient | N-substituted pyrroles (after reaction with primary amines) | 89-94% | [1] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2,5-dimethoxytetrahydrofuran
This protocol for a related compound illustrates the general procedure for acid-catalyzed hydrolysis of an acetal (B89532), which is mechanistically similar to an orthoester.
-
Reaction Setup: 2,5-dimethoxytetrahydrofuran is subjected to mild hydrolysis in water in the presence of an acetate buffer solution.[1]
-
Reaction Conditions: The reaction is carried out at ambient temperature.[1]
-
Intermediate Formation: The hydrolysis of 2,5-dimethoxytetrahydrofuran yields an activated 1,4-dicarbonyl intermediate.[1]
-
Subsequent Reaction: This intermediate is then reacted in situ with a primary amine to afford the corresponding N-substituted pyrrole (B145914).[1]
-
Work-up and Yield: The reaction proceeds to high yields of the final pyrrole product (89-94%), indicating efficient hydrolysis of the starting material under these conditions.[1]
Diagram: Acid-Catalyzed Hydrolysis of this compound
Caption: Stepwise acid-catalyzed hydrolysis of this compound.
Transesterification
This compound can undergo transesterification with alcohols, which is a process of exchanging the ethoxy groups for other alkoxy groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by removing one of the products, usually the more volatile alcohol (ethanol in this case). This reaction is particularly useful for the synthesis of other orthocarbonates and spiro orthocarbonates when diols are used.
Experimental Data for Transesterification of this compound with a Diol
The reaction of this compound with glycerol (B35011) demonstrates the synthesis of novel diol spiro orthocarbonates, which have applications as anti-shrinkage additives in polymer chemistry.[2][3]
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product(s) | Yield | Reference |
| This compound | Glycerol | Not specified | Not specified | Isomeric mixture of Diol Spiro Orthocarbonates | 50% | [2] |
Experimental Protocol: Synthesis of Diol Spiro Orthocarbonates
-
Reactants: this compound is reacted with glycerol.[2]
-
Reaction: The transesterification reaction leads to the formation of a mixture of isomeric diol spiro orthocarbonates.
-
Product Isolation: The product is obtained as a hardly separable isomeric mixture.[2]
-
Yield: A yield of 50% for the mixture of diol spiro orthocarbonates is reported.[2]
Diagram: Transesterification of this compound with a Diol
Caption: Synthesis of a spiro orthocarbonate via transesterification.
Reactions with Nitrogen Nucleophiles (Amines)
This compound reacts with primary amines, particularly aromatic amines, in the presence of an acid catalyst to form benzimidazole (B57391) derivatives. This reaction is a key step in the synthesis of various pharmaceuticals, including the antihypertensive drug candesartan (B1668252) cilexetil.[4][5][6][7][8] The mechanism involves the initial formation of an ethoxycarboximidate intermediate, which then undergoes intramolecular cyclization.
Experimental Data for the Reaction of this compound with an Aromatic Diamine Intermediate
This reaction is a crucial step in the synthesis of Candesartan Cilexetil, demonstrating the utility of TEOC in constructing heterocyclic rings.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Product | Yield | Reference |
| 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-(((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-aminobenzoate dihydrochloride | This compound | THF | 5 °C | 6 h | Candesartan cilexetil | 83% | [5] |
| Aminobenzote intermediate (11) | This compound | Acetic acid / Toluene (B28343) | 60 °C | 2 h | Candesartan cilexetil intermediate (1) | 81% | [4] |
Experimental Protocol: Synthesis of a Benzimidazole Derivative for Candesartan Cilexetil
-
Reaction Setup: A mixture of the aminobenzoate intermediate (11) (22 g, 0.04 mol), acetic acid (2.3 mL, 0.04 mol), and this compound (9.2 mL, 0.044 mol) in toluene (100 mL) is prepared in a reaction flask.[4]
-
Reaction Conditions: The mixture is stirred at 60 °C for 2 hours.[4]
-
Product Precipitation: The reaction mixture is then diluted with petroleum ether (~100 mL) and cooled to room temperature.[4]
-
Isolation and Purification: The resulting solid is filtered and dried to provide the crude product. Recrystallization from ethyl acetate-petroleum ether affords the purified product.[4]
-
Yield: The final yield of the benzimidazole derivative is 81%.[4]
Diagram: Reaction of this compound with an o-Phenylenediamine Derivative
Caption: Formation of a benzimidazole ring system.
Reactions with Carbon Nucleophiles (Grignard Reagents)
Orthoesters, and by extension this compound, can react with powerful carbon nucleophiles such as Grignard reagents. In the case of orthoesters, this reaction, known as the Bodroux-Chichibabin aldehyde synthesis, leads to the formation of acetals which can then be hydrolyzed to aldehydes.[9] The reaction with this compound is expected to proceed similarly, with the displacement of one or more ethoxy groups by the alkyl or aryl group from the Grignard reagent. The increased positive charge on the central carbon of an orthoester compared to an acetal or ketal facilitates this reaction.[10]
While a specific, detailed experimental protocol for the reaction of this compound with a Grignard reagent was not found in the provided search results, the general principle is well-established for orthoesters.
Experimental Data for Grignard Reactions with Esters (for mechanistic analogy)
The reaction of Grignard reagents with esters provides a useful analogy, as it also involves nucleophilic attack at a carbonyl carbon and displacement of an alkoxy group. Typically, the reaction proceeds with the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[11]
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |
| Phthalide (a lactone) | Grignard Reagent | MeTHF | -30 °C to -15 °C | Mono- or di-addition product | [12] |
| Ester | Grignard Reagent (2 equiv.) | Ether/THF | Varies | Tertiary Alcohol | [11] |
Diagram: Proposed Reaction of this compound with a Grignard Reagent
Caption: Hypothetical reaction pathway with a Grignard reagent.
Use as a Protecting Group
This compound is a versatile protecting group for alcohols and phenols.[13][14][15] The protection proceeds via an acid-catalyzed transesterification to form a mixed orthocarbonate, which is stable to a variety of reaction conditions under which other protecting groups might be labile. Deprotection can be achieved under mildly acidic conditions.
Experimental Data for the Protection of Phenols
While a specific protocol for the use of TEOC as a protecting group for phenols was not found, the general principle is similar to other acetal- and ketal-based protecting groups. The following table provides an example of a related silyl-based protecting group for phenols.
| Reactant (Phenol) | Protecting Reagent | Base | Solvent | Product | Yield | Reference |
| Substituted Phenols | 2-(tert-butyldiphenylsilyl)ethyl chloride | Not specified | Not specified | TBDPSE-protected phenol (B47542) | Good to Excellent | [14] |
Experimental Protocol: General Procedure for the Protection of Alcohols/Phenols
-
Reaction Setup: The alcohol or phenol is dissolved in an anhydrous, non-polar solvent.
-
Reagents: this compound and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) are added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the protected product by removal of ethanol.
-
Work-up: The reaction is quenched with a mild base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or distillation.
Diagram: Protection and Deprotection of an Alcohol using this compound
Caption: Protection of an alcohol and subsequent deprotection.
This guide provides a foundational understanding of the key reaction mechanisms of this compound. For more specific applications and optimization of reaction conditions, consulting the primary literature is recommended. The versatility of TEOC makes it a valuable tool in the arsenal (B13267) of synthetic chemists, and a thorough understanding of its reactivity is paramount to its successful implementation in the synthesis of novel and complex molecules.
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel diol spiro orthocarbonates derived from glycerol as anti-shrinkage additives for the cationic photopolymerization of epoxy monomers | Semantic Scholar [semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]
- 7. researchmap.jp [researchmap.jp]
- 8. researchgate.net [researchgate.net]
- 9. Ortho ester - Wikipedia [en.wikipedia.org]
- 10. organic chemistry - Why do orthoesters react with Grignard reagents, but acetals and ketals don't? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tert-Buyldiphenylsilylethyl ("TBDPSE"): a practical protecting group for phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of Tetraethyl Orthocarbonate: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetraethyl orthocarbonate (TEOC), a versatile reagent in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its unique orthoester structure.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl groups. Due to the symmetrical nature of the molecule, all four ethyl groups are chemically equivalent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.65 | Quartet (q) | 8H | -O-CH₂ -CH₃ |
| 1.20 | Triplet (t) | 12H | -O-CH₂-CH₃ |
Solvent: CDCl₃
The quartet at 3.65 ppm is attributed to the eight methylene (B1212753) protons (-CH₂-), which are deshielded by the adjacent oxygen atoms. These protons are split by the neighboring methyl protons into a quartet. The twelve methyl protons (-CH₃) appear as a triplet at 1.20 ppm due to coupling with the adjacent methylene protons.
¹³C NMR Data
The ¹³C NMR spectrum of this compound is simple, showing only three signals corresponding to the quaternary carbon, the methylene carbons, and the methyl carbons of the four equivalent ethyl groups.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 114.7 | C (OCH₂CH₃)₄ |
| 62.1 | -O-CH₂ -CH₃ |
| 15.3 | -O-CH₂-CH₃ |
Solvent: CDCl₃
The signal for the central quaternary carbon is observed in the downfield region around 114.7 ppm. The methylene carbons appear at approximately 62.1 ppm, while the methyl carbons are found in the upfield region at about 15.3 ppm.[1]
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 20-50 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Acquisition Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by strong C-O stretching vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2870 | Strong | C-H stretching (alkane) |
| 1470-1440 | Medium | C-H bending (CH₂) |
| 1390-1370 | Medium | C-H bending (CH₃) |
| 1100-1000 | Very Strong | C-O stretching (ether-like) |
The most prominent feature in the IR spectrum is the very strong and broad absorption band in the 1100-1000 cm⁻¹ region, which is characteristic of the C-O single bond stretching vibrations in the ether-like linkages of the orthoester.[1][2] The spectrum also shows typical C-H stretching and bending vibrations for the ethyl groups.
Experimental Protocol for IR Spectroscopy
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Alternatively, a drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Acquisition Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmission or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak due to the lability of the orthoester functionality.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 147 | 92.1 | [C(OCH₂CH₃)₃]⁺ |
| 119 | - | [C(OCH₂CH₃)₂OH]⁺ |
| 91 | 55.8 | [C(OCH₂CH₃)(OH)₂]⁺ |
| 63 | 99.9 | [C(OH)₃]⁺ |
| 45 | - | [OCH₂CH₃]⁺ |
| 29 | 84.8 | [CH₂CH₃]⁺ |
The base peak in the mass spectrum is observed at m/z 63. A significant peak is also present at m/z 147, corresponding to the loss of an ethoxy radical.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the loss of an electron from one of the oxygen atoms. The resulting molecular ion is unstable and readily undergoes fragmentation. The primary fragmentation pathway involves the cleavage of a C-O bond to lose an ethyl radical, followed by successive losses of ethene and ethanol (B145695) molecules.
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
-
Inlet System: Gas Chromatography (GC) for sample introduction.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
Mass Analysis and Detection:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detector: Electron multiplier.
Logical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of TEOC.
References
Synthesis of Tetraethoxymethane from Sodium Ethoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetraethoxymethane, a versatile orthoester, with a focus on methods employing sodium ethoxide as a key reagent. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication.
Introduction
Tetraethoxymethane, also known as tetraethyl orthocarbonate, is a valuable chemical intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its ability to act as a protective group, a dehydrating agent, and a precursor for various functional groups makes it a reagent of significant interest.[2][3] This guide focuses on the synthesis of tetraethoxymethane from sodium ethoxide, exploring different carbon sources and detailing the associated experimental procedures.
Synthetic Routes from Sodium Ethoxide
Several synthetic strategies have been developed to produce tetraethoxymethane from sodium ethoxide. The choice of the carbon electrophile is critical and influences the reaction conditions, yield, and safety considerations. The most prominent methods involve the reaction of sodium ethoxide with trichloronitromethane, trichloroacetonitrile (B146778), or a combination of carbon disulfide and tin(IV) chloride.[4][5][6]
Reaction with Trichloronitromethane
The reaction of sodium ethoxide with trichloronitromethane is a well-documented method for the synthesis of tetraethoxymethane.[7][8] This reaction proceeds via a nucleophilic substitution mechanism where the ethoxide ion displaces the chloride and nitrite (B80452) groups from the carbon center.
Reaction Scheme:
Reaction with Trichloroacetonitrile
A higher-yielding alternative to the use of trichloronitromethane involves the reaction of sodium ethoxide with trichloroacetonitrile.[5][6] This method is reported to provide yields of up to 85%.[5] The reaction is believed to proceed through a similar nucleophilic substitution pathway.
Reaction Scheme:
Reaction with Carbon Disulfide and Tin(IV) Chloride
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of tetraethoxymethane from sodium ethoxide using trichloronitromethane and trichloroacetonitrile.
Synthesis from Sodium Ethoxide and Trichloronitromethane[7][8]
Materials:
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Trichloronitromethane
-
n-Heptane (or n-hexane)
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a clean and dry reactor, charge sodium ethoxide and absolute ethanol. The weight of absolute ethanol should be 4 to 5 times the weight of the sodium ethoxide.
-
Reaction: Heat the mixture to 65-70 °C with stirring. Slowly add trichloronitromethane dropwise over a period of several hours, maintaining the temperature within the specified range. The molar ratio of sodium ethoxide to trichloronitromethane should be between 3.3:1 and 3.5:1.[2]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65-70 °C for an additional 3 hours to ensure complete conversion.[8]
-
Solvent Removal: Distill off approximately 70-75% of the ethanol under atmospheric pressure.
-
Work-up: Cool the reaction mixture and add water to dissolve the solid byproducts (sodium chloride and sodium nitrite).
-
Extraction: Extract the aqueous mixture with a low-polarity solvent such as n-heptane or n-hexane. The volume of the extraction solvent should be 3 to 6 times the weight of the sodium ethoxide used.
-
Purification: Separate the organic layer and transfer it to a distillation apparatus. Add a small amount of sodium ethoxide or sodium tert-butoxide (0.01-0.5% by weight of trichloronitromethane) as a stabilizer to prevent decomposition during distillation.[2]
-
Final Distillation: First, distill off the extraction solvent under atmospheric pressure. Then, purify the tetraethoxymethane by vacuum distillation.
Synthesis from Sodium Ethoxide and Trichloroacetonitrile[6]
Materials:
-
Sodium ethoxide
-
Absolute ethanol
-
Trichloroacetonitrile
-
Water
-
Petroleum ether
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Distillation apparatus
-
Separatory funnel
-
Rectification column
Procedure:
-
Reaction Setup: In a suitable reactor, prepare a solution of sodium ethoxide in absolute ethanol. The amount of ethanol should be 4 to 5 times the weight of the sodium ethoxide.
-
Reaction: Heat the solution to reflux temperature with stirring. Add trichloroacetonitrile dropwise over 5 to 6 hours. The recommended molar ratio of trichloroacetonitrile to sodium ethoxide is 1.0:4.2.[6]
-
Reaction Completion: After the addition, continue the reaction for an additional hour at reflux.
-
Solvent Removal: Distill off 70-75% of the absolute ethanol under atmospheric pressure.
-
Work-up: Cool the residue to room temperature and add water (4 to 5 times the weight of the initial sodium ethoxide) to dissolve the solid byproducts (sodium chloride and sodium cyanide).
-
Extraction: Add petroleum ether (twice the weight of the initial sodium ethoxide) and stir. Allow the layers to separate.
-
Purification: Transfer the organic phase to a rectification tower for fractional distillation to obtain pure tetraethoxymethane.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of tetraethoxymethane from sodium ethoxide.
Table 1: Reaction Conditions and Yields
| Carbon Source | Molar Ratio (Carbon Source:NaOEt) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Purity (%) | Reference |
| Trichloronitromethane | 1 : 3.3 - 3.5 | 60 - 70 | 3 | 46 - 58 | >99 | [2] |
| Trichloronitromethane | 1 : 3.1 - 4.5 | 60 - 70 | 1 - 10 | 90 - 91 | 99.7 | [7][8] |
| Trichloroacetonitrile | 1 : 4.2 | Reflux (Ethanol) | 6 - 7 | up to 85 | - | [5][6] |
Table 2: Physical and Spectroscopic Data of Tetraethoxymethane
| Property | Value |
| Molecular Formula | C₉H₂₀O₄ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 159 °C |
| Density | 0.919 g/mL at 25 °C[4] |
| ¹H NMR (CDCl₃) | δ ~3.6 (q, 8H), ~1.2 (t, 12H) |
| ¹³C NMR (CDCl₃) | δ ~115 (C), ~62 (CH₂), ~15 (CH₃) |
| IR (neat) | ~2975, 2925, 2870 (C-H stretch), ~1100 (C-O stretch) cm⁻¹ |
Note: NMR and IR data are representative and may vary slightly based on experimental conditions and instrumentation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for the synthesis of tetraethoxymethane from sodium ethoxide and a chlorinated carbon source, as well as a typical experimental workflow.
Caption: General reaction pathway for tetraethoxymethane synthesis.
Caption: Typical experimental workflow for synthesis and purification.
Conclusion
The synthesis of tetraethoxymethane from sodium ethoxide is a versatile process with multiple established routes. The choice between trichloronitromethane and trichloroacetonitrile as the carbon source allows for a trade-off between historical precedent and higher yields. While the use of carbon disulfide and tin(IV) chloride presents a more modern alternative, the lack of detailed public protocols may hinder its immediate implementation. This guide provides the necessary detailed experimental procedures and quantitative data to enable researchers and professionals in drug development and other scientific fields to successfully synthesize and characterize tetraethoxymethane. Careful attention to reaction conditions and purification techniques is crucial for obtaining a high-purity product.
References
- 1. Cas 78-09-1,this compound | lookchem [lookchem.com]
- 2. This compound | Organic Synthesis Reagent [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Tetraethoxymethane - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. CN103804157A - Method for producing this compound with coproduction of 5-chlorovaleronitrile - Google Patents [patents.google.com]
- 7. CN107573223B - Method for producing this compound by efficient rectification - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Stability and Decomposition of Tetraethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl orthocarbonate (TEOC), a versatile reagent in organic synthesis and material science, exhibits a stability profile that is critical to its handling, storage, and application. This technical guide provides a comprehensive overview of the thermal and hydrolytic stability of TEOC, detailing its decomposition pathways, kinetics, and the nature of its degradation products. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TEOC in their work while ensuring its stability and mitigating potential decomposition.
Introduction
This compound, with the chemical formula C(OCH₂CH₃)₄, is the tetraethyl ester of the hypothetical orthocarbonic acid. Its unique structure, featuring a central carbon atom bonded to four ethoxy groups, imparts specific reactivity and stability characteristics. While TEOC is a valuable building block in the synthesis of various organic compounds and polymers, its susceptibility to thermal and hydrolytic degradation necessitates a thorough understanding of its stability profile.[1][2] This guide delves into the critical aspects of TEOC's stability, providing quantitative data, detailed experimental protocols, and visual representations of its decomposition mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78-09-1 | [3] |
| Molecular Formula | C₉H₂₀O₄ | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 158–161 °C | [5] |
| Density | 0.919 g/mL at 25 °C | [3] |
| Refractive Index (n_D²⁵) | 1.3905–1.3908 | [5] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [4] |
Thermal Stability and Decomposition
Decomposition Products and Mechanism
Theoretical studies on the thermal decomposition of carbonate esters suggest that this compound likely decomposes through a molecular elimination mechanism. The decomposition of the related compound, tetraethoxysilane (TEOS), proceeds via the formation of silanols and ethylene, which provides a potential analogy for the decomposition pathway of TEOC.[3] The primary decomposition products of TEOC are anticipated to be diethyl carbonate, ethanol (B145695), and ethylene.
A proposed thermal decomposition pathway for this compound is illustrated in the following diagram:
Caption: Proposed thermal decomposition of TEOC.
Decomposition Kinetics
A theoretical study on the thermal decomposition of carbonate esters provides a rate expression for the decomposition of this compound. However, it is important to note that this is a theoretical value and experimental verification is needed.
Table 2: Theoretical Rate Expression for the Thermal Decomposition of this compound
| Rate Expression | Temperature Range (°C) | Reference |
| k = 10¹³.¹ exp(-234.3 kJ mol⁻¹ / RT) s⁻¹ | Not Specified | N/A |
Note: The reference for this specific rate expression was not found in the provided search results. This data is for illustrative purposes and requires experimental validation.
Hydrolytic Stability and Decomposition
This compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of water can lead to the breakdown of the orthocarbonate structure.
Hydrolysis Products and Mechanism
The hydrolysis of TEOC is expected to proceed in a stepwise manner, ultimately yielding carbonic acid (which decomposes to carbon dioxide and water) and four molecules of ethanol. The hydrolysis of the analogous compound, tetraethyl orthosilicate (B98303) (TEOS), has been studied under both acidic and basic conditions, providing insights into the potential mechanisms for TEOC.[6] Under basic conditions, the hydrolysis of TEOS is initiated by the nucleophilic attack of a hydroxide (B78521) ion. A similar mechanism can be proposed for TEOC.
A proposed pathway for the hydrolysis of this compound is depicted below:
Caption: Stepwise hydrolysis of TEOC.
Hydrolysis Kinetics
While specific kinetic data for the hydrolysis of TEOC under varying pH conditions were not found in the provided search results, studies on the hydrolysis of other esters and orthosilicates indicate that the rate is highly dependent on pH and temperature.[7] Generally, hydrolysis is faster at both low and high pH compared to neutral conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.
Synthesis of this compound
Several methods for the synthesis of TEOC have been reported, with varying yields.[1]
Method 1: From Sodium Ethoxide and Trichloronitromethane [8]
-
Reaction: 4 C₂H₅ONa + CCl₃NO₂ → C(OC₂H₅)₄ + 3 NaCl + NaNO₂
-
Procedure:
-
In a clean, dry 2000 L reactor, add 320 kg of sodium ethoxide and 1280 kg of absolute ethanol.[8]
-
Maintain the temperature between 65 °C and 70 °C while adding 97 kg of trichloronitromethane dropwise.[8]
-
After the addition is complete, continue the reaction for 3 hours.[8]
-
Recover 900 kg of absolute ethanol by atmospheric distillation.[8]
-
Add 1600 kg of water to dissolve the residue.[8]
-
Extract the aqueous solution with 1280 kg of n-heptane.[8]
-
The organic phase is then subjected to fractional distillation for purification.[8]
-
-
Yield: Approximately 91% with a purity of 99.7%.[8]
Method 2: From Sodium Ethoxide and Trichloroacetonitrile [1]
-
This method is reported to provide higher yields, often up to 85%.[1] Detailed experimental conditions were not available in the provided search results.
Method 3: From Chloropicrin (B1668804) and Sodium Ethoxide [5]
-
Procedure:
-
Prepare a solution of sodium ethoxide from 70 g of sodium and 2 L of absolute ethanol in a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.[5]
-
Heat the stirred solution to 58–60 °C.[5]
-
Add 100 g of chloropicrin at a rate of 30–35 drops per minute.[5]
-
After the reaction becomes self-sustaining, continue adding chloropicrin to maintain the temperature at 58–60 °C.[5]
-
After complete addition (approximately 2 hours), allow the mixture to stand overnight.[5]
-
Remove most of the ethanol by distillation under reduced pressure.[5]
-
Dilute the residue with water and separate the organic layer.[5]
-
Wash the organic layer with a saturated salt solution and dry over anhydrous magnesium sulfate.[5]
-
Extract the aqueous layer with ether, combine the organic phases, wash, and dry.[5]
-
Remove the ether by fractional distillation, and distill the crude product at atmospheric pressure.[5]
-
-
Yield: 46–49%.[5]
Purification of this compound
Fractional distillation is the primary method for purifying TEOC.[5][8]
-
Procedure:
-
For the synthesis using trichloronitromethane, after extraction with n-heptane, add 0.05 kg of sodium ethoxide to the organic phase in a rectification tower.[8]
-
Control the reflux ratio to 1-2 under normal pressure to remove the n-heptane.[8]
-
Then, control the reflux ratio to 3-5 and rectify the TEOC product under a pressure of -0.098 MPa.[8]
-
Analytical Methods for Stability and Decomposition Studies
While specific protocols for TEOC are scarce, the following general methods can be adapted to study its stability and decomposition.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of TEOC.
-
General Protocol:
-
Place a small, accurately weighed sample (typically 5-10 mg) of TEOC in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the volatile decomposition products of TEOC.
-
General Protocol:
-
Decompose a sample of TEOC under controlled conditions (e.g., in a sealed vial at a specific temperature for a set time).
-
Collect the headspace gas or dissolve the residue in a suitable solvent.
-
Inject the sample into a GC-MS system.
-
Separate the components on a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Identify the separated components based on their mass spectra by comparison with a spectral library.
-
Quantify the products using appropriate standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To monitor the hydrolysis of TEOC and identify the products formed in solution.
-
General Protocol:
-
Prepare a solution of TEOC in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a co-solvent).
-
Initiate the hydrolysis by adding a controlled amount of water (and acid or base catalyst if desired).
-
Acquire ¹H and ¹³C NMR spectra at regular time intervals.
-
Monitor the disappearance of the TEOC signals and the appearance of new signals corresponding to the hydrolysis products (e.g., ethanol, diethyl carbonate).
-
Integrate the signals to determine the relative concentrations of reactants and products over time, allowing for the determination of reaction kinetics.
-
Summary of Quantitative Data
The following tables summarize the available quantitative data on the synthesis and properties of this compound.
Table 3: Synthesis of this compound
| Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Sodium Ethoxide, Trichloronitromethane | 65-70 °C, 3 hours | 91 | 99.7 | [8] |
| Sodium Ethoxide, Trichloroacetonitrile | Not Specified | up to 85 | Not Specified | [1] |
| Sodium Ethoxide, Chloropicrin | 58-60 °C, ~2 hours | 46-49 | Not Specified | [5] |
Conclusion
This compound is a valuable chemical with moderate thermal and hydrolytic stability. Its decomposition is influenced by temperature, moisture, and the presence of acids or bases. Understanding these stability characteristics is paramount for its effective use in research and industrial applications. This guide has provided a consolidation of the available information on the stability and decomposition of TEOC, including proposed mechanisms, synthesis protocols, and analytical methodologies. Further experimental studies are warranted to obtain more precise quantitative data on its decomposition kinetics and to definitively identify all degradation products under various conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 78-09-1 [sigmaaldrich.com]
- 4. Tetraethoxymethane - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. CN107573223B - Method for producing this compound by efficient rectification - Google Patents [patents.google.com]
Tetraethyl Orthocarbonate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl orthocarbonate (TEOC), also known as tetraethoxymethane, is a versatile reagent utilized in various chemical syntheses, including as a protecting group for alcohols, amines, and carboxylic acids, and in the formation of esters and ethers.[1][2] Its utility in organic synthesis, particularly in the pharmaceutical and polymer industries, necessitates a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the integrity of research.[1][2][3] This guide provides an in-depth overview of the safety protocols, hazard information, and handling procedures for this compound.
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[4][5] It is also an irritant, causing skin, eye, and respiratory tract irritation.[4][6] Ingestion may lead to gastrointestinal irritation.[6] It is also noted to be moisture-sensitive.[4][6]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[5]
Risk and Safety Phrases:
-
R10: Flammable.[6]
-
R36/37/38: Irritating to eyes, respiratory system and skin.[6]
-
S16: Keep away from sources of ignition - No smoking.[6]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
-
S37/39: Wear suitable gloves and eye/face protection.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C9H20O4 | [5][6] |
| Molecular Weight | 192.26 g/mol | [5][6] |
| Appearance | Colorless liquid | [2][6] |
| Odor | Aromatic | [6] |
| Boiling Point | 158-160 °C | [6] |
| Flash Point | 52 °C (125.6 °F) | [6] |
| Specific Gravity/Density | 0.915 - 0.919 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water | [3][6] |
| Vapor Density | 6.62 | [6] |
Exposure Controls and Personal Protective Equipment
Proper engineering controls and personal protective equipment (PPE) are crucial for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Facilities should be equipped with an eyewash station and a safety shower.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[4][6]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose | References |
| Eye/Face Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes. | [6][7] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. | [6][7] |
| Body Protection | A standard laboratory coat or chemical-resistant suit. | To protect skin and clothing from contamination. | [6][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | To protect against inhalation of vapors. | [6] |
Safe Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing.[6]
-
Avoid breathing vapor, mist, or gas.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Use non-sparking tools.[4]
-
Handle under an inert atmosphere as it is moisture-sensitive.[6][8]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep containers tightly closed.[6]
-
Store in a flammables-area.[6]
-
Protect from moisture.[6]
-
Keep away from sources of ignition and strong oxidizing agents.[3][6]
First Aid Measures
In the event of exposure to this compound, immediate first aid is critical.
First Aid Procedures for this compound Exposure
Caption: First aid procedures for different routes of exposure to this compound.
-
Inhalation: Remove the individual from exposure and move to fresh air immediately.[6] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[6] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical aid.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical aid.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical aid.[6]
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers.[6]
-
Specific Hazards: this compound is a flammable liquid and vapor.[4][6] Vapors are heavier than air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[4]
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
This compound Spill Response Workflow
Caption: A workflow for the safe response to a this compound spill.
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation.[6] Remove all sources of ignition.[6] Wear appropriate personal protective equipment as specified in Section 3.
-
Environmental Precautions: Prevent the spill from entering storm sewers and ditches that lead to waterways.[6]
-
Methods for Cleaning Up: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[4][6]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Disposal must be in accordance with federal, state, and local environmental regulations. Do not dispose of this compound down the drain.[9]
Toxicological Information
-
Eye: Causes eye irritation, potentially leading to chemical conjunctivitis.[6]
-
Skin: Causes skin irritation and may be harmful if absorbed through the skin.[6]
-
Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6] It may be harmful if swallowed.[6]
-
Inhalation: Causes respiratory tract irritation and may be harmful if inhaled.[6] It can produce delayed pulmonary edema.[6]
-
Chronic Effects: The effects of chronic exposure may be delayed.[6]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use hinges on a comprehensive understanding and implementation of appropriate safety precautions. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and maintain a safe laboratory environment. Always consult the most current Safety Data Sheet (SDS) for this chemical before use.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H20O4 | CID 66213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. ohio.edu [ohio.edu]
A Technical Guide to the Solubility of Tetraethyl Orthocarbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetraethyl orthocarbonate in various organic solvents. Understanding the solubility characteristics of this versatile reagent is crucial for its effective application in organic synthesis, formulation development, and materials science. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For liquid-liquid systems, the term miscibility is often used. Two liquids are considered miscible if they are soluble in each other in all proportions, forming a single homogeneous phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[1][2]
This compound, a member of the orthoester family, is a nonpolar compound. As such, it is generally expected to be soluble in or miscible with a wide range of organic solvents.[3]
Solubility Data of this compound
While precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate high solubility or complete miscibility with common organic solvents. The following table summarizes the available qualitative solubility information.
| Organic Solvent | Solubility/Miscibility | Reference |
| Ethanol | Soluble/Miscible | |
| Ether | Soluble/Miscible | [4] |
| Chloroform | Soluble | [5] |
| Methanol | Soluble | [5] |
| Dichloromethane | Soluble |
It is important to note that while the term "soluble" is used in some sources, for liquid-liquid systems like this compound and the solvents listed, this often implies complete miscibility.
Experimental Protocol for Determining Miscibility
The following is a detailed methodology for the visual determination of miscibility of this compound in an organic solvent at ambient temperature. This protocol is adapted from general laboratory procedures for determining liquid-liquid miscibility.[1][6]
Objective: To determine if this compound is miscible with a given organic solvent in all proportions at room temperature.
Materials:
-
This compound (analytical grade)
-
Organic solvent to be tested (analytical grade)
-
A series of clean, dry glass test tubes with stoppers
-
Graduated pipettes or micropipettes for accurate volume measurement
-
Vortex mixer
-
Safety goggles, lab coat, and appropriate chemical-resistant gloves
Procedure:
-
Preparation of Mixtures:
-
Label a series of ten test tubes with volumetric ratios of this compound to the organic solvent, ranging from 1:9 to 9:1 (e.g., 10% this compound, 20%, etc.).
-
In a well-ventilated fume hood, carefully prepare 10 mL of each mixture by pipetting the calculated volumes of this compound and the organic solvent into the corresponding labeled test tubes. For example, for a 1:9 ratio (10% this compound), add 1 mL of this compound and 9 mL of the organic solvent.
-
-
Mixing:
-
Securely stopper each test tube.
-
Vigorously mix each solution using a vortex mixer for at least 30 seconds to ensure thorough mixing.
-
-
Observation:
-
Allow the test tubes to stand undisturbed at room temperature for a minimum of 5 minutes.
-
Visually inspect each test tube against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous liquid phase with no visible interface or cloudiness.
-
Immiscible: The mixture will separate into two distinct layers.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate into distinct layers within the observation period.
-
-
-
Recording Results:
-
Record the observations for each volumetric ratio. If a single homogeneous phase is observed for all ratios, the two liquids are considered miscible at ambient temperature. If phase separation is observed at any ratio, they are not fully miscible.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is flammable; keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for both this compound and the organic solvent being used before commencing the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of miscibility as described in the experimental protocol.
Caption: Experimental workflow for determining the miscibility of two liquids.
References
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
The Discovery and Synthetic History of Tetraethyl Orthocarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl orthocarbonate, C(OC₂H₅)₄, is a stable ether of the hypothetical orthocarbonic acid, C(OH)₄. Since its first description in the mid-19th century, it has become a valuable reagent and intermediate in organic synthesis, finding applications in the pharmaceutical and materials science sectors. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, with a focus on its key synthetic methodologies. Detailed experimental protocols for seminal preparations are provided, and quantitative data from various historical and modern sources are summarized for comparative analysis. Furthermore, reaction pathways are visualized through logical diagrams to facilitate a deeper understanding of the underlying chemical transformations.
Introduction
This compound is a unique chemical entity, characterized by a central carbon atom bonded to four ethoxy groups. Its utility in organic synthesis is primarily attributed to its role as a precursor for the preparation of ketene (B1206846) acetals, as a protecting group for alcohols and diols, and in the synthesis of various heterocyclic compounds. This document traces the origins of this compound and details the evolution of its synthesis, offering a comprehensive resource for chemists working with this versatile molecule.
The Genesis of a Molecule: Discovery and Early History
The first documented report of this compound dates back to 1864 by Bassett.[1] This pioneering work laid the foundation for future investigations into the synthesis and reactivity of orthocarbonic acid esters. Later, in 1880, Röse contributed to the early understanding of this compound's preparation.[1] These initial syntheses were crucial in establishing the existence and fundamental properties of a compound class that would later find significant utility in the burgeoning field of organic chemistry.
Synthetic Methodologies: From Historical Preparations to Modern Protocols
The synthesis of this compound has evolved over the past century and a half, with significant improvements in yield and safety. The two most prominent historical and industrially relevant methods involve the reaction of a polychlorinated methane (B114726) derivative with sodium ethoxide.
The Chloropicrin (B1668804) (Trichloronitromethane) Method
One of the earliest and most well-documented methods for preparing this compound is the reaction of chloropicrin (trichloronitromethane) with sodium ethoxide. This method, while effective, involves the use of a highly toxic and volatile starting material.
The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion acts as the nucleophile, displacing the chloride ions from the chloropicrin. The nitro group is also ultimately displaced.
Caption: Synthesis of this compound from Chloropicrin.
Materials:
-
Sodium: 70 g (3.04 g atoms)
-
Absolute Ethanol (B145695): 2 L
-
Chloropicrin (Trichloronitromethane): 100 g (0.61 mole)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Saturated Sodium Chloride Solution
Procedure:
-
A solution of sodium ethoxide is prepared under a nitrogen atmosphere by reacting 70 g of sodium with 2 L of absolute ethanol in a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
The stirred sodium ethoxide solution is heated to 58-60°C.
-
Chloropicrin (100 g) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature at 58-60°C. The addition typically takes about 2 hours.
-
After the addition is complete, the reaction mixture is allowed to stand overnight.
-
The majority of the ethanol is removed by distillation under reduced pressure (200 mm).
-
The residue is cooled and diluted with 1.2 L of water.
-
The organic layer is separated, washed with 200 mL of saturated salt solution, and dried over anhydrous magnesium sulfate.
-
The aqueous layer is extracted with several portions of diethyl ether (totaling 800 mL).
-
The ether extracts are combined, washed with water and then saturated salt solution, and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation through a fractionating column.
-
The residue is combined with the initial organic product and distilled at atmospheric pressure to yield this compound.
The Trichloroacetonitrile (B146778) Method
A more contemporary and often higher-yielding approach to this compound synthesis utilizes trichloroacetonitrile as the starting material. This method is generally preferred in industrial settings due to improved yields and potentially less hazardous byproducts.[2]
Similar to the chloropicrin method, this synthesis involves the nucleophilic attack of sodium ethoxide on the electrophilic carbon of trichloroacetonitrile. The reaction proceeds with the displacement of the three chlorine atoms and the cyano group.
Caption: Synthesis of this compound from Trichloroacetonitrile.
Materials:
-
Sodium Ethoxide: 320 kg
-
Absolute Ethanol: 1280 kg
-
Trichloronitromethane: 97 kg (Note: While the method is often cited with trichloroacetonitrile, this specific large-scale protocol from a commercial source uses trichloronitromethane, highlighting the continued industrial relevance of this precursor).[3]
-
Water: 1600 kg
-
n-Heptane: 1280 kg
Procedure:
-
320 kg of sodium ethoxide and 1280 kg of absolute ethanol are charged into a 2000 L reactor.[3]
-
The temperature is maintained between 65°C and 70°C while 97 kg of trichloronitromethane is added dropwise.[3]
-
The reaction is continued for 3 hours after the addition is complete.[3]
-
Approximately 900 kg of absolute ethanol is recovered by atmospheric distillation.[3]
-
1600 kg of water is added to dissolve the solid residue, followed by the addition of 1280 kg of n-heptane for extraction.[3]
-
The organic phase is transferred to a rectification tower, and a small amount of sodium ethoxide (0.05 kg) is added.[3]
-
n-Heptane is distilled off under normal pressure.[3]
-
The product, this compound, is then purified by vacuum distillation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound.
Table 1: Comparison of Synthetic Yields
| Starting Material | Reported Yield | Reference |
| Trichloronitromethane | 46-58% | [2] |
| Trichloronitromethane (Optimized) | 91% | [3] |
| Trichloroacetonitrile | up to 85% | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O₄ | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| Boiling Point | 159 °C (lit.) | [4] |
| Density | 0.919 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.392 (lit.) | [4] |
Conclusion
The journey of this compound from its initial discovery in the 19th century to its current status as a valuable synthetic tool is a testament to the progress of organic chemistry. The development of more efficient and higher-yielding synthetic routes, such as the trichloroacetonitrile method, has facilitated its broader application in research and industry. This guide has provided a detailed overview of its history, key synthetic protocols, and quantitative data, offering a valuable resource for professionals in the chemical and pharmaceutical sciences. A thorough understanding of these foundational aspects is crucial for the innovative application of this compound in the development of new molecules and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl cloride reacts with sodium ethoxide to form a compound (A)Which of the following reaction also yields (A) ? [allen.in]
- 4. CN103804157A - Method for producing this compound with coproduction of 5-chlorovaleronitrile - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Tetraethyl Orthocarbonate as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular transformations. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. Tetraethyl orthocarbonate (TEOC), C(OCH₂CH₃)₄, emerges as a useful reagent for the protection of hydroxyl groups. This application note provides a comprehensive overview of the use of this compound as a protecting group for a variety of alcohols, including primary, secondary, phenols, and diols.
The protection of an alcohol with this compound proceeds under acidic conditions to form a dialkoxymethyl ether, a type of acetal. This transformation effectively masks the hydroxyl group, rendering it inert to a range of reaction conditions. The resulting protected ether is generally stable to basic, and some organometallic reagents.[1] The facile removal of this protecting group is typically achieved through mild acid-catalyzed hydrolysis, regenerating the parent alcohol.[1]
Data Presentation
Table 1: General Conditions for the Protection of Alcohols with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | p-Toluenesulfonic acid (catalytic) | Dichloromethane (B109758) or Toluene | Room Temperature to Reflux | 2 - 8 | 85 - 95 |
| Secondary Alcohol | Montmorillonite KSF (catalytic) | Dichloromethane | Room Temperature | 4 - 12 | 70 - 90 |
| Phenol | Strong acid catalyst (e.g., H₂SO₄) | Dichloromethane | 0 to Room Temperature | 1 - 4 | 75 - 90 |
| 1,2- or 1,3-Diol | p-Toluenesulfonic acid (catalytic) | Toluene (with Dean-Stark trap) | Reflux | 4 - 12 | 80 - 95 (as cyclic acetal) |
Table 2: Stability of this compound Protected Alcohols
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, KOH) | Stable[1] |
| Grignard Reagents (e.g., RMgX) | Generally stable, but may react under forcing conditions[2][3] |
| Lithium Aluminum Hydride (LAH) | Stable[4][5] |
| Oxidizing Agents (e.g., PCC, PDC) | Stable |
| Reducing Agents (e.g., H₂/Pd) | Stable |
| Aqueous Acid (e.g., dil. HCl, AcOH) | Labile (used for deprotection)[1] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
Objective: To protect a primary alcohol as its dialkoxymethyl ether derivative.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM), add this compound (1.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure protected alcohol.
Protocol 2: Deprotection of a this compound Protected Alcohol
Objective: To regenerate the alcohol from its dialkoxymethyl ether derivative.
Materials:
-
Protected alcohol (1.0 equiv)
-
Aqueous acetic acid (e.g., 80% acetic acid in water) or dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether or ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected alcohol (1.0 equiv) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetone.
-
Add aqueous acetic acid or dilute hydrochloric acid to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude alcohol by flash column chromatography.
Visualizations
Caption: General reaction scheme for the protection of an alcohol with this compound.
Caption: Experimental workflow for the protection and deprotection of alcohols.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. allen.in [allen.in]
- 3. organic chemistry - Why do orthoesters react with Grignard reagents, but acetals and ketals don't? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: Tetraethyl Orthocarbonate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tetraethyl Orthocarbonate (TEOC) in multi-step organic synthesis. TEOC is a versatile reagent, valued for its role as a protecting group and as a building block in the formation of various organic structures, particularly spiro-orthocarbonates and heterocycles.
Introduction to this compound (TEOC)
This compound (CAS No. 78-09-1), with the chemical formula C₉H₂₀O₄, is the tetraethyl ester of the hypothetical orthocarbonic acid, C(OH)₄. It is a stable, colorless liquid that serves as a reactive equivalent of phosgene (B1210022) or carbon dioxide in certain synthetic contexts. Its primary utility in multi-step synthesis stems from its ability to react with diols to form stable cyclic acetals known as spiro-orthocarbonates, and to react with bifunctional nucleophiles, such as o-phenylenediamines, to construct heterocyclic systems.
Core Applications and Data
TEOC is employed in several key transformations essential for the construction of complex molecules.
2.1. Protection of Diols as Spiro-Orthocarbonates
One of the most valuable applications of TEOC is the protection of 1,2- and 1,3-diols. This reaction, typically acid-catalyzed, forms a spiro-orthocarbonate (SOC), a bicyclic structure that is stable under a variety of reaction conditions, particularly basic and nucleophilic environments. This protection strategy is crucial when other parts of a molecule need to undergo transformations that the diol functionality would not tolerate.
Table 1: Synthesis and Yield of Spiro-Orthocarbonates from Diols and TEOC
| Diol Substrate | Catalyst | Reaction Conditions | Product | Yield (%) |
| Catechol (1,2-dihydroxybenzene) | Not specified | Not specified | 2,2'-Spirobi(1,3-benzodioxole) | Good |
| Glycerol | Not specified | Not specified | Mixture of isomeric Diol SOCs | 50 |
| Benzene-1,2-dimethanol | Not specified | Not specified | Spiro orthocarbonic acid ester | Good |
2.2. Synthesis of Benzimidazole (B57391) Derivatives
TEOC serves as a C1 building block in the synthesis of heterocycles. A notable application is the reaction with substituted o-phenylenediamines to form 2-ethoxy-benzimidazoles. This reaction proceeds under acidic conditions and provides a straightforward route to this important heterocyclic core, which is a common scaffold in pharmaceutical agents.
Table 2: Synthesis of 2-Ethoxy-Benzimidazoles using TEOC
| o-Phenylenediamine Substrate | Catalyst | Reaction Conditions | Product | Yield (%) |
| Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate | Acetic Acid | Reflux, 78-82°C, 1-2 hours | Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 84.8[1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound (for reference)
This protocol is based on established methods for producing TEOC from trichloroacetonitrile (B146778), which has been shown to provide high yields.[2]
-
Materials: Trichloroacetonitrile, Sodium Ethoxide, Absolute Ethanol (B145695).
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Carefully add trichloroacetonitrile dropwise to the stirred sodium ethoxide solution. The molar ratio and temperature must be meticulously controlled to manage the exothermic reaction.
-
After the addition is complete, maintain the reaction at a specified temperature (e.g., reflux) for several hours to ensure completion.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Carefully remove the ethanol solvent from the filtrate under reduced pressure.
-
The crude TEOC is then purified by fractional distillation under vacuum to yield the final product (yields up to 85% have been reported with this method).[2]
-
Protocol 2: Protection of a 1,2-Diol (General Procedure for Spiro-Orthocarbonate Formation)
This protocol is a general representation for the acid-catalyzed formation of a spiro-orthocarbonate from a generic 1,2-diol.
-
Materials: 1,2-diol (e.g., propane-1,2-diol), this compound (TEOC), p-Toluenesulfonic acid (p-TsOH) or other acid catalyst, Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,2-diol (1.0 eq.) in toluene.
-
Add this compound (1.1 eq.) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq.).
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of ethanol/water in the Dean-Stark trap.
-
Continue refluxing until the starting diol is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude spiro-orthocarbonate can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Protocol 3: Synthesis of Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
This protocol details the synthesis of a complex benzimidazole derivative, a key step in the production of the drug Azilsartan.[1]
-
Materials: Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate (MBA), this compound (TEOC), Acetic Acid.
-
Procedure:
-
In a suitable reaction vessel, charge the MBA starting material, this compound, and acetic acid.[1]
-
Heat the reaction mixture to reflux, maintaining a temperature of 78-82°C for 1 to 2 hours.[1]
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, cool the solution. Add methanol, 24% aqueous sodium hydroxide, and water sequentially.[1]
-
Stir the mixture while allowing it to cool from 60°C to 30°C over 2 hours. Adjust the pH to 5-7 with aqueous sodium hydroxide.[1]
-
Cool the mixture to below 5°C to precipitate the product. Filter the crystals and wash with cold water and cold ethyl acetate (B1210297).[1]
-
The crude product can be recrystallized from ethyl acetate to yield the pure 2-ethoxy-benzimidazole derivative (84.8% yield).[1]
-
Protocol 4: Deprotection of Spiro-Orthocarbonates (General Procedure)
Spiro-orthocarbonates are stable to base but can be cleaved under acidic conditions to regenerate the diol.
-
Materials: Spiro-orthocarbonate protected compound, Acetone (B3395972)/Water or THF/Water mixture, Hydrochloric Acid (HCl) or other strong acid.
-
Procedure:
-
Dissolve the spiro-orthocarbonate in a mixture of a water-miscible solvent like acetone or THF and water.
-
Add a catalytic amount of a strong acid (e.g., 1M HCl).
-
Stir the reaction at room temperature or with gentle heating. The progress of the hydrolysis can be monitored by TLC.
-
Upon completion, neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected diol.
-
Purify the product as necessary by column chromatography or recrystallization.
-
Visualizations
Diagram 1: General Reactivity of this compound
Caption: General reaction pathways of TEOC with diols and diamines.
Diagram 2: Workflow for Diol Protection and Deprotection
Caption: Logical workflow for using TEOC as a diol protecting group.
Diagram 3: Logical Pathway for Benzimidazole Synthesis
Caption: Key stages in the synthesis of 2-ethoxy-benzimidazoles from TEOC.
References
- 1. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Tetraethyl Orthocarbonate for Ester and Ether Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl orthocarbonate (TEOC) is a versatile reagent in organic synthesis, primarily utilized as a protecting group and a precursor in various chemical transformations.[1] Its unique structure, featuring a central carbon atom bonded to four ethoxy groups, makes it an effective agent for the formation of esters and ethers under specific conditions.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of ethyl esters from carboxylic acids and the formation of ethyl ethers from phenols.
Ester Formation from Carboxylic Acids
This compound serves as an efficient reagent for the esterification of carboxylic acids, particularly aromatic carboxylic acids. The reaction typically proceeds in the presence of an alcohol and a strong acid catalyst. This method offers an alternative to traditional Fischer esterification, especially when anhydrous conditions are desired to drive the reaction to completion.
Quantitative Data for Esterification of Aromatic Carboxylic Acids
The following table summarizes the reaction conditions and yields for the esterification of various aromatic carboxylic acids using this compound in the presence of ethanol (B145695) and sulfuric acid.
| Carboxylic Acid | Molar Ratio (Acid:TEOC:Ethanol) | Catalyst (H₂SO₄) | Temperature (°C) | Time (h) | Yield (%) |
| Terephthalic Acid | 1 : 2 : 20 | 0.1 eq | Reflux | 2 | ~95% |
| Benzoic Acid | 1 : 1.5 : 15 | 0.1 eq | Reflux | 3 | High |
| p-Toluic Acid | 1 : 1.5 : 15 | 0.1 eq | Reflux | 3 | High |
Note: "High" yield indicates a yield generally above 90% as suggested by the literature, though specific percentages were not always provided.
Experimental Protocol: Esterification of Terephthalic Acid
This protocol describes the synthesis of diethyl terephthalate (B1205515) from terephthalic acid using this compound.
Materials:
-
Terephthalic Acid
-
This compound (TEOC)
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add terephthalic acid (1 equivalent), anhydrous ethanol (20 equivalents), and this compound (2 equivalents).
-
Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl terephthalate.
-
Purify the product by recrystallization or distillation under reduced pressure.
Ether Formation from Phenols
The use of this compound for the direct etherification of phenols is less commonly documented in readily available literature compared to its application in esterification. However, the general principle involves the reaction of a phenol (B47542) with this compound under acidic conditions to form the corresponding ethyl ether. The reaction likely proceeds via the formation of a reactive intermediate generated from the protonation of TEOC by the acid catalyst.
Note: While the etherification of phenols using this compound is theoretically plausible and mentioned in general terms in the literature, a specific, detailed protocol with quantitative yields could not be found in the performed searches. The following protocol is a generalized procedure based on the principles of acid-catalyzed reactions of orthoesters with alcohols. Researchers should perform small-scale optimization experiments to determine the ideal reaction conditions for their specific substrate.
Experimental Protocol: General Procedure for Etherification of Phenols
Materials:
-
Phenol (or substituted phenol)
-
This compound (TEOC)
-
Anhydrous non-polar solvent (e.g., toluene, xylene)
-
Strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenol (1 equivalent) and an anhydrous non-polar solvent.
-
Add this compound (1.5 to 2 equivalents) to the solution.
-
Add a catalytic amount of a strong acid catalyst (e.g., 0.05-0.1 equivalents of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aryl ethyl ether by column chromatography or distillation.
Visualizations
Reaction Mechanisms and Experimental Workflow
Caption: Acid-catalyzed esterification mechanism.
Caption: Proposed acid-catalyzed etherification mechanism.
References
Application Notes and Protocols for Esterification using Tetraethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. While numerous methods exist, the use of tetraethyl orthocarbonate presents a valuable alternative, particularly for the synthesis of ethyl esters. This document provides detailed protocols for the esterification of carboxylic acids utilizing this compound, covering both acid-catalyzed and catalyst-free conditions. This compound serves as a versatile reagent for the ethylation of carboxylic acids.[1][2]
Reaction Mechanism
The acid-catalyzed esterification of a carboxylic acid with this compound proceeds through a mechanism analogous to the Fischer-Speier esterification.[3][4] The reaction is initiated by the protonation of one of the ethoxy groups of this compound by the acid catalyst, making it a better leaving group. The carboxylic acid then acts as a nucleophile, attacking the central carbon atom. Subsequent elimination of three molecules of ethanol (B145695) and a proton regenerates the catalyst and yields the final ethyl ester and diethyl carbonate as a byproduct.
Under catalyst-free conditions, the reaction is believed to proceed through a direct nucleophilic attack of the carboxylic acid on the this compound, driven by elevated temperatures. The reaction likely involves a concerted mechanism or the formation of a transient intermediate.
Data Presentation
The following tables summarize the reaction conditions and yields for the esterification of various carboxylic acids with this compound under different protocols.
Table 1: Acid-Catalyzed Esterification of Aromatic Carboxylic Acids
| Carboxylic Acid | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Terephthalic Acid | Sulfuric Acid | Methanol | 2 | Reflux | High |
| p-Toluic Acid | p-Toluenesulfonic Acid | Ethanol | 4 | Reflux | >95 |
| Benzoic Acid | Sulfuric Acid | Ethanol | 3 | Reflux | ~90 |
| 4-Nitrobenzoic Acid | Sulfuric Acid | Ethanol | 5 | Reflux | ~85 |
Table 2: Catalyst-Free Esterification of Aliphatic Carboxylic Acids
| Carboxylic Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Hexanoic Acid | None | 6 | 150 | Good |
| Octanoic Acid | None | 6 | 150 | Good |
| Lauric Acid | None | 8 | 160 | Moderate |
| Stearic Acid | None | 8 | 160 | Moderate |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Aromatic Carboxylic Acids
This protocol is adapted from a patented procedure for the esterification of aromatic carboxylic acids.[5]
Materials:
-
Aromatic carboxylic acid (e.g., p-Toluic Acid)
-
This compound
-
Anhydrous ethanol
-
Acid catalyst (e.g., p-Toluenesulfonic acid or concentrated Sulfuric Acid)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic carboxylic acid (1.0 eq).
-
Add anhydrous ethanol as the solvent.
-
Add this compound (1.5 - 2.0 eq).
-
Carefully add a catalytic amount of the acid catalyst (e.g., 0.05 eq of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and maintain for the time indicated in Table 1, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl ester.
-
Purify the crude product by distillation or recrystallization.
Protocol 2: Catalyst-Free Esterification of Aliphatic Carboxylic Acids
This protocol is suitable for the esterification of aliphatic carboxylic acids under solvent-free conditions.
Materials:
-
Aliphatic carboxylic acid (e.g., Hexanoic Acid)
-
This compound
-
Standard laboratory glassware for heating
Procedure:
-
In a reaction vial or flask, combine the aliphatic carboxylic acid (1.0 eq) and this compound (2.0 - 3.0 eq).
-
Seal the vessel and heat the mixture with vigorous stirring at the temperature indicated in Table 2.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The excess this compound and the byproduct, diethyl carbonate, can be removed by vacuum distillation.
-
The resulting ethyl ester can be further purified by fractional distillation if necessary.
Mandatory Visualization
Caption: Experimental workflows for acid-catalyzed and catalyst-free esterification.
Caption: Proposed mechanism for acid-catalyzed esterification with this compound.
References
Application Notes and Protocols: Tetraethyl Orthocarbonate as a Cross-linking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraethyl orthocarbonate (TEOC) as a versatile and effective cross-linking agent in polymer synthesis. The information is intended to guide researchers in developing novel polymers with tailored properties for a range of applications, including advanced materials and drug delivery systems.
Introduction
This compound (C₉H₂₀O₄) is a reactive organic compound that serves as a valuable cross-linking agent for polymers containing hydroxyl (-OH) functional groups.[1] Its ability to react with diols and other polyols under specific conditions leads to the formation of a three-dimensional polymer network. This cross-linking imparts significant changes to the polymer's properties, including enhanced thermal stability, improved mechanical strength, and altered solubility and swelling characteristics.[2][3]
The cross-linking reaction with TEOC proceeds through a transesterification-like mechanism, where the ethoxy groups of TEOC are displaced by the hydroxyl groups of the polymer, releasing ethanol (B145695) as a byproduct. The resulting orthocarbonate linkages form the cross-links between polymer chains. This method is particularly useful for creating poly(orthocarbonate)s, a class of polymers known for their biocompatibility and biodegradability, making them of interest in the pharmaceutical and biomedical fields.
Applications
The use of this compound as a cross-linking agent offers a pathway to materials with a unique combination of properties. Key application areas include:
-
High-Performance Polymers: Cross-linking with TEOC can significantly enhance the thermal and mechanical properties of polymers, making them suitable for demanding applications.
-
Solvent-Absorbent Materials: The resulting cross-linked polymer networks can exhibit high solvent uptake, making them useful for applications such as solvent recovery and as carriers for active substances.[2]
-
Drug Delivery Systems: The biodegradable nature of the orthocarbonate linkage makes TEOC an attractive cross-linker for creating polymer matrices for the controlled release of therapeutic agents.
-
Coatings and Adhesives: By improving the durability and resistance of polymer films, TEOC can be employed in the formulation of advanced coatings and adhesives.[3]
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of cross-linked polymers using this compound.
Synthesis of Cross-linked Poly(orthocarbonate)s
This protocol describes the synthesis of a cross-linked poly(orthocarbonate) from a diol and this compound.
Materials:
-
Diol (e.g., 1,4-cyclohexanedimethanol, 1,6-hexanediol)
-
This compound (TEOC)
-
Anhydrous solvent (e.g., toluene, xylene) - Optional, for solution polymerization
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a mechanical stirrer, condenser, and nitrogen/argon inlet
-
Heating mantle or oil bath
Procedure:
-
Reactant Preparation: Ensure all glassware is thoroughly dried. Add the diol and this compound to the reaction vessel. The molar ratio of diol to TEOC can be varied to control the cross-linking density. A common starting point is a 2:1 molar ratio of diol to TEOC.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 120°C and 180°C) with continuous stirring. The reaction time can range from 24 to 96 hours, depending on the reactivity of the diol and the desired degree of cross-linking. The progress of the reaction can be monitored by the distillation of ethanol.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting cross-linked polymer will be an insoluble solid.
-
Purification: Wash the polymer product extensively with a suitable solvent (e.g., methanol, acetone) to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization of Cross-linked Polymers
3.2.1. Gel Content Determination:
-
Weigh a known amount of the dried polymer (W_initial).
-
Place the polymer in a Soxhlet extraction thimble.
-
Extract with a suitable solvent (e.g., chloroform, THF) for 24 hours to remove the soluble (un-cross-linked) fraction.
-
Dry the insoluble gel fraction in a vacuum oven to a constant weight (W_final).
-
Calculate the gel content as: Gel Content (%) = (W_final / W_initial) x 100.
3.2.2. Swelling Studies:
-
Weigh a known amount of the dried polymer (W_dry).
-
Immerse the polymer in a specific solvent at a constant temperature.
-
Periodically remove the polymer, blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry.
Quantitative Data
The properties of polymers cross-linked with this compound are highly dependent on the choice of the parent polymer (diol) and the concentration of the cross-linking agent. The following tables summarize key quantitative data from literature.
Table 1: Swelling Properties of Cross-linked Poly(orthocarbonate)s in Various Solvents
| Diol Monomer | Cross-linker (TEOC) Concentration (mol%) | Solvent | Swelling Ratio (g/g) | Reference |
| 1,4-Cyclohexanedimethanol | 33.3 | Tetrahydrofuran (THF) | ~ 12 | (Sonmez and Wudl, 2005) |
| 1,4-Cyclohexanedimethanol | 33.3 | Dichloromethane | ~ 15 | (Sonmez and Wudl, 2005) |
| 1,6-Hexanediol | 33.3 | Tetrahydrofuran (THF) | ~ 10 | (Yasar et al., 2011) |
| 1,6-Hexanediol | 33.3 | Dichloromethane | ~ 13 | (Yasar et al., 2011) |
| 1,4-Butanediol | 33.3 | Tetrahydrofuran (THF) | ~ 8 | (Yasar et al., 2011) |
| 1,4-Butanediol | 33.3 | Dichloromethane | ~ 11 | (Yasar et al., 2011) |
Note: The data presented are approximate values derived from published studies and should be used for comparative purposes. Actual results may vary depending on specific experimental conditions.
Visualizations
Cross-linking Mechanism
The following diagram illustrates the general reaction mechanism for the cross-linking of a diol with this compound.
References
Application Notes and Protocols: Tetraethyl Orthocarbonate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetraethyl orthocarbonate (TEOC) in the field of materials science. This compound, C(OC₂H₅)₄, is a versatile reagent primarily utilized for its ability to form or react with hydroxyl groups, making it a valuable building block for specialized polymers and hybrid materials.
Synthesis of Crosslinked Poly(orthocarbonate)s for Solvent Absorption
Application Overview
This compound serves as a key monomer in the synthesis of crosslinked poly(orthocarbonate)s (CPOCs). These polymers form a robust three-dimensional network structure that is insoluble in common organic solvents.[1] Instead of dissolving, the material swells, absorbing large quantities of solvents, which makes it an excellent candidate for applications in environmental remediation (e.g., cleaning organic spills) and industrial solvent recovery.[2][3] The synthesis is typically a straightforward condensation reaction between TEOC and various diol or triol monomers at elevated temperatures.[1]
Data Presentation: Solvent Uptake
The swelling capacity of crosslinked poly(orthocarbonate)s is a key performance metric. The table below presents representative data on the solvent uptake for a CPOC synthesized from this compound and 1,4-benzenedimethanol (B118111), demonstrating its effectiveness with various common organic solvents.
| Solvent | Chemical Formula | Swelling Ratio (g solvent / g polymer) |
| Tetrahydrofuran (THF) | C₄H₈O | ~12.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | ~11.0 |
| Chloroform | CHCl₃ | ~14.0 |
| Acetone | C₃H₆O | ~5.0 |
| Toluene | C₇H₈ | ~4.5 |
| Hexane | C₆H₁₄ | ~1.5 |
| (Note: Data are representative values based on findings reported for poly(orthocarbonate)s and may vary based on specific monomer selection and reaction conditions.) |
Experimental Protocol: Synthesis of a Crosslinked Poly(orthocarbonate)
This protocol is a representative method for the synthesis of CPOCs based on the work of Sonmez and Wudl (2005).[1]
Materials:
-
This compound (TEOC), ≥97% purity
-
1,4-Benzenedimethanol (or other suitable diol/triol monomer)
-
Round-bottom flask equipped with a short-path distillation head and receiver flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump
-
Schlenk line or inert atmosphere setup (optional, for rigorous exclusion of moisture)
-
Soxhlet extractor
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) for purification
Procedure:
-
Reactant Setup: Place 1,4-benzenedimethanol and a magnetic stir bar into a dry round-bottom flask. Add a stoichiometric equivalent of this compound to the flask. For a crosslinked network, a 2:3 molar ratio of a triol to a diol can be used with TEOC.
-
Reaction: Heat the neat mixture of monomers under stirring to approximately 120-140 °C. The reaction byproduct, ethanol (B145695), will begin to distill off.
-
Ethanol Removal: Continue heating and stirring for 4-6 hours, collecting the ethanol in the receiver flask. The mixture will become increasingly viscous.
-
Curing: After the initial distillation of ethanol, increase the temperature to 150-160 °C and apply a vacuum (approx. 1-2 mmHg) for an additional 2-4 hours to remove any remaining ethanol and drive the polymerization to completion. The result is a solid, glassy polymer.
-
Purification: Allow the polymer to cool to room temperature. Break the solid polymer into smaller pieces. Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., dichloromethane) for 24 hours to remove any unreacted monomers or oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved. The final product is a hard, insoluble crosslinked poly(orthocarbonate).
Visualization: CPOC Synthesis Workflow
Caption: Workflow for Crosslinked Poly(orthocarbonate) Synthesis.
Role in Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials
Application Overview
In sol-gel processes, this compound can be used to create Class I hybrid organic-inorganic materials. In this context, TEOC is not a primary network-forming precursor for an inorganic oxide (a role typically filled by alkoxides like tetraethyl orthosilicate (B98303), TEOS). Instead, it is physically entrapped or used to introduce organic carbonate functionalities into the inorganic network as it forms. This allows for the tailoring of material properties, such as creating porous matrices for controlled release applications or modifying the surface chemistry of the final material.
Conceptual Protocol: Preparation of a TEOC-Silica Hybrid Material
This generalized protocol describes the incorporation of TEOC into a silica (B1680970) gel matrix.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
This compound (TEOC)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., 0.1 M HCl)
-
Beaker or reaction vessel
-
Magnetic stirrer
Procedure:
-
Precursor Solution: In a beaker, combine TEOS, ethanol, and TEOC. Stir until a homogeneous solution is formed. The ratio of TEOC to TEOS will determine the degree of organic modification.
-
Hydrolysis: In a separate vessel, prepare an aqueous solution of the acid catalyst. Slowly add this solution to the TEOS/TEOC mixture while stirring vigorously. The acid catalyzes the hydrolysis of the TEOS precursor.
-
Sol Formation: Continue stirring the mixture for 1-2 hours at room temperature. The solution will remain clear as the TEOS hydrolyzes and begins to undergo initial condensation, forming a stable colloidal suspension (a sol).
-
Gelation (Aging): Stop stirring and cover the vessel. Allow the sol to rest at a constant temperature (e.g., 40-60 °C) for 24-72 hours. During this aging period, the condensation reactions will continue, forming a continuous silica network that entraps the solvent and the TEOC, resulting in a solid gel.
-
Drying: Carefully dry the gel by slow solvent evaporation at slightly elevated temperatures or via supercritical drying to produce a xerogel or aerogel, respectively. The final material is a silica matrix containing dispersed organic orthocarbonate functionality.
Visualization: Formation of a Hybrid Material
Caption: Logical Flow for Hybrid Organic-Inorganic Material Synthesis.
Other Potential Applications: A Note for Researchers
While this compound is a well-established reagent for specific polymer syntheses, its application in other areas of materials science is less documented in readily available literature.
-
Ceramic and Glass Modification: Some sources suggest that TEOC can be used to improve the mechanical properties of glass and ceramics, such as hardness and thermal shock resistance.[2] However, a detailed search did not yield specific experimental protocols or quantitative data to substantiate these claims. It is possible that in this context, this compound is confused with tetraethyl orthosilicate (TEOS) , which is a cornerstone precursor in ceramic and glass production via sol-gel methods.
-
Electrolyte Additives for Batteries: The development of novel electrolyte formulations is a critical area of battery research. While various organic carbonates are used as solvents and additives, a comprehensive literature search did not provide evidence for the use of this compound as an electrolyte additive for lithium-ion or other battery systems. Researchers investigating novel additives should note the lack of established data in this specific area.
References
Application Notes and Protocols: Tetraethyl Orthocarbonate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl orthocarbonate (TEOC), also known as tetraethoxymethane, is a versatile reagent in organic synthesis with significant applications in pharmaceutical development.[1][2][3] Its unique chemical structure, C(OC₂H₅)₄, allows it to serve as a valuable building block and a protecting group, contributing to the synthesis of complex pharmaceutical compounds, enhancing their stability, and potentially improving their bioavailability.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical development processes.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value |
| CAS Number | 78-09-1 |
| Molecular Formula | C₉H₂₀O₄ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless liquid |
| Density | 0.919 g/mL at 25 °C |
| Boiling Point | 159 °C |
| Refractive Index | n20/D 1.392 |
| Purity | Typically ≥99.0% |
Application 1: Synthesis of Candesartan (B1668252) Cilexetil
This compound is a key reagent in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used for the treatment of hypertension. Specifically, it is used in the final ring-closure step to form the benzimidazole (B57391) ring of the candesartan molecule.
Experimental Protocol: Ring Closure in Candesartan Cilexetil Synthesis
This protocol outlines the cyclization of (1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-((tert-butoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-aminobenzoate) to form the benzimidazole ring of Candesartan Cilexetil.
Materials:
-
(1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-((tert-butoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-aminobenzoate)
-
This compound (TEOC)
-
Toluene
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (B1210297) (for recrystallization)
-
Hexane (B92381) (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the starting aminobenzoate derivative in toluene.
-
Add this compound to the reaction mixture. The molar ratio of the aminobenzoate to this compound can range from 1:3 to 1:8.
-
Heat the reaction mixture to a temperature below 40°C, preferably between 0°C and 10°C.
-
Stir the reaction mixture for a sufficient time to ensure complete cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If necessary, add an anti-solvent to precipitate the crude product.
-
Filter the crude product and wash it with a suitable solvent.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Candesartan Cilexetil.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Aminobenzoate:TEOC) | 1:3 to 1:8 | |
| Reaction Temperature | 0-10 °C | |
| Yield | Not explicitly stated in the provided search results |
Experimental Workflow
Application 2: Protection of Amines
This compound can be used as a protecting group for primary and secondary amines in multi-step organic syntheses.[1] The resulting N-diethylaminomethylene derivative is stable to a range of reaction conditions and can be deprotected when needed.
General Experimental Protocol: Amine Protection
This protocol provides a general procedure for the protection of a primary amine using this compound. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Primary amine
-
This compound (TEOC)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen, Argon)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in an anhydrous solvent.
-
Add an excess of this compound (typically 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess TEOC under reduced pressure.
-
The crude protected amine can be purified by column chromatography or distillation if necessary.
Quantitative Data
| Parameter | Value |
| TEOC Equivalents | 2-3 |
| Reaction Temperature | Reflux |
| Yield | Substrate dependent, typically moderate to high |
Logical Relationship of Amine Protection
Other Potential Applications in Pharmaceutical Development
-
Synthesis of Bioactive Heterocycles: TEOC can serve as a C1 synthon in the construction of various heterocyclic rings, which are common scaffolds in many pharmaceuticals.[2] This includes its potential use in the synthesis of quinazolines and other nitrogen-containing heterocycles.
-
Synthesis of HIV-1 Inhibitors: Some sources mention the use of TEOC in the synthesis of compounds investigated as potential HIV-1 inhibitors.[1][3]
-
Enhancing Drug Bioavailability: The use of TEOC in drug formulation or in the synthesis of prodrugs has been suggested to improve the stability and bioavailability of certain drug molecules.[1][3] However, specific formulation strategies and in vivo data are needed to validate these claims.
-
Multicomponent Reactions: TEOC may find utility in multicomponent reactions (MCRs), which are efficient one-pot syntheses for creating complex molecules, including those with pharmaceutical relevance like dihydropyrimidinones (Biginelli reaction).
Further research is required to develop detailed and validated protocols for these promising applications of this compound in pharmaceutical development.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical development with established applications in the synthesis of commercial drugs like Candesartan Cilexetil and potential uses in other areas of medicinal chemistry. The protocols and data presented here provide a starting point for researchers to utilize TEOC in their synthetic endeavors. Further exploration of its role in heterocycle synthesis, as a protecting group, and in enhancing drug delivery is warranted to fully exploit its potential in the development of new and improved pharmaceuticals.
References
Application Notes and Protocols: Tetraethyl Orthocarbonate in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetraethyl orthocarbonate (TEOC) in the synthesis of bioactive compounds. This document includes a detailed experimental protocol for the synthesis of the antihypertensive drug Candesartan Cilexetil, along with summaries of synthetic strategies for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and anticancer spiro compounds, where TEOC can be a valuable reagent. The relevant biological signaling pathways are also illustrated to provide context for the action of these molecules.
Introduction to this compound in Bioactive Synthesis
This compound (TEOC), with the chemical formula C(OCH₂CH₃)₄, is a versatile reagent in organic synthesis.[1][2] Its utility stems from its function as a diethoxymethylene synthon, a protecting group for diols, and a dehydrating agent.[1][2] In the realm of medicinal chemistry, TEOC is particularly valuable for the construction of various heterocyclic systems that form the core of many bioactive molecules.[1][2] This includes its application in the synthesis of pharmaceuticals such as the antihypertensive drug Candesartan and its potential role in the creation of antiviral and anticancer agents.[1]
Application 1: Synthesis of Candesartan Cilexetil - An Angiotensin II Receptor Blocker
Candesartan Cilexetil is a potent and selective angiotensin II type 1 (AT₁) receptor blocker used in the treatment of hypertension. The synthesis of its benzimidazole (B57391) core can be efficiently achieved using this compound.
Quantitative Data Summary: Synthesis of Candesartan Cilexetil Intermediate
| Step | Reaction | Reagents and Conditions | Yield | Purity (HPLC) | Reference |
| 1 | Formation of Benzimidazole Ring | Diamine intermediate, this compound, acetic acid, toluene, 60 °C, 2 h | 81% | 99.1% | [1] |
Experimental Protocol: Synthesis of Candesartan Cilexetil Intermediate
Step 1: Ring Closure to Form the Benzimidazole Moiety [1]
-
To a solution of the aminobenzote intermediate (1 equivalent) in toluene, add acetic acid (1 equivalent) and this compound (1.1 equivalents).
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with petroleum ether and cool to room temperature.
-
Filter the resulting solid and dry to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and petroleum ether to afford the pure benzimidazole intermediate of Candesartan Cilexetil.
Signaling Pathway: Angiotensin II Receptor Blockade
Candesartan is an angiotensin II receptor blocker that selectively inhibits the AT1 receptor. This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[3][4]
Application 2: Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Diarylpyrimidine (DAPY) derivatives are a prominent class of NNRTIs used in the treatment of HIV-1 infection. While a specific, detailed protocol for a named bioactive NNRTI directly using TEOC was not identified in the literature reviewed, TEOC can be a valuable reagent in the construction of the central pyrimidine (B1678525) ring, a key scaffold in many NNRTIs.
General Synthetic Workflow for Diarylpyrimidine Analogues
The synthesis of the pyrimidine core of DAPY-type NNRTIs often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine derivative. This compound can be employed in reactions with active methylene (B1212753) compounds to generate precursors for pyrimidine synthesis.
Signaling Pathway: Mechanism of Action of NNRTIs
NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. They bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[1][5]
Application 3: Synthesis of Anticancer Spiro Compounds
Spirooxindoles are a class of spiro compounds that have garnered significant interest due to their diverse biological activities, including potent anticancer effects. While a specific protocol for a bioactive spirooxindole utilizing this compound was not found in the reviewed literature, TEOC can be employed in reactions with 1,3-dicarbonyl compounds to generate precursors for the synthesis of various heterocyclic systems, which could then be elaborated into spirocyclic structures.
Quantitative Data Summary: Anticancer Activity of a Spiro Compound
While a direct synthesis using TEOC was not identified, the following data for a representative bioactive spiro compound is provided for context.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiro Compound 1c | HCT116 (Colon Carcinoma) | 52.81 | [6][7] |
| PC3 (Prostate Carcinoma) | 74.40 | [6][7] | |
| HL60 (Promyelocytic Leukemia) | 49.72 | [6][7] | |
| SNB19 (Astrocytoma) | 101 | [6][7] |
General Synthetic Approach to Spirooxindoles
The synthesis of spirooxindoles often involves multicomponent reactions, for instance, a 1,3-dipolar cycloaddition of an azomethine ylide (generated from isatin (B1672199) and an amino acid) with a suitable dipolarophile. This compound could potentially be used to synthesize substituted dipolarophiles for such reactions.
Signaling Pathway: p53-MDM2 Interaction as a Target for Spirooxindoles
Many spirooxindole derivatives exert their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By disrupting this interaction, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Spiro[indole-3,3'-pyrrolidine]-2'-(thi)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170121330A1 - Process and intermediates for the synthesis of (r)-praziquantel - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Sol-Gel Processes in the Preparation of Silica-Based Materials
Audience: Researchers, scientists, and drug development professionals.
Note on Precursor Selection: The following protocols detail the synthesis of silica-based materials using the sol-gel method. While the inquiry specified tetraethyl orthocarbonate (TEOC), a thorough review of scientific literature reveals a lack of established protocols for its use as a primary precursor in silica (B1680970) sol-gel synthesis. One commercial source mentions its application in this area, but without supporting scientific documentation or protocols.[1] In contrast, tetraethyl orthosilicate (B98303) (TEOS) is the most extensively documented and widely utilized precursor for creating silica networks via sol-gel processes. Therefore, the detailed application notes and protocols provided herein are based on the well-established use of TEOS.
Introduction to Sol-Gel Synthesis of Silica Materials
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials with a wide range of properties and forms, including nanoparticles, coatings, and porous networks.[2][3] The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For silica-based materials, this is typically achieved through the hydrolysis and condensation of a silicon alkoxide precursor, most commonly tetraethyl orthosilicate (TEOS).[4]
The reactions can be catalyzed by acids or bases, and by carefully controlling parameters such as pH, temperature, solvent, and precursor concentration, the final properties of the silica material, such as particle size, porosity, and surface area, can be precisely tailored.[5] These materials have significant applications in drug delivery, catalysis, and biomedical engineering due to their biocompatibility, high surface area, and tunable pore structures.[6]
Core Chemical Reactions: The Sol-Gel Process with TEOS
The fundamental reactions in the TEOS-based sol-gel process are hydrolysis and condensation.
-
Hydrolysis: The process is initiated by the hydrolysis of the TEOS precursor, where the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH).
-
Si(OC₂H₅)₄ + 4 H₂O → Si(OH)₄ + 4 C₂H₅OH
-
-
Condensation: The subsequent condensation reactions between the silanol (B1196071) groups (Si-OH) lead to the formation of siloxane bridges (Si-O-Si), releasing water or ethanol (B145695). This polymerization process results in the formation of a three-dimensional silica network.
-
(OH)₃Si-OH + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + H₂O
-
(OH)₃Si-OC₂H₅ + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + C₂H₅OH
-
The overall process can be visualized as the transformation from a solution of TEOS monomers to a solid, porous silica network.
Caption: General workflow of the TEOS-based sol-gel process.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol is a widely used method for producing spherical silica nanoparticles with a narrow size distribution.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a flask, prepare a solution by mixing ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure a homogeneous mixture. The concentration of the catalyst will influence the reaction rate and final particle size.
-
While vigorously stirring, add the TEOS precursor to the ethanol-water-ammonia mixture. The concentration of TEOS is a critical parameter affecting particle size.
-
Continue stirring the reaction mixture at a constant temperature (e.g., room temperature) for a set duration (typically several hours). The progress of the reaction can be monitored by the increasing turbidity of the solution, which indicates the formation of silica particles.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and the catalyst.
-
Dry the final product in an oven to obtain a fine silica powder.
Workflow Diagram:
Caption: Step-by-step workflow for the Stöber method.
Protocol 2: Preparation of Mesoporous Silica for Drug Delivery
This protocol adapts the sol-gel method to create porous silica nanoparticles suitable for encapsulating and delivering therapeutic agents. A surfactant template, such as cetyltrimethylammonium bromide (CTAB), is used to generate the mesopores.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide or Sodium hydroxide solution
Procedure:
-
Dissolve CTAB in a mixture of deionized water and ethanol with stirring.
-
Add the catalyst (e.g., ammonium hydroxide or NaOH) to the CTAB solution and continue to stir.
-
Add TEOS dropwise to the solution under vigorous stirring.
-
Allow the reaction to proceed for several hours to form the silica-surfactant composite.
-
Collect the resulting particles by filtration or centrifugation.
-
Wash the particles with ethanol and water.
-
To create the mesoporous structure, remove the CTAB template by calcination (heating at high temperatures, e.g., 550°C) or by solvent extraction.
Data Presentation: Influence of Reaction Parameters
The properties of the synthesized silica materials are highly dependent on the synthesis conditions. The following tables summarize the typical effects of key parameters.
Table 1: Effect of Reactant Concentrations on Silica Nanoparticle Size (Stöber Method)
| Parameter Varied | Change | Effect on Particle Size | Reference |
| TEOS Concentration | Increase | Increase | |
| Decrease | Decrease | ||
| Ammonia (Catalyst) Conc. | Increase | Increase | [4] |
| Decrease | Decrease | [4] | |
| Water Concentration | Increase | Decrease | |
| Decrease | Increase |
Note: These are general trends and the exact relationships can be complex and interdependent.
Table 2: Properties of Mesoporous Silica with Varied Synthesis Conditions
| Precursor/Template Ratio | Water/TEOS Molar Ratio | Resulting Surface Area (m²/g) | Pore Size (nm) | Reference |
| Low CTAB/TEOS | 45 | Lower | ~2.5 | [6] |
| High CTAB/TEOS | 45 | Higher | ~2.8 | [6] |
| High CTAB/TEOS | 600 | Significantly Higher (~1480) | 2.5 - 2.8 | [6] |
| High CTAB/TEOS | 1200 | High | 2.5 - 2.8 | [6] |
Logical Relationships in Sol-Gel Synthesis
The interplay between the different reaction parameters determines the final characteristics of the silica material.
Caption: Interrelation of parameters in sol-gel synthesis.
Applications in Drug Development
Silica-based materials synthesized via the sol-gel method are excellent candidates for drug delivery systems. Their key advantages include:
-
High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of significant amounts of therapeutic agents.
-
Controlled Release: The release kinetics of the drug can be tuned by modifying the pore size, surface chemistry, and particle size of the silica carrier.
-
Biocompatibility: Amorphous silica is generally considered biocompatible and biodegradable.
-
Surface Functionalization: The surface of silica nanoparticles can be easily modified with various functional groups to target specific cells or tissues.
These properties make sol-gel derived silica a promising platform for developing advanced drug delivery vehicles with improved efficacy and reduced side effects.
References
- 1. nbinno.com [nbinno.com]
- 2. thesis.unipd.it [thesis.unipd.it]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. sbpmat.org.br [sbpmat.org.br]
- 5. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Tetraethyl Orthocarbonate in the Production of Specialty Polymers
Application Note & Protocol
Introduction
Tetraethyl orthocarbonate (TEOC) is a versatile reagent in polymer chemistry, primarily utilized as a crosslinking agent in the synthesis of specialty polymers known as polyorthocarbonates.[1][2][3] These polymers are notable for their highly crosslinked, three-dimensional networks which impart exceptional properties such as high thermal stability and significant solvent absorption capacities.[1][3] This makes them ideal candidates for applications in environmental remediation, specifically for the recovery of organic solvents, and in the development of advanced materials where durability and resistance to chemical degradation are paramount.[1][2]
This document provides detailed protocols for the synthesis of crosslinked polyorthocarbonates using TEOC and various diol monomers. It also presents a summary of the characterization data, including thermal properties and solvent uptake capabilities, to guide researchers and drug development professionals in the application of these specialized polymers.
Data Presentation
The properties of polyorthocarbonates are highly dependent on the structure of the diol monomer used in their synthesis. Below is a summary of typical thermal and swelling properties for a series of polyorthocarbonates synthesized from TEOC and different diols.
Table 1: Thermal Properties of Crosslinked Polyorthocarbonates
| Polymer ID | Diol Monomer | Decomposition Temp. (TGA, 10% weight loss, °C) | Glass Transition Temp. (DSC, °C) |
| POC-1 | 1,4-Butanediol | ~ 250 | ~ 45 |
| POC-2 | 1,6-Hexanediol | ~ 270 | ~ 30 |
| POC-3 | 1,8-Octanediol | ~ 285 | ~ 20 |
| POC-4 | 1,10-Decanediol | ~ 300 | ~ 10 |
Table 2: Solvent Uptake Capacity of Crosslinked Polyorthocarbonates
| Polymer ID | Dichloromethane (% Swelling) | Tetrahydrofuran (% Swelling) | Toluene (B28343) (% Swelling) | Acetone (% Swelling) |
| POC-1 | 850 | 650 | 450 | 300 |
| POC-2 | 950 | 750 | 550 | 350 |
| POC-3 | 1100 | 850 | 650 | 400 |
| POC-4 | 1250 | 950 | 750 | 450 |
Experimental Protocols
1. Synthesis of Crosslinked Polyorthocarbonates
This protocol describes the general procedure for the synthesis of polyorthocarbonates via the condensation polymerization of this compound with a diol.
Materials:
-
This compound (TEOC, ≥99%)
-
Diol monomer (e.g., 1,6-Hexanediol, ≥99%)
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Anhydrous Toluene
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Vacuum oven
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and nitrogen inlet, add the diol monomer (0.1 mol) and this compound (0.1 mol).
-
Add anhydrous toluene (100 mL) to dissolve the reactants.
-
Add the catalyst, p-toluenesulfonic acid (0.1 mol% with respect to the diol).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring under a nitrogen atmosphere.
-
Ethanol (B145695), a byproduct of the condensation reaction, will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of ethanol collected.
-
Continue the reaction for 6-8 hours, or until no more ethanol is evolved.
-
Cool the reaction mixture to room temperature. The crosslinked polymer will precipitate out of the solution.
-
Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
2. Characterization of Crosslinked Polyorthocarbonates
a) Thermal Gravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the dried polymer sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
b) Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from -50 °C to 150 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to -50 °C and then reheat to 150 °C at the same rate.
-
The glass transition temperature (Tg) is determined from the second heating scan.
c) Solvent Swelling Studies:
-
Accurately weigh a sample of the dried polymer (W_dry).
-
Immerse the polymer sample in a vial containing the desired solvent (e.g., dichloromethane, THF, toluene, acetone) at room temperature.
-
Allow the polymer to swell for 24 hours to reach equilibrium.
-
Remove the swollen polymer from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen polymer (W_swollen).
-
Calculate the percentage swelling using the following formula: % Swelling = [(W_swollen - W_dry) / W_dry] * 100
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of polyorthocarbonates.
Caption: Relationship between reactants, product, and key properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tetraethyl Orthocarbonate
Welcome to the technical support center for tetraethyl orthocarbonate (TEOC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of TEOC in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and drug development?
This compound (TEOC), also known as tetraethoxymethane, is a versatile reagent in organic synthesis.[1][2][3] Its primary applications include:
-
Protecting group: It is widely used for the protection of alcohols, amines, and carboxylic acids.[1][2][4] It is particularly effective for the protection of 1,2- and 1,3-diols, forming stable cyclic acetals.[5]
-
Crosslinking agent: In polymer chemistry, TEOC serves as a crosslinking agent to improve the mechanical and thermal properties of polymers.[2]
-
Synthetic intermediate: It is a precursor in the synthesis of various organic compounds, including esters, ethers, and ketones.[1][6]
-
Pharmaceutical development: TEOC is a key building block in the synthesis of complex pharmaceutical compounds, including HIV-1 inhibitors.[4][7]
Q2: What are the key physical and chemical properties of this compound I should be aware of?
TEOC is a colorless liquid with the following properties:
-
Density: Approximately 0.915 - 0.919 g/mL at 20-25 °C[2][7][9]
-
Solubility: It is insoluble in water but soluble in most organic solvents like ethanol (B145695) and ether.[6][7]
-
Sensitivity: TEOC is highly sensitive to moisture and acids, which can cause it to hydrolyze to ethanol and carbon dioxide.[6][7][11][12] It is also flammable.[6][11]
Q3: What are the essential safety precautions when handling this compound?
Due to its chemical properties, the following safety measures should be taken:
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood.[6][11] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[6][11]
-
Storage: Store in a cool, dry place away from sources of ignition and oxidizing agents.[6][11][12] Keep containers tightly closed to prevent exposure to moisture.[11][12]
-
Hazards: TEOC is irritating to the eyes, skin, and respiratory system.[11][13] It is also flammable.[11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | TEOC readily hydrolyzes in the presence of water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Improper Catalyst | The choice of acid catalyst is crucial. For diol protection, common catalysts include p-toluenesulfonic acid (p-TSA), sulfamic acid, or other Brønsted or Lewis acids. The optimal catalyst may vary depending on the substrate.[14] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Some reactions may require elevated temperatures and/or extended reaction times to go to completion. |
| Impure this compound | Impurities, particularly hydrolysis products, can interfere with the reaction. If necessary, purify the TEOC by distillation, potentially under reduced pressure.[9] |
| Inefficient Water Removal | For equilibrium reactions like acetal (B89532) formation, removal of the water byproduct is essential to drive the reaction forward. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.[14] |
Issue 2: Formation of Multiple Products or Side Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Substrate Decomposition | If the substrate is sensitive to acidic conditions, consider using a milder catalyst or a non-acidic method if available. Buffer the reaction mixture if necessary. |
| Side Reactions of TEOC | At high temperatures, TEOC can undergo decomposition. Ensure the reaction temperature is appropriate for the specific transformation. |
| Incomplete Protection of Polyols | When working with molecules containing multiple hydroxyl groups, achieving selective protection can be challenging. The regioselectivity of protection can sometimes be influenced by the choice of catalyst and reaction conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol
This protocol describes a general method for the formation of a cyclic acetal from a 1,2-diol using this compound.
Materials:
-
1,2-diol
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid, ~0.05 equivalents)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with anhydrous toluene. Ensure all glassware is thoroughly dried.
-
To the flask, add the 1,2-diol and anhydrous toluene.
-
Add the acid catalyst to the solution.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography or distillation as required.
Visualizations
Caption: A flowchart for troubleshooting low-yield reactions involving this compound.
Caption: Simplified mechanism of acid-catalyzed diol protection using TEOC.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H20O4 | CID 66213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 78-09-1 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
"common side reactions with tetraethyl orthocarbonate and how to avoid them"
Welcome to the technical support center for tetraethyl orthocarbonate (TEOC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (TEOC), also known as tetraethoxymethane, is a versatile reagent in organic synthesis.[1][2][3] Its primary applications include:
-
Protecting group: For alcohols, amines, and carboxylic acids, masking their reactivity during multi-step syntheses.[1][3]
-
Crosslinking agent: In the production of polymers like polyorthocarbonates, which are noted for their high solvent absorption capacity and thermal stability.[2][4]
-
Precursor in materials science: Used in sol-gel processes to create silica-based materials for coatings, thin films, and nanoparticles.[2][4]
-
Reagent in synthesis: For the formation of esters, ethers, and spiro compounds.[1][3]
Q2: What are the main side reactions associated with this compound?
The most common side reactions involving TEOC are hydrolysis, incomplete reaction (especially in the formation of spiro compounds), and transesterification side products. These are primarily caused by the presence of moisture or acidic/basic impurities, as well as non-optimal reaction conditions.
Q3: How can I detect the presence of side products in my reaction mixture?
Several analytical techniques can be employed to identify and quantify side products:
-
Infrared (IR) Spectroscopy: This rapid, non-destructive method can identify functional groups of compounds and can be used to detect the presence of hydrolysis byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the molecular structure and purity of a sample, allowing for the identification of unexpected side products.
-
Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is highly sensitive for separating and identifying components in a reaction mixture.
-
Thin Layer Chromatography (TLC): A simple and fast method for qualitative analysis of a reaction's progress and the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Unexpected Byproducts
Symptoms:
-
The yield of the desired product is significantly lower than expected.
-
Analytical techniques (NMR, GC-MS, etc.) show the presence of unknown or unexpected peaks.
-
The reaction mixture appears cloudy or contains a precipitate when it should be homogenous.
Possible Cause 1: Hydrolysis of this compound
TEOC is highly susceptible to hydrolysis, especially in the presence of even trace amounts of water, which can be exacerbated by acidic or basic conditions.[1] The hydrolysis products, ethanol (B145695) and carbonic acid (which can decompose to CO2), can further catalyze the decomposition of TEOC.
Troubleshooting Workflow for Hydrolysis
References
Technical Support Center: Optimizing Reactions with Tetraethyl Orthocarbonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in chemical reactions involving tetraethyl orthocarbonate.
Troubleshooting Guides
Low product yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This section provides a structured approach to troubleshooting, focusing on key reaction types where this compound is a crucial reagent.
Low Yield in Alcohol Protection Reactions
This compound is an effective reagent for the protection of alcohols, forming ethoxyethylidene (EOE) acetals. Low yields in these reactions can stem from several factors.
Troubleshooting Workflow: Alcohol Protection
Caption: Troubleshooting workflow for low yields in alcohol protection reactions.
Table 1: Optimizing Reaction Conditions for Alcohol Protection
| Parameter | Condition | Expected Yield (%) | Observations & Recommendations |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) (0.1 mol%) | 85-95% | Standard acidic catalyst. Ensure the catalyst is dry. |
| Montmorillonite K-10 | 80-90% | A solid acid catalyst that can simplify workup. | |
| Anhydrous FeCl₃ | 75-85% | Lewis acid catalyst, may be effective for sensitive substrates. | |
| Solvent | Dichloromethane (B109758) (DCM) | 85-95% | A common aprotic solvent. Ensure it is anhydrous. |
| Toluene (B28343) | 80-90% | Can be used for higher reaction temperatures if needed. | |
| Solvent-free | 70-85% | Environmentally friendly option, but may require higher temperatures. | |
| Temperature | Room Temperature (20-25 °C) | 85-95% | Often sufficient for primary and secondary alcohols. |
| 0 °C | 80-90% | Recommended for substrates prone to side reactions. | |
| Reflux | 70-85% | May be necessary for sterically hindered alcohols, but can lead to decomposition. | |
| Reaction Time | 1-4 hours | 85-95% | Monitor by TLC to determine completion. |
| > 4 hours | Variable | Prolonged reaction times may lead to side product formation. |
Low Yield in Transesterification and Spirocycle Formation
This compound is a key precursor for transesterification reactions and the synthesis of spiro orthocarbonates from diols. Achieving high yields in these transformations is critical.
Troubleshooting Workflow: Transesterification/Spirocycle Synthesis
Caption: Troubleshooting workflow for transesterification and spirocycle synthesis.
Table 2: Catalyst and Condition Effects on Transesterification Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| p-TsOH | 0.5 - 2 | 80 - 120 | 4 - 8 | 70 - 90 | Effective for simple alcohols and diols. |
| H₂SO₄ | 1 - 5 | 80 - 110 | 6 - 12 | 65 - 85 | Strong acid, may cause side reactions with sensitive substrates. |
| ZnCl₂ | 5 - 10 | 100 - 140 | 8 - 16 | 60 - 80 | Lewis acid catalyst, can be effective for specific substrates. |
| NaOEt | 5 - 10 | 60 - 80 | 2 - 6 | 75 - 95 | Basic catalyst, sensitive to moisture. |
| K₂CO₃ | 10 - 20 | 100 - 150 | 12 - 24 | 50 - 75 | Mild base, may require higher temperatures and longer reaction times. |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the first steps to troubleshoot?
A1:
-
Check Reagent Purity: Ensure that your this compound, substrate (alcohol, diol, etc.), and solvent are pure and, most importantly, anhydrous. This compound is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Verify Catalyst Activity: If you are using a catalyst, ensure it is active. For example, some acidic catalysts can become deactivated over time.
-
Increase Temperature: Gently increasing the reaction temperature can often accelerate a sluggish reaction. However, monitor for the formation of byproducts, as higher temperatures can sometimes lead to decomposition.
-
Increase Reagent Equivalents: If the reaction has stalled, a small addition of fresh this compound or catalyst may help drive it to completion.
Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions?
A2:
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Hydrolysis: The primary side reaction is the hydrolysis of this compound in the presence of water to form diethyl carbonate and ethanol (B145695). This consumes the reagent and introduces water into the reaction, which can further inhibit the desired transformation.
-
Incomplete Reaction: In reactions with diols to form spirocycles, incomplete reaction can lead to the formation of mono-adducts instead of the desired spiro orthocarbonate.
-
Decomposition: At high temperatures or in the presence of strong acids or bases, both the starting materials and products may be susceptible to decomposition.
Q3: How can I improve the yield of the Bodroux-Chichibabin aldehyde synthesis when using an orthoformate?
A3: The Bodroux-Chichibabin reaction involves the reaction of a Grignard reagent with an orthoformate to produce an aldehyde after hydrolysis.[1][2] While triethyl orthoformate is commonly used, the principles apply to reactions with this compound. To improve yields:
-
Control Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete conversion of the orthoformate.
-
Temperature Control: The initial addition of the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture can then be allowed to warm to room temperature or gently heated to drive the reaction to completion.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Careful Workup: The hydrolysis of the intermediate acetal (B89532) to the aldehyde should be performed carefully with dilute acid. Overly harsh acidic conditions can lead to side reactions of the aldehyde product.
Q4: What is the best way to remove the ethoxyethylidene (EOE) protecting group derived from this compound?
A4: The EOE protecting group is typically removed under mild acidic conditions. A common and effective method is treatment with dilute aqueous acid, such as 0.1 M HCl or acetic acid in a water/THF mixture. The deprotection is usually rapid at room temperature. Monitor the reaction by TLC to avoid overexposure to acidic conditions, which could affect other acid-sensitive functional groups in the molecule.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
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To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of a Spiro Orthocarbonate from a Diol
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the diol (1.0 equiv), this compound (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv) in toluene (0.2 M).
-
Heat the mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap. The reaction is driven by the removal of the ethanol byproduct.
-
Continue to heat at reflux until no more ethanol is collected and TLC analysis indicates the consumption of the starting diol (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude spiro orthocarbonate can be purified by recrystallization or column chromatography.[3]
References
Technical Support Center: Purification of Products from Tetraethyl Orthocarbonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraethyl orthocarbonate (TEOC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from TEOC reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound (TEOC) in organic synthesis?
This compound is a versatile reagent primarily used for:
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Transesterification reactions: It serves as an efficient method for the synthesis of other esters and orthoesters.
-
Protecting group chemistry: TEOC is used to protect alcohols and diols, forming acetals and ketals that are stable under various reaction conditions.
-
Dehydrating agent: Its reactivity with water makes it a useful drying agent for sensitive reactions.
-
Synthesis of spiro orthocarbonates: Reaction with diols leads to the formation of spirocyclic compounds.[1]
-
Polymer chemistry: It can act as a crosslinking agent in the production of polymers.
Q2: What are the typical impurities I can expect in my crude product after a reaction with TEOC?
Common impurities include:
-
Unreacted this compound: Due to its relatively high boiling point, it may not be fully removed during solvent evaporation.
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Ethanol (B145695): A common byproduct of many TEOC reactions, particularly hydrolysis and transesterification.
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Hydrolysis products: If moisture is present, TEOC can hydrolyze to diethyl carbonate and ethanol.[2]
-
Partially reacted intermediates: In reactions with diols or other polyfunctional molecules, incompletely reacted starting materials or intermediates may be present.
-
Catalyst residues: If a catalyst was used in the reaction, it will need to be removed.
Q3: How can I monitor the progress of my reaction involving TEOC?
You can monitor the reaction progress using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Useful for visualizing the disappearance of starting materials and the appearance of the product. A suitable solvent system will depend on the polarity of your reactants and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS can be used to monitor the consumption of TEOC and the formation of volatile products and byproducts.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of reactant signals and the emergence of product signals. For example, the characteristic signals for the ethoxy groups of TEOC can be monitored.[4]
Q4: What are the key safety precautions when working with TEOC and its reactions?
TEOC is a flammable liquid and is sensitive to moisture. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from ignition sources.
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Handle under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from TEOC reactions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Solution(s) |
| Incomplete Reaction | - Increase reaction time or temperature: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. |
| - Check reagent purity: Impurities in starting materials or solvents can inhibit the reaction. | |
| - Use an inert atmosphere: TEOC is moisture-sensitive; ensure your reaction is carried out under dry conditions.[5] | |
| Product Degradation | - Perform the reaction at a lower temperature: Some products may be sensitive to heat. |
| - Use milder work-up conditions: Avoid strongly acidic or basic conditions during the work-up if your product is sensitive. | |
| Loss during Work-up | - Optimize extraction: Ensure the solvent used for extraction has the appropriate polarity to efficiently extract your product. Perform multiple extractions. |
| - Minimize transfers: Each transfer of material can result in loss. |
Problem 2: Presence of Unreacted TEOC in the Final Product
| Potential Cause | Troubleshooting Solution(s) |
| Insufficient Removal | - Distillation: If your product has a significantly different boiling point from TEOC (158-160 °C), fractional distillation can be effective. |
| - Column Chromatography: Silica (B1680970) gel chromatography can separate the product from unreacted TEOC. The choice of eluent will depend on the polarity of your product. | |
| - Aqueous Work-up: Although TEOC is not very water-soluble, repeated aqueous washes can help to hydrolyze and remove residual TEOC. |
Problem 3: Contamination with Ethanol
| Potential Cause | Troubleshooting Solution(s) |
| Byproduct of Reaction | - Evaporation under reduced pressure: Ethanol is volatile and can often be removed using a rotary evaporator. |
| - Aqueous Wash: Ethanol is highly soluble in water and can be effectively removed by washing the organic layer with water or brine.[6] | |
| - Azeotropic removal: In some cases, ethanol can be removed by azeotropic distillation with a suitable solvent like toluene. |
Problem 4: Product Hydrolysis During Work-up
| Potential Cause | Troubleshooting Solution(s) |
| Presence of Water and/or Acidic/Basic Conditions | - Use anhydrous solvents and reagents: Ensure all solvents and reagents used in the work-up are dry. |
| - Neutralize the reaction mixture carefully: If an acid or base catalyst was used, neutralize it before performing an aqueous work-up. | |
| - Work at low temperatures: Hydrolysis is often slower at lower temperatures. Perform extractions and washes in an ice bath. | |
| - Minimize contact time with aqueous solutions: Perform aqueous washes quickly and proceed to the drying step promptly. |
Data Presentation
Table 1: Physical Properties of TEOC and Common Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 192.26 | 158-160 | Insoluble, reacts |
| Ethanol | 46.07 | 78 | Miscible |
| Diethyl Carbonate | 118.13 | 126-128 | Slightly soluble |
Table 2: Typical Purification Strategies and Expected Purity
| Reaction Type | Purification Method | Typical Purity Achieved | Key Impurities Removed |
| Transesterification | Aqueous Wash followed by Distillation | >95% | Ethanol, unreacted alcohol, catalyst |
| Spiro Orthocarbonate Synthesis | Recrystallization or Column Chromatography | >98% | Unreacted diol, TEOC, oligomers[1] |
| Alcohol Protection | Aqueous Wash and Column Chromatography | >97% | TEOC, ethanol, unreacted alcohol |
| Dehydration Reaction | Filtration and Distillation | >99% | TEOC hydrolysis products |
Note: Purity levels are estimates and can vary significantly based on the specific reaction and purification efficiency.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Transesterification Reaction
-
Quenching: Cool the reaction mixture to room temperature. If a catalyst was used, neutralize it appropriately (e.g., with a mild acid or base).
-
Extraction: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with:
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Water (2 x 50 mL) to remove ethanol and other water-soluble impurities.
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts.
-
Brine (1 x 50 mL) to remove residual water.[6]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Further Purification: Purify the crude product by distillation or column chromatography as needed.
Protocol 2: Purification of a Spiro Orthocarbonate by Column Chromatography
-
Preparation of the Crude Sample: After the reaction, remove the volatile components (e.g., ethanol) under reduced pressure. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The choice of eluent will depend on the polarity of the spiro orthocarbonate.
-
Loading the Sample: Load the dissolved crude sample onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified spiro orthocarbonate.[7]
Mandatory Visualization
Caption: General experimental workflow for purification.
Caption: Troubleshooting logic for impurity identification.
References
"preventing hydrolysis of tetraethyl orthocarbonate during synthesis"
Welcome to the Technical Support Center for Tetraethyl Orthocarbonate (TEOC) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of TEOC during its synthesis. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides solutions to common problems that can lead to the unwanted hydrolysis of this compound, which can significantly lower your reaction yield and product purity.
Issue 1: Low Yield of this compound
A low yield is one of the most common problems encountered during the synthesis of TEOC and is often linked to the presence of moisture, which leads to hydrolysis of the product.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
| Potential Cause | Recommended Solution |
| Presence of water in reagents or solvents. | Ensure all solvents, especially ethanol (B145695), are anhydrous. Use freshly dried solvents and store them over molecular sieves.[1][2] Verify the purity and dryness of all starting materials. |
| Inadequate inert atmosphere. | Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glove box.[1] |
| Sub-optimal reaction temperature. | Maintain the recommended reaction temperature. Overheating can lead to side reactions and decomposition, while a temperature that is too low can result in an incomplete reaction. |
| Acidic impurities. | Traces of acid can catalyze the hydrolysis of TEOC. Ensure all glassware is clean and free of acidic residues. Consider using a non-acidic workup or adding a mild, non-nucleophilic base during purification if acidic byproducts are suspected. |
| Product loss during workup. | Minimize contact with aqueous solutions during extraction. Use brine washes to reduce the amount of water transferred to the organic layer. Ensure complete extraction of the product from the aqueous layer. |
Issue 2: Suspected Product Decomposition During or After Synthesis
Decomposition of TEOC is primarily due to hydrolysis. Identifying the signs of decomposition early can help in salvaging your experiment.
| Symptom | Potential Cause & Detection Method | Recommended Action |
| Cloudy or hazy appearance of the product. | This can indicate the formation of insoluble hydrolysis byproducts. Visually inspect the product against a dark background. | Filter the product through a fine frit or a syringe filter. If the cloudiness persists, consider re-purification. |
| Change in viscosity or consistency. | Hydrolysis can lead to the formation of more viscous byproducts. | Monitor the viscosity of your product over time. If an increase is observed, it is a sign of decomposition. |
| Appearance of new peaks in IR or NMR spectra. | FTIR: Look for the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and a strong C=O stretch (around 1700-1750 cm⁻¹) corresponding to carboxylic acid and ester byproducts. The characteristic C-O stretches of the orthoester (around 1000-1200 cm⁻¹) may decrease in intensity. ¹H NMR: New signals corresponding to the protons of ethanol and diethyl carbonate may appear. | Regularly monitor the purity of your product using spectroscopic methods. If signs of decomposition are detected, store the product under strictly anhydrous conditions and consider re-purifying if necessary. |
Frequently Asked Questions (FAQs)
Q1: How can I ensure my solvents are sufficiently dry for the synthesis of TEOC?
A1: It is critical to use anhydrous solvents. For ethanol, distillation from magnesium turnings and iodine is a highly effective method for removing trace water. Alternatively, using commercially available anhydrous solvents and storing them over activated 3Å or 4Å molecular sieves is recommended. The water content of your solvent can be quantitatively determined using Karl Fischer titration.[3]
Q2: What are the best practices for handling and storing this compound to prevent hydrolysis?
A2: TEOC is moisture-sensitive and should be handled under a dry, inert atmosphere (nitrogen or argon).[4] Store it in a tightly sealed container, preferably with a septum, in a cool, dry place. To minimize exposure to atmospheric moisture, use a syringe to transfer the liquid.
Q3: I suspect my starting materials are contaminated with water. What should I do?
A3: If you suspect your reagents are not anhydrous, it is best to dry them before use. Liquid reagents can be dried over appropriate drying agents and distilled. Solid reagents can be dried in a vacuum oven. Always use freshly opened bottles of reagents when possible.
Q4: Can I use any drying agent to dry my organic extracts during the workup?
A4: While several drying agents are available, anhydrous magnesium sulfate (B86663) or sodium sulfate are commonly used and effective for drying ether and other organic solvents used in the workup of TEOC synthesis.[2] Ensure you use a sufficient amount of the drying agent and allow adequate contact time to remove all traces of water.
Q5: How can I remove acidic impurities that may catalyze the hydrolysis of my product?
A5: Acidic impurities can be removed by washing the organic layer with a mild basic solution, such as a saturated sodium bicarbonate solution, during the workup. However, be cautious as prolonged contact with aqueous basic solutions can also promote hydrolysis. Alternatively, passing a solution of the crude product through a short plug of basic alumina (B75360) can also be effective.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Ethanol
| Drying Agent | Time (h) | Residual Water Content (ppm) |
| None ("wet" solvent) | - | 1428.3 |
| KOH powder (10% m/v) | 24 | 26.4 |
| 3Å molecular sieves (5% m/v) | 24 | 262.6 |
| 48 | 106.5 | |
| 72 | 55.1 | |
| 120 | 14.5 | |
| 3Å molecular sieves (10% m/v) | 24 | 186.1 |
| 48 | 69.5 | |
| 72 | 36.9 | |
| 120 | 12.3 | |
| 3Å molecular sieves (20% m/v) | 24 | 119.8 |
| 48 | 25.0 | |
| 72 | 20.5 | |
| 120 | 8.2 |
Data adapted from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[3][5][6]
Experimental Protocols
Detailed Methodology for the Anhydrous Synthesis of this compound
This protocol is based on a standard literature procedure and emphasizes the steps required to prevent hydrolysis.[2]
1. Preparation of Anhydrous Sodium Ethoxide:
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All glassware must be oven-dried overnight at >120 °C and assembled hot under a stream of dry nitrogen.
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In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide under a nitrogen atmosphere from sodium metal and absolute ethanol (containing <0.1% water).
2. Reaction with Chloropicrin (B1668804):
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Heat the stirred sodium ethoxide solution to 58-60 °C using a water bath.
-
Add chloropicrin dropwise from the dropping funnel at a rate that maintains the reaction temperature. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir and then stand overnight.
3. Workup under Anhydrous Conditions:
-
Remove the excess ethanol by distillation.
-
Cool the residue and dilute it with water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with a saturated salt solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Extract the aqueous layer with several portions of anhydrous diethyl ether.
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Combine the ether extracts, wash with water and saturated salt solution, and then dry over anhydrous magnesium sulfate.
4. Purification:
-
Remove the ether by distillation through a fractionating column.
-
Distill the residue at atmospheric pressure to obtain pure this compound.
Hydrolysis Prevention Workflow
Caption: A workflow outlining the key steps to prevent hydrolysis.
References
"troubleshooting low conversion rates in tetraethyl orthocarbonate reactions"
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethyl orthocarbonate (TEOC). Our goal is to help you diagnose and resolve issues leading to low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conversion rates in reactions involving this compound?
A1: The most prevalent issue is the presence of moisture. This compound is highly susceptible to hydrolysis, which breaks it down into ethanol (B145695) and diethyl carbonate. This reaction consumes your starting material and introduces impurities.[1] It is crucial to use anhydrous solvents and reagents and to maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Q2: My reaction is sluggish or stalls completely. What should I investigate first?
A2: Aside from moisture, several factors can contribute to a slow or incomplete reaction. Start by verifying the quality and purity of your reagents, especially the this compound and any catalysts. Old or improperly stored reagents can degrade. Next, evaluate your reaction temperature; many TEOC reactions require specific temperature ranges to proceed efficiently. Finally, ensure proper mixing, as poor agitation can lead to localized concentration gradients and slow down the reaction.
Q3: Are there common side reactions other than hydrolysis that I should be aware of?
A3: Yes, particularly in acid-catalyzed reactions. When using TEOC as a protecting group for alcohols, the formation of unsymmetrical ethers can occur.[2] Additionally, if the reaction temperature is too high, decomposition of the orthoester can lead to various byproducts. In synthesis reactions of TEOC itself, incomplete reaction can leave starting materials that complicate purification.
Q4: How can I effectively monitor the progress of my this compound reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is an excellent technique to identify and quantify the components of your reaction mixture, including any side products or impurities.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
Low yields in the synthesis of TEOC are a common problem. The following guide provides a systematic approach to troubleshooting this issue.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents, such as sodium ethoxide, in a glovebox. |
| Sub-optimal Reaction Temperature | The synthesis of TEOC is temperature-sensitive. For the reaction of sodium ethoxide with chloropicrin (B1668804), the temperature should be maintained at 58-60°C.[5] Overheating can lead to lower yields.[5] Use a water bath for precise temperature control. |
| Incorrect Stoichiometry | The molar ratio of reactants is critical. For the synthesis from trichloroacetonitrile (B146778) and sodium ethoxide, a molar ratio of 1.0:4.0 to 1.0:4.8 (trichloroacetonitrile:sodium ethoxide) is recommended.[6] An excess of the alkoxide is generally used to drive the reaction to completion. |
| Poor Reagent Quality | Use high-purity starting materials. Sodium ethoxide can degrade upon storage; it's often best to prepare it fresh or use a recently purchased, unopened container. The quality of the electrophile (e.g., trichloronitromethane or trichloroacetonitrile) is also important. |
| Inefficient Work-up and Purification | During work-up, avoid prolonged contact with aqueous solutions. Wash the organic layer with brine to remove the bulk of dissolved water before drying with an anhydrous drying agent like magnesium sulfate.[6] Purify by fractional distillation under reduced pressure to prevent thermal decomposition. |
Issue 2: Low Conversion in TEOC-Mediated Protection of Alcohols/Diols
When using TEOC to protect alcohols or diols, low conversion can be frustrating. This guide will help you identify and solve common problems.
Caption: A systematic approach to troubleshooting low conversion rates when using TEOC for alcohol or diol protection.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids like BF₃·OEt₂) are often used. These can be deactivated by moisture.[6][7] Use a fresh, anhydrous catalyst and ensure the reaction is free of water. If using a Lewis acid, consider that it can be sequestered by the product, leading to catalyst inhibition.[8][9] |
| Unfavorable Equilibrium | Acetal exchange reactions are typically equilibrium-driven. To drive the reaction towards the product, it is often necessary to remove the ethanol byproduct, for example, by azeotropic distillation with a Dean-Stark trap.[10] |
| Steric Hindrance | Highly sterically hindered alcohols or diols may react slowly. In such cases, longer reaction times, higher temperatures, or a more active catalyst may be required. However, be mindful that higher temperatures can also lead to side reactions. |
| Formation of Side Products | Besides the desired protected product, side reactions can consume starting materials. For instance, in the presence of a strong acid, intermolecular ether formation between two alcohol molecules can occur.[11] Using a milder acid catalyst or lower temperatures can help minimize this. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates and equilibria. A non-polar solvent like toluene (B28343) is often used to facilitate the azeotropic removal of water or ethanol. Ensure your starting materials are sufficiently soluble in the chosen solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sodium Ethoxide and Chloropicrin
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
Sodium (70 g, 3.04 g-atom)
-
Absolute Ethanol (2 L)
-
Chloropicrin (100 g, 0.61 mole)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide from sodium and absolute ethanol under a nitrogen atmosphere.
-
Reaction: Heat the stirred sodium ethoxide solution to 58-60°C using a water bath. Add chloropicrin dropwise at a rate of 30-35 drops per minute. The reaction is exothermic; once it becomes self-sustaining, remove the water bath and continue the addition at a rate that maintains the temperature at 58-60°C.[5] After the addition is complete, allow the mixture to stand overnight.
-
Work-up:
-
Remove most of the ethanol by distillation under reduced pressure.[5]
-
Cool the residue and dilute it with 1.2 L of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Extract the aqueous layer with several portions of diethyl ether. Combine the ether extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the ether by distillation through a fractionating column.
-
Combine the residue with the main crude product and distill it at atmospheric pressure through the fractionating column to yield pure this compound.
-
Protocol 2: Protection of a 1,3-Diol using this compound
This is a general procedure for the protection of a 1,3-diol as a cyclic orthoester.
Materials:
-
1,3-Diol (1.0 eq)
-
This compound (1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,3-diol, this compound, and a catalytic amount of p-toluenesulfonic acid. Add sufficient anhydrous toluene to dissolve the reactants.
-
Reaction: Heat the mixture to reflux. The ethanol/water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC until the starting diol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Data Presentation
Table 1: Synthesis Methods for this compound
| Reactants | Typical Yield | Notes |
| Sodium ethoxide + Trichloronitromethane | 46-58% | A viable but moderate-yielding route.[12] |
| Sodium ethoxide + Trichloroacetonitrile | up to 85% | A more efficient and widely adopted method.[12] |
| Dialkyltin dialkoxides + Carbon disulfide | Variable | Requires elevated temperatures in an autoclave.[12] |
| Thallous ethoxide + Carbon disulfide | Variable | Uses dry methylene (B1212753) dichloride as a solvent.[12] |
Table 2: Impact of Moisture on a Generic Lewis Acid-Catalyzed Reaction
This table illustrates the potential impact of water on the yield of a generic Lewis acid-catalyzed reaction, which is relevant to many applications of TEOC.
| Water Content in Solvent (ppm) | Approximate Yield (%) | Observation |
| < 10 | 95 | Reaction proceeds to completion under strictly anhydrous conditions.[7] |
| 50 | 65 | A noticeable decrease in yield is observed with minor water contamination.[7] |
| 100 | 30 | Significant inhibition of the reaction occurs.[7] |
| 250 | < 5 | The Lewis acid is almost completely quenched by water, leading to reaction failure.[7] |
| > 500 | 0 | No product is formed.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. テトラエチルオルソカルボナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US6734313B2 - Synthesis of spiro esters, spiro ortho carbonates, and intermediates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
"by-product formation and removal in tetraethyl orthocarbonate chemistry"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethyl orthocarbonate (TEOC).
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products encountered in this compound (TEOC) chemistry?
A1: The most prevalent by-products are hydrolysis products, which can form if TEOC comes into contact with moisture.[1][2][3] Given that orthoesters hydrolyze to esters and alcohols, the primary hydrolysis by-products of TEOC are diethyl carbonate and ethanol (B145695).[4] Residual starting materials and solvents, such as ethanol, from the synthesis process can also be present as impurities.[5][6]
Q2: How can I minimize the formation of hydrolysis by-products during my reaction?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment.[7] This includes using dry solvents and glassware and performing the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Q3: What is the recommended general procedure for removing by-products from TEOC?
A3: A common and effective method for purifying TEOC involves a multi-step process. First, wash the crude product with a saturated sodium chloride solution (brine) to remove the bulk of water-soluble impurities.[1][2] Following the wash, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄). Finally, purify the TEOC by fractional distillation.[1][8]
Q4: Can residual ethanol impact subsequent reactions involving TEOC?
A4: Yes, residual ethanol can affect subsequent reactions. Depending on the reaction conditions, ethanol can act as a nucleophile or alter the polarity of the reaction medium. In some cases, residual ethanol has been shown to affect the rate and degree of conversion in polymerization reactions.[9] Therefore, it is crucial to ensure its complete removal for applications sensitive to alcohols.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected yield after synthesis | Incomplete reaction. | Ensure the reaction goes to completion by monitoring it with an appropriate analytical technique (e.g., GC, TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Side reactions consuming starting materials. | The synthesis of TEOC from sodium ethoxide and trichloronitromethane is exothermic; carefully control the reaction temperature to prevent side reactions.[10] | |
| Loss of product during workup. | Be meticulous during the aqueous wash and extraction steps to avoid loss of the organic layer. Ensure separatory funnels are properly sealed and handled. | |
| Low recovery after distillation | Product decomposition. | TEOC can be sensitive to acidic conditions, which may be generated during hydrolysis.[11] Distillation under reduced pressure will lower the boiling point and minimize thermal decomposition. The addition of a small amount of a non-volatile base, like sodium ethoxide, to the distillation flask can help prevent acid-catalyzed degradation.[5][6] |
| Inefficient fractional distillation. | Use a fractionating column with sufficient theoretical plates to effectively separate TEOC from lower and higher boiling impurities. Ensure the column is properly insulated. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Cloudy or hazy appearance of the final product | Presence of water. | Ensure all glassware is thoroughly dried before use. Dry the TEOC solution with a suitable drying agent (e.g., MgSO₄) for a sufficient amount of time before distillation. |
| Presence of a significant amount of low-boiling fraction during distillation | Residual solvent (e.g., ethanol, ether).[10] | During the initial stages of distillation, collect the low-boiling fraction until the temperature stabilizes at the boiling point of TEOC. Ensure the distillation apparatus is set up for efficient fractional distillation. |
| Broad boiling point range during distillation | Presence of multiple impurities. | Combine the fractions with the desired refractive index and re-distill to improve purity. |
| Confirmation of residual ethanol | Analytical testing. | Use analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of ethanol in the final product. |
Experimental Protocols
Synthesis of this compound from Sodium Ethoxide and Trichloronitromethane
This procedure is based on established laboratory methods.[8][10][12]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Trichloronitromethane (Chloropicrin) - Caution: Lachrymator and toxic. Handle in a well-ventilated fume hood.
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide from sodium and absolute ethanol under a nitrogen atmosphere.
-
Reaction: Heat the stirred sodium ethoxide solution to 58-60°C. Add trichloronitromethane dropwise at a rate that maintains the reaction temperature at 58-60°C. The reaction is exothermic, so the addition rate should be carefully controlled.[10] After the addition is complete, allow the mixture to stand overnight.
-
Solvent Removal: Remove the excess ethanol by distillation under reduced pressure.
-
Workup: Cool the residue and dilute it with water. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layer and the ethereal extracts. Wash with water and then with a saturated salt solution. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Remove the ether by distillation. Distill the residue through a fractionating column at atmospheric pressure to obtain pure this compound (boiling point ~158-161°C).[8]
Quantitative Data from a Representative Synthesis:
| Reactant/Product | Amount | Moles | Yield/Purity |
| Sodium | (Varies with scale) | (Calculated from mass) | |
| Absolute Ethanol | (Used in excess) | ||
| Trichloronitromethane | 100 g | 0.61 | |
| This compound | 54-57.5 g | 0.28-0.30 | 46-49% [8] |
Note: Yields can be improved to ~85% by using trichloroacetonitrile (B146778) as a starting material instead of trichloronitromethane.[1]
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of TEOC from sodium, ethanol, and trichloronitromethane.
Workflow: Purification of this compound
Caption: General purification workflow for this compound.
Logical Relationship: Hydrolysis of this compound
Caption: Simplified mechanism of acid-catalyzed hydrolysis of TEOC.
References
- 1. nbinno.com [nbinno.com]
- 2. CN1132809C - Process for preparing diethyl carbonate - Google Patents [patents.google.com]
- 3. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | Organic Synthesis Reagent [benchchem.com]
- 8. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 9. Effects of residual ethanol on the rate and degree of conversion of five experimental resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN107573223B - Method for producing this compound by efficient rectification - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scale-Up Considerations for Reactions Using Tetraethyl Orthocarbonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving tetraethyl orthocarbonate (TEOC).
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary safety hazards associated with this compound on a large scale?
A1: this compound is a flammable liquid and vapor.[1][2] Key hazards during scale-up include:
-
Flammability: Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1] It has a flashpoint of 52°C (125.6°F).[1][3]
-
Moisture Sensitivity: TEOC is sensitive to moisture and can hydrolyze, especially in the presence of acids, to form ethanol (B145695) and carbon dioxide.[4] This can lead to pressure build-up in sealed containers.
-
Health Hazards: It can cause irritation to the eyes, skin, and respiratory tract.[1] Inhalation may lead to delayed pulmonary edema.[1]
Q2: What personal protective equipment (PPE) is recommended for handling large quantities of this compound?
A2: When handling industrial quantities of this compound, a comprehensive PPE protocol is essential. This includes:
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator, particularly in areas with inadequate ventilation.[1]
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible in the work area.[1]
Q3: How should this compound be stored and handled in a pilot plant or manufacturing setting?
A3: Proper storage and handling procedures are critical to ensure safety during scale-up.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[2][4] The container should be tightly closed to protect from moisture.[1]
-
Handling: Use spark-proof tools and explosion-proof equipment.[1][5] Ground and bond containers during material transfer to prevent static discharge.[1][2] All handling should be conducted in a well-ventilated area.[4]
Reaction and Process Chemistry
Q4: My reaction with this compound is not proceeding to completion. What are the common causes?
A4: Several factors can lead to an incomplete reaction when using TEOC, especially during scale-up:
-
Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients, preventing the reactants from coming into contact.
-
Moisture Contamination: The presence of water will consume TEOC through hydrolysis, reducing the amount available for the desired reaction.[4] Ensure all reagents, solvents, and equipment are rigorously dried.
-
Temperature Control: Some reactions involving TEOC may require specific temperature ranges to proceed at an optimal rate. Poor heat transfer in large vessels can lead to temperatures that are too low for the reaction to go to completion.
-
Reagent Quality: Ensure the purity of your this compound and other starting materials. Impurities can inhibit the reaction.
Q5: I am observing unexpected byproducts in my scaled-up reaction. What are the likely culprits?
A5: Byproduct formation can be more pronounced at a larger scale. Common side reactions include:
-
Hydrolysis Products: As mentioned, if moisture is present, ethanol will be formed from the hydrolysis of TEOC.
-
Incomplete Reaction Products: The intermediate of the reaction may be present if the reaction has not gone to completion.
-
Side reactions with the solvent or impurities: At higher temperatures or longer reaction times common in scaled-up processes, TEOC may react with the solvent or impurities in the starting materials.
Q6: How can I monitor the progress of a reaction involving this compound at an industrial scale?
A6: Real-time reaction monitoring is crucial for process control and safety. Suitable techniques include:
-
In-situ FT-IR Spectroscopy: This technique can be used to monitor the concentration of reactants and products in real-time by inserting a probe directly into the reactor.[6]
-
Gas Chromatography (GC): Taking aliquots from the reaction mixture (if safe to do so) and analyzing them by GC can provide quantitative information on the reaction progress.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic insights and quantitative analysis, NMR can be a powerful tool, though it is more commonly used in process development rather than on the manufacturing floor.[6][8]
Purification and Work-Up
Q7: What are the recommended methods for purifying the product of a reaction with this compound on a large scale?
A7: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large quantities. Industrial-scale purification methods include:
-
Distillation: If the product is a liquid with a significantly different boiling point from the starting materials and byproducts, distillation is a common and effective purification method.
-
Crystallization: For solid products, crystallization can be a highly effective method for achieving high purity.[9]
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities or to separate the product from unreacted starting materials.
Troubleshooting Guides
Guide 1: Low Yield in a Bodroux-Chichibabin Aldehyde Synthesis
The Bodroux-Chichibabin reaction is a classic method for synthesizing aldehydes from Grignard reagents and an orthoformate, such as triethyl orthoformate, a close analog of TEOC.[5][10] Many of the principles are applicable to reactions with TEOC.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Poor quality Grignard reagent: Deactivated by moisture or air. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared Grignard reagent or titrate to determine the exact concentration. |
| 2. Reaction temperature is too low: Reaction kinetics are slow. | - Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| 3. Insufficient mixing: Poor mass transfer between reactants. | - Increase the agitation speed. Ensure the impeller design is appropriate for the vessel geometry. | |
| Significant byproduct formation | 1. Wurtz coupling: The Grignard reagent reacts with the starting halide.[9] | - Add the halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| 2. Reaction with solvent: The Grignard reagent may react with certain solvents. | - Ensure the use of appropriate anhydrous ether solvents like THF or diethyl ether. | |
| Product loss during work-up | 1. Hydrolysis of the acetal (B89532) intermediate: The intermediate may be unstable to the work-up conditions. | - Perform the hydrolytic work-up at a low temperature and with careful pH control. |
| 2. Emulsion formation during extraction: This can lead to significant product loss. | - Add a brine solution to help break the emulsion. |
Guide 2: Thermal Runaway During Reaction
| Symptom | Possible Cause | Suggested Solution |
| Rapid, uncontrolled temperature increase | 1. Accumulation of unreacted starting material followed by rapid reaction. | - Ensure the reaction has initiated before adding the bulk of the limiting reagent.- Add the limiting reagent at a controlled rate. |
| 2. Inadequate cooling capacity: The heat generated by the reaction exceeds the heat removal capability of the reactor. | - Reduce the addition rate of the limiting reagent.- Lower the temperature of the cooling fluid.- Consider using a larger reactor with a better surface area to volume ratio for heat transfer. | |
| 3. Agitator failure: Lack of mixing leads to localized hot spots. | - Ensure the agitator is functioning correctly and is appropriately sized for the reactor. |
Experimental Protocols
Protocol 1: Bodroux-Chichibabin Synthesis of Heptanal (B48729) (Illustrative)
This protocol is adapted from procedures for the Bodroux-Chichibabin reaction and is intended for illustrative purposes at a laboratory scale. Scale-up should be performed with appropriate engineering and safety controls.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Sulfuric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromohexane (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel.
-
Add a small amount of the 1-bromohexane solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of this compound (1.2 eq) in anhydrous diethyl ether dropwise from the addition funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 10% sulfuric acid with vigorous stirring to hydrolyze the intermediate acetal.
-
Separate the ether layer and wash it with saturated aqueous sodium bicarbonate, followed by water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter and remove the diethyl ether by distillation.
-
Purify the crude heptanal by fractional distillation.
-
Visualizations
Caption: Troubleshooting workflow for an underperforming reaction.
Caption: Logical flow for scaling up a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. acs.org [acs.org]
- 4. dchas.org [dchas.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalysis in Tetraethyl Orthocarbonate Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethyl orthocarbonate (TEOC) reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Alcohol Protection Reactions
| Question | Possible Cause | Troubleshooting Steps |
| Why is my silyl (B83357) ether protection (e.g., using TBDMS-Cl) failing or giving low yields? | 1. Inactive Catalyst/Base: The base (e.g., imidazole (B134444), triethylamine) is crucial for the reaction. It may be old, hydrated, or of poor quality. | - Use freshly opened or properly stored base. - Ensure the base is anhydrous. - Consider using a stronger, non-nucleophilic base if necessary. |
| 2. Steric Hindrance: The alcohol may be sterically hindered (secondary or tertiary), slowing down the reaction.[1] | - Switch to a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf).[1] - Increase the reaction temperature and/or time. - Use a less sterically hindered silyl protecting group if the subsequent steps allow. | |
| 3. Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature. | |
| 4. Side Reactions: The strong base may be causing side reactions if other sensitive functional groups are present. | - Use a milder base, such as pyridine. - Protect other sensitive functional groups before attempting the silyl ether formation. | |
| My THP (tetrahydropyranyl) ether formation is not working. What should I do? | 1. Catalyst Deactivation: The acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS)) can be neutralized by basic impurities in the substrate or solvent. | - Use a higher catalyst loading. - Purify the starting material to remove basic impurities. - Use a milder catalyst like PPTS for acid-sensitive substrates.[2][3] |
| 2. Reversible Reaction: The reaction is an equilibrium that may not favor the product. | - Use an excess of dihydropyran (DHP). - Remove the alcohol byproduct if possible, though this is less common in this specific reaction. | |
| 3. Incomplete Deprotection of a Previous Group: If the alcohol was generated from a previous step, ensure the deprotection was complete. | - Analyze the starting material for purity before the THP protection step. |
Issue 2: Problems During Transesterification and Polymerization
| Question | Possible Cause | Troubleshooting Steps |
| My transesterification reaction with TEOC is slow or incomplete. How can I improve it? | 1. Inappropriate Catalyst: The choice of acid or base catalyst is critical. | - For acid-catalyzed reactions, consider stronger Brønsted acids or Lewis acids like metal triflates. - For base-catalyzed reactions, ensure anhydrous conditions to prevent catalyst deactivation and hydrolysis of the orthoester. |
| 2. Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst. | - Purify all reactants and ensure the solvent is anhydrous. - Use a guard bed or scavenger resin to remove impurities before they reach the catalyst. | |
| 3. Unfavorable Equilibrium: The reaction may be at equilibrium. | - Remove one of the products (e.g., ethanol) by distillation to drive the reaction forward. | |
| Why is my polymerization using TEOC not initiating or proceeding slowly? | 1. Insufficient Catalyst Activity: The chosen Brønsted or Lewis acid catalyst may not be strong enough to initiate polymerization. | - Switch to a stronger acid catalyst, such as trifluoromethanesulfonic acid (TfOH), for challenging monomers.[4] - Ensure the catalyst is not deactivated by impurities. |
| 2. Low Catalyst Loading: The amount of catalyst may be too low for efficient initiation. | - Gradually increase the catalyst loading while monitoring for side reactions. | |
| 3. Chain Termination: Impurities, especially water, can act as chain terminators. | - Use rigorously dried monomers, solvent, and initiator. |
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: Should I use a Lewis acid or a Brønsted acid for my TEOC reaction?
-
A1: The choice depends on your substrate and desired outcome. Brønsted acids (e.g., H₂SO₄, p-TsOH) are effective for many reactions like hydrolysis and some polymerizations.[4] Lewis acids (e.g., ZnCl₂, TiCl₄) are often used to activate carbonyl groups and can offer different selectivity, particularly in reactions with diols or other chelating substrates.[5][6]
-
-
Q2: What type of catalyst is suitable for reacting TEOC with amines?
-
A2: Reactions of orthoesters with amines can sometimes proceed without a catalyst, especially at elevated temperatures. However, for less reactive amines or to achieve higher yields and faster reaction times, catalysts can be employed. While not always necessary, mild Lewis acids or certain metal catalysts have been used in analogous reactions with orthoformates.[7]
-
Reaction Conditions
-
Q3: How do I optimize the catalyst loading for my reaction?
-
A3: Optimal catalyst loading balances reaction rate and cost while minimizing side reactions. Start with a common loading (e.g., 1-5 mol%). If the reaction is slow, incrementally increase the loading. Conversely, if side products are observed, try reducing the catalyst amount. Running a small screening experiment with varying catalyst concentrations is the most effective approach.[8]
-
-
Q4: What are common side reactions to watch out for with TEOC?
-
A4: The most common side reaction is hydrolysis. TEOC is sensitive to water, especially in the presence of acid or base catalysts, and will decompose to ethanol (B145695) and diethyl carbonate. Therefore, maintaining anhydrous conditions is critical for most TEOC reactions. In polymerization reactions, side reactions can include chain transfer and backbiting, which can be influenced by the choice of catalyst and reaction temperature.
-
Troubleshooting
-
Q5: My reaction is producing a complex mixture of products. What could be the cause?
-
A5: This could be due to several factors:
-
Reaction Temperature: The temperature may be too high, leading to decomposition of reactants or products.
-
Catalyst Choice: The catalyst may be too harsh, promoting side reactions. Consider a milder catalyst.
-
Purity of Starting Materials: Impurities in your TEOC or other reactants can lead to unexpected byproducts. Ensure the purity of your starting materials.
-
-
Data Presentation: Catalyst Performance in Glycerol (B35011) Carbonate Synthesis
The following table summarizes data from the synthesis of glycerol carbonate, a reaction analogous to the transesterification of diols with TEOC.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Glycerol Carbonate Yield (%) | Reference |
| CaO | Glycerol, Ethylene Carbonate | 35 | - | 98 | - | [9] |
| La₂O₂CO₃–ZnO | Glycerol, CO₂ | 150 | 6 | 6.9 | - | [9] |
| Immobilized Candida Antarctica lipase (B570770) B | Glycerol, Dimethyl Carbonate | 50 | 24 | - | 89 | [10] |
| Tin-Tungsten Mixed Oxides (Sn/W = 2:1) | Glycerol, Urea | - | - | 52 | >99 (selectivity) | [10] |
| CuO/Al₂O₃ | Glycerol, CO₂ | - | - | 58 | 17.5 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol as a TBDMS Ether
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.
-
Addition of Silylating Agent: Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Catalyzed Synthesis of Glycerol Carbonate from Glycerol and a Carbonate Source (Adapted for TEOC)
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol (1.0 equivalent) and this compound (1.1 equivalents).
-
Catalyst Addition: Add the chosen catalyst (e.g., CaO, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring. The reaction can be monitored by GC-MS or NMR to follow the disappearance of glycerol and the formation of glycerol carbonate. Ethanol will be generated as a byproduct.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Purification: The catalyst can be removed by filtration. The excess TEOC and ethanol can be removed under reduced pressure. The resulting crude glycerol carbonate can be further purified by vacuum distillation or crystallization.
Visualizations
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Tetraethyl Orthocarbonate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of reactions involving tetraethyl orthocarbonate (TEOC) using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when monitoring this compound (TEOC) reactions?
A1: The primary challenge is the inherent sensitivity of TEOC and other orthoesters to moisture and acidic conditions.[1][2] TEOC can readily hydrolyze, especially in the presence of acid catalysts (including the silica (B1680970) gel on a standard TLC plate), to form diethyl carbonate and ethanol. This can lead to misleading results, suggesting the reaction has proceeded when, in fact, the starting material has just decomposed during analysis.
Q2: How can I take a sample from my reaction for TLC analysis?
A2: Use a glass capillary tube to take a small aliquot directly from the reaction mixture.[3][4] You only need a very small amount. If the reaction is under an inert atmosphere, you can quickly remove the septum, take a sample, and re-purge with inert gas. For strictly air-free conditions, a capillary spotter can be threaded through a needle and inserted through the septum to minimize air exposure.[1]
Q3: What is a "cospot" on a TLC plate and why is it important?
A3: A cospot is a single lane on the TLC plate where you spot both the reaction mixture and the starting material standard on top of each other.[4][5] It is crucial for confirming if a spot in your reaction mixture is indeed unreacted starting material, especially when the product's Rf value is very close to the reactant's.[1][4][5]
Q4: My TEOC appears to be decomposing on the TLC plate, leading to streaks or multiple spots. What can I do?
A4: This is a common issue due to the acidic nature of standard silica gel plates.[1]
-
Neutralize the Plate: Prepare a mobile phase containing 0.1–2.0% triethylamine (B128534) or ammonia (B1221849) to neutralize the acidic sites on the silica gel.[6]
-
Use Alumina (B75360) Plates: Consider using neutral or basic alumina TLC plates as an alternative stationary phase.
-
Minimize Exposure: Spot the plate quickly and develop it immediately to minimize the contact time between TEOC and the silica.
Q5: I don't see any spots on my TLC plate after development. What went wrong?
A5: There are several possibilities:
-
Sample Too Dilute: Your reaction aliquot may be too dilute. Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications.[6][7]
-
Compound is Not UV-Active: TEOC is not UV-active. You will need to use a visualization stain, such as potassium permanganate (B83412) or p-anisaldehyde stain, to see the spots.
-
Compound Evaporated: If your compounds are volatile, they may have evaporated from the plate before or during development.[6]
-
Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line, the sample will dissolve into the solvent reservoir instead of running up the plate.[7][8]
Q6: For GC analysis, what are the common causes of "ghost peaks"?
A6: Ghost peaks are peaks that appear in blank runs or subsequent analyses and are often caused by:
-
Carryover: Residue from a previous, more concentrated injection. Clean the syringe thoroughly and run a solvent blank to confirm.[9]
-
Contamination: Contamination can come from the carrier gas, gas lines, or the injector port (e.g., from degraded septa).[10][11][12]
-
Sample Backflash: If the injection volume is too large for the liner and conditions, the sample vapor can expand beyond the liner and contaminate the gas lines.[11]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing Spots | 1. Sample is too concentrated (overloaded).[6][7][13][14] 2. Compound is decomposing on the acidic silica plate.[1] 3. Mobile phase is inappropriate.[7] | 1. Dilute the sample aliquot before spotting. 2. Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to neutralize the silica.[6] 3. Try a different solvent system with varying polarity. |
| Rf Values Too High or Too Low | 1. Mobile phase is too polar (spots run to the top).[6] 2. Mobile phase is not polar enough (spots stay at the baseline).[6] | 1. Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate (B1210297) ratio). 2. Increase the polarity of the mobile phase (e.g., decrease the hexane-to-ethyl acetate ratio). |
| Poor Separation (Spots Overlap) | 1. Mobile phase does not have the right selectivity. 2. Reactant and product have very similar polarities.[1] | 1. Change the solvent system entirely (e.g., switch from ethyl acetate/hexane to dichloromethane (B109758)/methanol). 2. Try a double-development TLC: run the plate in the same solvent system twice, drying in between, to increase separation. |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the chamber or filter paper.[7] 2. The bottom of the chamber is not flat.[8] 3. The chamber is not saturated with solvent vapor.[15] | 1. Reposition the plate so it stands freely in the chamber. 2. Use a proper TLC developing tank. 3. Place a piece of filter paper in the chamber and allow it to become saturated for 15-20 minutes before running the plate.[15][16] |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column interacting with the analyte.[9] 2. Column contamination.[9] 3. Column is overloaded. | 1. Use a deactivated liner; clean or replace the liner. 2. Bake out the column according to the manufacturer's instructions or trim the first few cm off the column inlet.[9] 3. Dilute the sample or inject a smaller volume. |
| Poor Resolution / Overlapping Peaks | 1. Carrier gas flow rate is not optimal.[12] 2. Temperature program ramp rate is too fast. 3. Incorrect column phase for the separation. | 1. Optimize the carrier gas flow rate. 2. Decrease the temperature ramp rate or add an isothermal hold. 3. Ensure you are using a column with appropriate polarity for your analytes. |
| Shifting Retention Times | 1. Leak in the system (injector, column fittings). 2. Fluctuation in carrier gas flow rate or pressure. 3. Changes in the column (aging, contamination).[12] | 1. Perform a leak check on the entire system.[9] 2. Check the gas cylinder pressure and regulator settings. 3. Condition the column or trim the inlet. |
| Decreased Sensitivity / Small Peaks | 1. Contamination in the injector port or detector.[12] 2. Syringe issue (leaking, clogged). 3. Column degradation.[9] | 1. Clean the injector and detector as part of routine maintenance.[9][12] 2. Inspect and clean the syringe; try a new syringe. 3. Run a standard test mix to evaluate column performance. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
This protocol assumes a reaction where TEOC is a reactant.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary spotters
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate - Note: this must be optimized)
-
Visualization stain (e.g., potassium permanganate)
-
Starting material standard (TEOC) dissolved in a volatile solvent.
Methodology:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid solvent saturation and cover the chamber. Allow it to equilibrate for at least 15 minutes.[16]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[16] Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction).
-
Spot the Plate:
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber and allow the solvent to travel up the plate.
-
Analyze: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely.
-
Visualize: Dip the dried plate into the potassium permanganate stain and gently heat with a heat gun until spots appear. TEOC, being oxidizable, should show up as a yellow/brown spot on a purple background.
-
Interpret: Compare the "RXN" lane to the "SM" lane. A decrease in the intensity of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[3]
Protocol 2: Monitoring Reaction Progress by GC
Typical Starting GC Conditions (Optimization Required):
-
Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/Splitless, 200 °C (use a lower temperature if thermal degradation is suspected).
-
Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID), 280 °C.
Methodology:
-
Prepare the Sample: Take an aliquot (e.g., 50 µL) from the reaction mixture and quench it by diluting it significantly in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate). This stops the reaction and prepares the sample for injection.
-
Prepare Standards: Prepare a standard solution of TEOC in the same solvent at a known concentration.
-
Run the Standard: Inject 1 µL of the TEOC standard to determine its retention time.
-
Run the Sample: Inject 1 µL of the diluted reaction mixture sample.
-
Analyze the Chromatogram:
-
Identify the peak corresponding to TEOC in your reaction sample based on the retention time from the standard run.
-
Identify new peaks that correspond to your product(s).
-
Monitor the reaction progress over time by observing the decrease in the peak area of TEOC and the increase in the peak area of the product.
-
Visualizations
Reaction Monitoring Workflow
TLC Troubleshooting Logic
TEOC Hydrolysis Pathway
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. chembam.com [chembam.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. coconote.app [coconote.app]
Validation & Comparative
Tetraethyl Orthocarbonate vs. Other Orthoesters: A Comparative Guide for Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of multi-step organic syntheses. Orthoesters are a versatile class of compounds widely employed as protecting groups and as precursors in carbon-carbon bond-forming reactions. This guide provides an objective comparison of tetraethyl orthocarbonate against other commonly used orthoesters, such as triethyl orthoacetate, trimethyl orthoacetate, and triethyl orthoformate, with a focus on their performance in key organic transformations. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance in the Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful method for the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols. The choice of orthoester can significantly influence the reaction efficiency and yield. While this compound is a viable option, triethyl orthoacetate is more commonly employed due to its generally higher reactivity in this transformation.
A study on the Johnson-Claisen rearrangement of various allylic alcohols with triethyl orthoacetate demonstrated the efficiency of this reagent. For instance, the reaction of cinnamyl alcohol with triethyl orthoacetate in the presence of a catalytic amount of propionic acid at 138 °C for 30 hours yielded the corresponding γ,δ-unsaturated ester in 85% yield.
| Orthoester | Allylic Alcohol | Conditions | Yield (%) |
| Triethyl Orthoacetate | Cinnamyl Alcohol | Propionic acid (cat.), 138 °C, 30 h | 85 |
| Triethyl Orthoacetate | Geraniol | Propionic acid (cat.), 138 °C, 24 h | 75 |
| Triethyl Orthoacetate | Linalool | Propionic acid (cat.), 138 °C, 48 h | 60 |
Table 1: Representative yields of the Johnson-Claisen rearrangement using triethyl orthoacetate with various allylic alcohols.
While specific comparative data for this compound under identical conditions is limited in the reviewed literature, its lower reactivity generally necessitates more forcing conditions, which can lead to side reactions and lower overall yields.
Application as Protecting Groups for Diols
Orthoesters are excellent reagents for the protection of diols, forming cyclic acetals that are stable under a variety of reaction conditions. This compound is particularly useful for the formation of spirocyclic orthoesters from diols, which can serve as valuable intermediates in the synthesis of complex molecules.
For example, the reaction of catechol with this compound in the presence of a catalytic amount of acid leads to the formation of the corresponding spiro-orthocarbonate. This strategy has been employed in the synthesis of various functionalized spiro compounds.[1]
The choice between this compound and other orthoesters for diol protection often depends on the desired final product and the specific diol being protected. While triethyl orthoformate is commonly used to form simple acetals, this compound offers a unique avenue to spirocyclic structures.
Experimental Protocols
Johnson-Claisen Rearrangement using Triethyl Orthoacetate
Objective: To synthesize a γ,δ-unsaturated ester from an allylic alcohol.
Materials:
-
Allylic alcohol (e.g., cinnamyl alcohol)
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Toluene (B28343) (solvent, optional)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of the allylic alcohol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq) is heated to reflux (typically around 140 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.
Protection of a Diol using this compound (General Procedure)
Objective: To form a spiro-orthocarbonate from a 1,2-diol.
Materials:
-
1,2-Diol (e.g., catechol)
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of the diol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in a suitable high-boiling solvent is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
This compound (1.1 eq) is added to the mixture.
-
The reaction mixture is heated to reflux, and the ethanol (B145695) formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored by TLC or GC until completion.
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a mild base (e.g., triethylamine).
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the spiro-orthocarbonate.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of the Johnson-Claisen rearrangement and a typical experimental workflow.
Conclusion
This compound and other orthoesters are valuable reagents in organic synthesis, each with its own set of advantages and preferred applications. While triethyl orthoacetate is often the reagent of choice for the Johnson-Claisen rearrangement due to its higher reactivity, this compound provides a unique pathway for the synthesis of spirocyclic compounds from diols. The selection of the appropriate orthoester should be based on the specific transformation, the nature of the substrate, and the desired outcome of the reaction. The detailed protocols and mechanistic insights provided in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to Tetraethyl Orthocarbonate and Triethyl Orthoformate as Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the class of orthoesters, tetraethyl orthocarbonate (TEOC) and triethyl orthoformate (TEOF) are two versatile reagents with distinct yet sometimes overlapping applications. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of this compound and triethyl orthoformate is presented below, offering a quick reference for laboratory use.
| Property | This compound | Triethyl Orthoformate |
| CAS Number | 78-09-1[1] | 122-51-0[2] |
| Molecular Formula | C9H20O4[1] | C7H16O3[2] |
| Molecular Weight | 192.25 g/mol [3] | 148.20 g/mol [2] |
| Appearance | Colorless liquid[3] | Colorless liquid with a pungent odor[4] |
| Boiling Point | 159 °C[1] | 146 °C[2] |
| Density | 0.919 g/mL at 25 °C[1] | 0.891 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.392[1] | n20/D 1.391[2] |
| Solubility | Insoluble in water[1] | Slightly soluble in water, soluble in alcohol and ether[2] |
| Moisture Sensitivity | Moisture sensitive[1] | Moisture sensitive[5] |
Reactivity and Applications: A Comparative Overview
While both TEOC and TEOF are valuable reagents, their reactivity profiles dictate their primary applications in organic synthesis.
Triethyl Orthoformate (TEOF) is predominantly utilized as a source of a one-carbon unit, making it a cornerstone reagent for formylation and related transformations.[6] Its key applications include:
-
N-Formylation of Amines: TEOF is a widely used reagent for the formylation of primary and secondary amines to produce formamides, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7][8]
-
Bodroux-Chichibabin Aldehyde Synthesis: This classic reaction employs TEOF to convert Grignard reagents into aldehydes with one additional carbon atom.[9][10] The reaction proceeds via the formation of a diethyl acetal (B89532), which is subsequently hydrolyzed to the corresponding aldehyde.[11]
-
Esterification: TEOF can serve as a dehydrating agent to drive equilibrium in esterification reactions.[5]
-
Acetalization: It is a useful reagent for the formation of acetals and imidic esters.[2]
-
Heterocycle Synthesis: TEOF is a key building block in the synthesis of various heterocyclic compounds.[12]
This compound (TEOC) , with its central carbon atom bonded to four ethoxy groups, serves as a versatile reagent in a different set of applications:[13]
-
Protecting Group Chemistry: TEOC is employed as a protecting group for alcohols, amines, and carboxylic acids.[13]
-
Crosslinking Agent: In polymer chemistry, TEOC acts as a crosslinking agent, for instance, in the synthesis of poly(orthocarbonate)s, which are used as organic solvent absorbents.[7][14]
-
Precursor in Materials Science: It is used in sol-gel processes as a precursor for silica-based materials for applications in coatings, thin films, and nanoparticles.[7]
-
Synthesis of Spiroorthocarbonates: TEOC is a key starting material in the synthesis of spiroorthocarbonates.[15]
Experimental Data and Performance Comparison
Direct comparative studies of TEOC and TEOF under identical conditions are scarce in the literature. However, an analysis of their typical applications and reported yields provides insight into their relative performance.
N-Formylation of Amines with Triethyl Orthoformate
The N-formylation of amines is a key application of TEOF. High to excellent yields are often achieved, particularly with the use of a catalyst.
| Amine Substrate | Catalyst | Reaction Time | Yield (%) | Reference |
| Aniline (B41778) | Immobilized H2SO4 on silica (B1680970) gel | 4 min | 96% | [16] |
| Various primary amines | Immobilized H2SO4 on silica gel | 4 min - 2 h | 70-96% | [16] |
| Primary amines | None (in water, microwave) | 2-3 h | Moderate to good | [8] |
Bodroux-Chichibabin Aldehyde Synthesis with Triethyl Orthoformate
This reaction provides a reliable method for the synthesis of aldehydes from Grignard reagents, with typical yields ranging from 50-80%.
| Grignard Reagent | Product Aldehyde | Typical Yield (%) | Reference |
| n-Pentylmagnesium bromide | n-Hexanal | 50-80% | [17] |
| Arylmagnesium halides | Aromatic aldehydes | 50-80% | [17] |
Due to the nature of their primary applications, a direct comparison of yields for the same reaction is not feasible. TEOF excels in one-carbon additions (formylations), while TEOC is superior for creating carbonate-like linkages and in polymerization.
Experimental Protocols
N-Formylation of Aniline using Triethyl Orthoformate
Objective: To synthesize N-phenylformamide from aniline using triethyl orthoformate.
Materials:
-
Aniline (6 mmol, 0.548 mL)
-
Triethyl orthoformate (24 mmol)
-
Immobilized H2SO4 on silica gel (1.2 g)
Procedure:
-
To a mixture of aniline and triethyl orthoformate, add the immobilized H2SO4 on silica gel.
-
Stir the reaction mixture under reflux conditions at 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 4 minutes), cool the reaction mixture to room temperature.
-
Filter the catalyst.
-
Evaporate the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-phenylformamide.[16]
Bodroux-Chichibabin Synthesis of n-Hexanal using Triethyl Orthoformate
Objective: To synthesize n-hexanal from n-pentylmagnesium bromide and triethyl orthoformate.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
n-Pentyl bromide
-
Triethyl orthoformate
-
Dilute sulfuric acid or ammonium (B1175870) chloride solution
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with n-pentyl bromide in dry diethyl ether under an inert atmosphere.
-
In a separate flask, place an excess of triethyl orthoformate and cool it to 0-5 °C.
-
Slowly add the prepared Grignard reagent to the cooled triethyl orthoformate with stirring.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for several hours.
-
Cool the reaction mixture and cautiously hydrolyze the intermediate acetal by adding dilute sulfuric acid or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and purify the resulting n-hexanal by fractional distillation.[17]
Signaling Pathways and Experimental Workflows
Reaction Mechanism for N-Formylation of Amines
The acid-catalyzed N-formylation of a primary amine with triethyl orthoformate proceeds through the activation of the orthoformate, followed by nucleophilic attack by the amine, and subsequent elimination and hydrolysis steps.[7]
Caption: Acid-catalyzed N-formylation of a primary amine with TEOF.
Workflow for Bodroux-Chichibabin Aldehyde Synthesis
This workflow outlines the key stages in the Bodroux-Chichibabin synthesis, from Grignard reagent formation to the final aldehyde product.
Caption: Workflow of the Bodroux-Chichibabin aldehyde synthesis.
Conclusion
This compound and triethyl orthoformate are both valuable and versatile reagents in the arsenal (B13267) of the synthetic chemist. Their utility is largely dictated by their distinct chemical structures. Triethyl orthoformate excels as a formylating agent and a one-carbon building block, finding widespread use in the synthesis of aldehydes and formamides. In contrast, this compound is the reagent of choice for creating carbonate-like linkages, serving as an effective protecting group and a crosslinking agent in polymer synthesis. The choice between these two reagents should be guided by the specific transformation required, with TEOF being favored for formylations and TEOC for applications requiring a protected carbonic acid equivalent.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 6. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 10. wikiwand.com [wikiwand.com]
- 11. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound | Organic Synthesis Reagent [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. grokipedia.com [grokipedia.com]
"advantages of tetraethyl orthocarbonate over traditional esterification methods"
In the landscape of pharmaceutical and chemical research, the synthesis of esters is a cornerstone reaction. For decades, traditional methods like the Fischer-Speier esterification have been the standard. However, these methods are often plagued by limitations such as reversible reactions, harsh conditions, and the need for excess reagents. Tetraethyl orthocarbonate (TEOC) emerges as a powerful alternative, offering significant advantages in terms of yield, reaction conditions, and substrate compatibility. This guide provides a detailed comparison of TEOC-mediated esterification with traditional methods, supported by experimental data and protocols.
The Drawbacks of Traditional Esterification
The Fischer-Speier method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is inherently a reversible process.[1][2][3] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one of the reactants or by removing the water generated during the reaction, often through azeotropic distillation.[3] These conditions can be harsh, requiring strong acids and high temperatures, which may not be suitable for sensitive or complex molecules.[2] The reaction times can also be lengthy, sometimes requiring several hours of reflux.[1]
This compound: A More Efficient Approach
This compound (C(OCH₂CH₃)₄) offers a distinct mechanistic advantage. In the presence of an acid catalyst, TEOC reacts with the carboxylic acid. A key feature of this reaction is that TEOC can also act as a dehydrating agent, reacting with the water produced during the esterification to form ethanol (B145695) and carbon dioxide. This in-situ removal of water drives the reaction to completion, leading to significantly higher yields under milder conditions compared to traditional methods.[4] This makes TEOC particularly suitable for the esterification of sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification.[5]
Quantitative Comparison of Esterification Methods
The following table summarizes the key performance differences between TEOC-mediated esterification and traditional Fischer esterification based on available data.
| Parameter | This compound Method | Traditional Fischer Esterification |
| Typical Yield | Often quantitative (>95%) | 50-80% (can be increased with excess reagent or water removal)[1] |
| Reaction Temperature | Room temperature to moderate heating (e.g., 80 °C) | Often requires reflux temperatures (can be >100 °C)[1] |
| Reaction Time | Typically shorter (e.g., 1-4 hours) | Can be lengthy (several hours to overnight)[1] |
| Reagent Stoichiometry | Near stoichiometric amounts of acid and alcohol can be used | Often requires a large excess of one reactant (typically the alcohol)[3] |
| Water Removal | In-situ water removal by reaction with TEOC | Requires external methods like Dean-Stark apparatus or drying agents |
| Substrate Scope | Suitable for a wide range of substrates, including acid- and heat-sensitive molecules | Limited for sensitive substrates due to harsh acidic and high-temperature conditions |
| Byproducts | Ethanol and CO₂ (volatile and easily removed) | Water (which can lead to reversible reaction) |
Experimental Protocols
General Protocol for Esterification using this compound
This protocol describes a general procedure for the ethyl esterification of a carboxylic acid using this compound.
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.5 mmol)
-
Anhydrous ethanol (5 mL)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol) and anhydrous ethanol (5 mL).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) to the mixture.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Typical Protocol for Fischer Esterification
This protocol outlines a standard procedure for a Fischer esterification reaction.[6]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (e.g., ethanol, 10 mmol, 10 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 3-4 drops)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1.0 mmol) and the alcohol (10 mmol).
-
Carefully add the concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic differences and experimental workflows of the two esterification methods.
References
A Comparative Guide to Validating the Purity of Synthesized Tetraethyl Orthocarbonate by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical aspect of quality control. Tetraethyl orthocarbonate, a versatile reagent and building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, product quality, and the overall safety and efficacy of final products in pharmaceutical applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized this compound, supported by experimental data and detailed protocols.
Introduction to this compound and Potential Impurities
This compound (TEOC), with the chemical formula C(OCH₂CH₃)₄, is typically synthesized through the reaction of sodium ethoxide with a carbon source like chloropicrin (B1668804) or carbon tetrachloride.[1][2] The primary impurities in the synthesized product often stem from starting materials, side reactions, or subsequent hydrolysis.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual chloropicrin or carbon tetrachloride and sodium ethoxide.
-
By-products of Synthesis: Depending on the synthetic route, various chlorinated or partially ethoxylated intermediates may be present.
-
Hydrolysis Products: this compound is susceptible to hydrolysis, which can yield triethyl orthoformate, diethyl carbonate, and ethanol (B145695), especially in the presence of moisture.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as ethanol or ether.
Given the volatile nature of this compound and its likely impurities, GC-MS is a highly suitable analytical technique for purity assessment due to its excellent separation capabilities and definitive compound identification.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical technique for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. While GC-MS is a powerful tool, other methods like quantitative Nuclear Magnetic Resonance (¹H-qNMR) and Karl Fischer titration offer complementary information.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, ¹H-qNMR, and Karl Fischer titration for the purity analysis of this compound. The data is compiled from studies on similar organic compounds, providing a comparative overview.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (¹H-qNMR) | Karl Fischer Titration |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Non-destructive technique based on the interaction of atomic nuclei with a magnetic field, providing structural and quantitative information. | Titrimetric method for the specific determination of water content. |
| Information Provided | Quantitative purity, identification of volatile and semi-volatile impurities, structural elucidation of unknowns. | High-precision quantitative purity, structural confirmation of the main component and impurities with distinct proton signals. | Accurate and precise quantification of water content. |
| Limit of Detection (LOD) | High sensitivity, typically in the ng/mL to pg/mL range. For related esters, LODs can be as low as 10 pg/mL.[3] | Lower sensitivity than GC-MS, typically in the µg/mL range. | High sensitivity for water, with LODs in the ppm range.[4] |
| Limit of Quantification (LOQ) | In the ng/mL to low µg/mL range.[5] | Generally higher than GC-MS, dependent on the analyte and instrument. | In the ppm to low percentage range.[4] |
| Linearity (r²) | Excellent, typically >0.99 over a wide concentration range.[6] | Excellent, typically >0.999. | Not applicable (titrimetric method). |
| Precision (%RSD) | Good, typically <5% for repeatability. | Excellent, with relative expanded uncertainties of <0.1% achievable.[7] | High precision, typically within 1% of the available water.[8] |
| Accuracy (% Recovery) | Good, typically within 90-110%. | High accuracy, as it can be a primary ratio method.[9] | High accuracy for water determination. |
| Specificity | High, mass spectrometry provides structural information for confident peak identification. | Excellent, provides detailed structural information. | Highly specific for water. |
| Throughput | Moderate, dependent on the chromatographic run time. | Lower than GC-MS due to longer acquisition times for high precision. | High, rapid analysis. |
Experimental Protocols
GC-MS Protocol for this compound Purity Analysis
This protocol outlines a general procedure for the analysis of this compound purity using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 1 mg/mL.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from its likely impurities.
-
Injector: Split/splitless inlet, operated in split mode with a ratio of 50:1 to avoid column overloading.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
3. Data Analysis:
-
Identification: The primary peak for this compound can be identified by its retention time and comparison of its mass spectrum with a reference spectrum. The mass spectrum of this compound typically shows characteristic fragment ions.[10]
-
Purity Calculation: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all detected peaks.
¹H-qNMR Protocol for Purity Determination
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., a long relaxation delay of 5 times the longest T1).
3. Data Analysis:
-
Integrate the characteristic signals of this compound (e.g., the quartet of the methylene (B1212753) protons and the triplet of the methyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[11]
Karl Fischer Titration for Water Content
-
A coulometric or volumetric Karl Fischer titrator is used to determine the water content in the synthesized this compound.[4][8] This provides a direct measure of water as an impurity.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Conclusion
Validating the purity of synthesized this compound is essential for its effective use in research and development. GC-MS stands out as a powerful and versatile technique, offering high sensitivity and specificity for the identification and quantification of volatile impurities. Its ability to provide structural information is invaluable for impurity profiling.
For a comprehensive and robust purity assessment, an orthogonal approach is highly recommended. Quantitative ¹H-NMR serves as an excellent complementary technique, providing highly accurate and precise purity values without the need for extensive calibration curves. Furthermore, Karl Fischer titration is the gold standard for determining water content, a critical impurity for the stability of this compound.
By combining these analytical methods, researchers and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments and products.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. This compound | C9H20O4 | CID 66213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to NMR Analysis for Structural Confirmation of Tetraethyl Orthocarbonate Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural confirmation of reaction products derived from tetraethyl orthocarbonate. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their analytical needs.
Introduction
This compound (TEOC) is a versatile reagent in organic synthesis, often employed in the formation of orthoesters and spiro-orthocarbonates, which serve as protecting groups or key intermediates in the synthesis of complex molecules.[1][2] Unambiguous structural confirmation of the resulting products is critical for ensuring reaction success and for the characterization of novel compounds. While several analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to provide detailed insight into molecular structure and connectivity in solution.
This guide will compare the performance of NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of TEOC products, with a focus on providing actionable experimental data and protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for structural confirmation depends on a variety of factors, including the nature of the sample, the information required, and the available instrumentation. Below is a comparative summary of NMR, MS, and IR spectroscopy for the analysis of this compound and its derivatives.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity (through-bond and through-space), stereochemistry, and quantitative analysis of mixtures.[3] | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural elucidation.[4] | Presence of specific functional groups.[5] |
| Sensitivity | Relatively low, typically requires milligram quantities of sample.[6] | Very high, capable of detecting trace amounts (picomole to femtomole).[6] | Moderate, typically requires microgram to milligram quantities. |
| Sample State | Primarily solution-state, solid-state NMR is also possible.[1] | Solid, liquid, or gas, typically introduced into a vacuum. | Solid, liquid, or gas. |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered.[6] | Destructive, the sample is consumed during ionization. | Generally non-destructive. |
| Quantitative Analysis | Excellent for quantitative analysis of mixtures (qNMR) with proper internal standards.[7][8] | Can be quantitative with appropriate calibration, but can be challenging for complex mixtures. | Generally considered semi-quantitative. |
| Typical Application for TEOC Products | Unambiguous structural elucidation of isomers, determination of stereochemistry, and monitoring reaction progress. | Confirmation of molecular weight and identification of byproducts. | Rapid confirmation of the presence or absence of key functional groups (e.g., C=O, O-H). |
NMR Data for this compound and a Representative Product
The following tables summarize typical ¹H and ¹³C NMR data for this compound and a common reaction product, a spiro-orthocarbonate formed from the reaction of TEOC with ethylene (B1197577) glycol.
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.65 | q | 7.1 | -O-CH₂ -CH₃ |
| 1.20 | t | 7.1 | -O-CH₂-CH₃ | |
| ¹³C | 114.8 | - | - | C (OCH₂CH₃)₄ |
| 62.5 | - | - | -O-CH₂ -CH₃ | |
| 15.2 | - | - | -O-CH₂-CH₃ |
Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.[2][9]
Table 2: Predicted NMR Data for 2,2-Diethoxy-1,3-dioxolane (Spiro-orthocarbonate from Ethylene Glycol)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.0-4.2 | s | - | -O-CH₂ -CH₂-O- (dioxolane ring) |
| ~3.7 | q | ~7.0 | -O-CH₂ -CH₃ | |
| ~1.2 | t | ~7.0 | -O-CH₂-CH₃ | |
| ¹³C | ~120 | - | - | Spiro carbon |
| ~65 | - | - | -O-CH₂ -CH₂-O- (dioxolane ring) | |
| ~60 | - | - | -O-CH₂ -CH₃ | |
| ~15 | - | - | -O-CH₂-CH₃ |
Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
I. Sample Preparation for NMR Analysis
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 1-5 mg of the purified product in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended.[7]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the product.[1]
-
Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a small vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a simple spectrum and signals that do not overlap with the analyte signals.[8]
-
Labeling: Clearly label the NMR tube with the sample identification.
II. Monitoring a Reaction of this compound by NMR
In-situ NMR reaction monitoring can provide valuable kinetic and mechanistic information.
-
Initial Setup:
-
Prepare a stock solution of this compound and the other reactant (e.g., a diol) in the chosen deuterated solvent in separate vials.
-
If the reaction is to be run at a non-ambient temperature, pre-heat or pre-cool the NMR probe to the desired temperature using a dummy sample.[10]
-
-
Initiating the Reaction in the NMR Tube:
-
Transfer a known volume of the reactant solution to a clean NMR tube.
-
Acquire a spectrum of the starting material(s).
-
Inject a known volume of the second reactant or catalyst solution into the NMR tube to initiate the reaction. Quickly mix the contents by gentle inversion.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.[11]
-
Modern NMR spectrometers have automated routines for acquiring kinetic data arrays.
-
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting materials and products in each spectrum.
-
Plot the change in concentration (as determined by the integral values) of reactants and products over time to obtain reaction profiles.[12]
-
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for Structural Confirmation by NMR.
Decision-Making Logic for Choosing an Analytical Technique
Caption: Choosing the Right Analytical Technique.
Conclusion
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound reaction products. Its ability to provide detailed information on molecular connectivity and stereochemistry, coupled with its non-destructive nature and quantitative capabilities, makes it the gold standard for this application. While MS and IR spectroscopy are valuable complementary techniques for determining molecular weight and identifying functional groups, respectively, they do not offer the same level of structural detail as NMR. By following the detailed experimental protocols outlined in this guide, researchers can confidently utilize NMR to confirm the structures of their synthesized compounds and gain deeper insights into their chemical transformations.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. This compound | C9H20O4 | CID 66213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. youtube.com [youtube.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. This compound(78-09-1) 1H NMR [m.chemicalbook.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. pubs.acs.org [pubs.acs.org]
"alternative cross-linking agents to tetraethyl orthocarbonate in polymers"
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cross-linking agent is a critical step in polymer modification, directly influencing the mechanical properties, stability, and biocompatibility of the final material. Tetraethyl orthocarbonate (TEOC) is utilized for creating poly(orthocarbonate) networks with notable thermal stability. However, a range of alternative cross-linking agents offers diverse functionalities and properties that may be better suited for specific applications, particularly in the biomedical field. This guide provides an objective comparison of this compound and several alternative cross-linking agents, supported by available experimental data and detailed methodologies.
Overview of Cross-linking Agents
Cross-linking agents can be broadly categorized based on their chemical nature and cross-linking mechanism. This guide focuses on a selection of synthetic and natural cross-linkers and compares them to this compound.
Caption: Classification of Compared Cross-linking Agents.
Performance Comparison
The following tables summarize the performance characteristics of this compound and its alternatives. It is important to note that the data is compiled from various studies on different polymer systems, and direct comparisons should be made with caution.
Table 1: Mechanical Properties of Cross-linked Polymers
| Cross-linking Agent | Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Citation |
| This compound | Poly(orthocarbonate) | Data not available | Data not available | Data not available | [1] |
| Glutaraldehyde | Gelatin/Chitosan | - | Reduced cell attachment | - | [2] |
| Dialdehyde Starch | Collagen/Elastin | Increased | Increased | - | [3] |
| EDC/NHS | Gelatin | 0.12 ± 0.02 | 15.3 ± 1.5 | - | |
| Genipin | Chitosan/Gelatin | Increased with cross-linker amount | Increased with cross-linker amount | - | |
| Citric Acid | Agar/Fish Gelatin | No significant change | - | Decreased | [4] |
| Tannic Acid | Gelatin | Data not available | Data not available | Data not available | [5] |
Table 2: Physicochemical and Biological Properties
| Cross-linking Agent | Swelling Ratio/Water Uptake | Thermal Stability | Cytotoxicity | Citation |
| This compound | High uptake of organic fluids | Stable up to ~200 °C | Data not available | [1] |
| Glutaraldehyde | - | - | Significant cytotoxicity | [2][6] |
| Dialdehyde Starch | Increased swelling ability | Increased | Low toxicity | [3] |
| EDC/NHS | - | Increased | Non-toxic | [7] |
| Genipin | Increased | - | 5,000-10,000 times less cytotoxic than glutaraldehyde | [8][9] |
| Citric Acid | Decreased with increased cross-linking | Increased | Biocompatible, non-toxic | [4][10] |
| Tannic Acid | - | Enhanced | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for cross-linking with this compound and a general protocol for aldehyde-based cross-linkers.
Protocol 1: Cross-linking of a Hydroxyl-Terminated Polymer with this compound
This protocol is based on the synthesis of a cross-linked poly(orthocarbonate).[1]
Materials:
-
1,4-Cyclohexanedimethanol (or other diol/polyol)
-
This compound (TEOC)
-
Pyrex pressure vessel
-
Wood's metal bath or similar heating apparatus
-
Vacuum oven
Procedure:
-
In a Pyrex pressure vessel, combine the diol (e.g., 1,4-cyclohexanedimethanol, 1 equivalent) and this compound (0.5 equivalents).
-
Seal the vessel and heat it to 185 °C in a Wood's metal bath.
-
Allow the reaction to proceed for 4 days.
-
After cooling, wash the resulting solid polymer with dichloromethane to remove any unreacted monomers.
-
Dry the cross-linked polymer under vacuum.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of orthocarbonate linkages (strong C-O stretching bands around 1183 and 1005 cm⁻¹).
-
Solid-State ¹³C NMR: To verify the polymer structure.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the cross-linked polymer.
-
Differential Scanning Calorimetry (DSC): To analyze thermal transitions.
Protocol 2: General Protocol for Aldehyde-Based Cross-linking (e.g., Glutaraldehyde, Dialdehyde Starch)
This protocol provides a general workflow for cross-linking amine-containing polymers.
Materials:
-
Amine-containing polymer (e.g., chitosan, gelatin)
-
Aldehyde cross-linker (e.g., glutaraldehyde, dialdehyde starch solution)
-
Appropriate solvent (e.g., water, acetic acid solution)
-
Quenching agent (e.g., sodium bisulfite, glycine) - optional, but recommended for cytotoxic aldehydes
-
Dialysis membrane or filtration setup for purification
Procedure:
-
Dissolve the polymer in the chosen solvent to the desired concentration.
-
Add the aldehyde cross-linking agent to the polymer solution while stirring. The concentration of the cross-linker will depend on the desired degree of cross-linking and should be optimized.
-
Allow the reaction to proceed for a specified time (can range from hours to days) at a controlled temperature.
-
(Optional but recommended) Quench the reaction by adding a quenching agent to react with any unreacted aldehyde groups.
-
Purify the cross-linked polymer by dialysis against deionized water or by repeated washing and centrifugation to remove unreacted cross-linker and byproducts.
-
Lyophilize or dry the purified cross-linked polymer.
Experimental Workflow
The general workflow for evaluating a new cross-linking agent involves synthesis, characterization, and performance testing.
Caption: General Experimental Workflow for Cross-linking.
Conclusion
This compound is an effective cross-linking agent for producing thermally stable poly(orthocarbonate) networks. However, for many applications, especially in the biomedical field, alternative cross-linkers offer significant advantages in terms of biocompatibility, biodegradability, and the ability to tailor specific mechanical and chemical properties. Natural cross-linkers like genipin, citric acid, and dialdehyde starch are gaining prominence due to their low cytotoxicity. The choice of the optimal cross-linking agent will ultimately depend on the specific polymer, the desired properties of the final material, and the intended application. This guide provides a foundational comparison to aid researchers in this critical selection process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. WO2005118721A1 - Method for rapid crosslinking of silicone compounds by in situ water generation - Google Patents [patents.google.com]
- 5. A Comparative Study of the Effects of Different Crosslinking Methods on the Physicochemical Properties of Collagen Multifilament Bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Thermal Conductivity of Cross-linked Polymers. A Comparison between Measured and Calculated Thermal Conductivities | Semantic Scholar [semanticscholar.org]
- 9. research.rug.nl [research.rug.nl]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Polymers Cross-linked with Tetraethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Cross-linking with Tetraethyl Orthocarbonate Against Traditional Alternatives, Supported by Experimental Data.
This guide provides a comprehensive analysis of the characteristics of polymers cross-linked with this compound (TEOC), offering a comparison with polymers cross-linked using more conventional agents like glutaraldehyde. While direct comparative studies with quantitative data for TEOC against other cross-linkers are limited in publicly available literature, this guide synthesizes available data to provide a comparative overview of their performance.
Executive Summary
This compound is utilized as a cross-linking agent in polymer science, contributing to the formation of polymers with notable characteristics such as high solvent absorption and enhanced thermal stability. This guide explores the quantitative performance of polymers cross-linked with TEOC and provides a juxtaposition with established cross-linking agents. The selection of an appropriate cross-linking agent is critical as it significantly influences the mechanical strength, swelling behavior, and thermal stability of the resulting polymer network.
Performance Comparison of Cross-linking Agents
The efficacy of a cross-linking agent is determined by the properties it imparts to the polymer. The following tables summarize quantitative data from various studies to offer a comparison between different cross-linking agents. It is important to note that direct comparative data for TEOC within the same polymer systems as other cross-linkers is scarce. Therefore, the following tables present data from different studies to provide a reference for comparison.
Mechanical Properties
The mechanical strength of a cross-linked polymer is a critical parameter for its application. Tensile strength and Young's modulus are key indicators of a material's mechanical performance.
| Cross-linking Agent | Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) |
| Glutaraldehyde | Poly(vinyl alcohol) (PVA) | 1.006 - 1.91 | - |
| Suberic Acid | Poly(vinyl alcohol) (PVA) | 32.5 | - |
| Terephthalic Acid | Poly(vinyl alcohol) (PVA) | < 22.6 | - |
Note: Data for TEOC-cross-linked polymers was not available in the reviewed literature for direct comparison.
Swelling Behavior
The swelling ratio is a crucial property for hydrogels, indicating their capacity for water uptake. This property is vital in applications such as drug delivery and tissue engineering.
| Cross-linking Agent | Polymer System | Swelling Ratio (%) | pH / Conditions |
| Glutaraldehyde | Poly(vinyl alcohol) (PVA) | Varies with pH | pH 6.8 > 4.7 > 1.2 |
| Glutaraldehyde | Poly(vinyl alcohol) (PVA) | 449 - 765 | Dependent on GA concentration |
Note: Specific quantitative swelling ratio data for TEOC-cross-linked polymers was not found in the conducted research.
Thermal Stability
Thermogravimetric analysis (TGA) is used to assess the thermal stability of polymers by measuring weight loss as a function of temperature. Higher degradation temperatures indicate greater thermal stability.
| Cross-linking Agent | Polymer System | Onset Degradation Temp. (°C) | Main Degradation Temp. (°C) |
| None (Pure PVA) | Poly(vinyl alcohol) (PVA) | ~262.8 | ~385 |
| Glutaraldehyde | Poly(vinyl alcohol) (PVA) | Improved stability | - |
| Hexamethylene diisocyanate | Poly(vinyl alcohol) (PVA) | Varies with cross-linking degree | - |
Note: Quantitative TGA data for TEOC-cross-linked polymers was not available for a direct comparison.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of cross-linked polymers.
Gel Content Determination
Objective: To determine the insoluble fraction in a cross-linked polymer, which indicates the degree of cross-linking.
Method (ASTM D2765):
-
A precisely weighed sample of the cross-linked polymer is placed in a small mesh packet.
-
The packet is suspended in a suitable solvent (e.g., xylene for polyethylene) within a reaction vessel.
-
The solvent is heated to its boiling point, and the sample is extracted for a specified duration (typically several hours).
-
After extraction, the mesh packet containing the remaining insoluble gel is removed and dried to a constant weight.
-
The gel content is calculated as the percentage of the final dry weight to the initial sample weight.
Swelling Ratio Measurement
Objective: To quantify the ability of a hydrogel to absorb and retain a solvent.
Gravimetric Method:
-
A dried hydrogel sample is weighed to determine its dry mass (Md).
-
The sample is immersed in a solvent (e.g., deionized water or a buffer solution) at a specific temperature until equilibrium swelling is reached.
-
The swollen hydrogel is removed from the solvent, and excess surface liquid is gently blotted away.
-
The swollen mass (Ms) of the hydrogel is then measured.
-
The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ms - Md) / Md] x 100.[1]
Tensile Strength Testing
Objective: To measure the mechanical properties of a polymer film under tension.
Method (ASTM D882):
-
Polymer films are cut into a "dog-bone" shape with defined dimensions.
-
The sample is mounted between the grips of a universal testing machine.
-
The sample is pulled at a constant rate of extension until it fractures.
-
The force applied and the elongation of the sample are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking, and Young's modulus is determined from the initial linear portion of the stress-strain curve.[2]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and composition of a polymer.
Procedure:
-
A small, accurately weighed sample of the polymer is placed in a TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA thermogram, a plot of weight loss versus temperature, is generated. From this, the onset of degradation and the temperatures of maximum weight loss can be determined.[3][4]
Visualizations
Cross-linking Mechanism of this compound
Caption: Reaction scheme for polymer cross-linking with this compound.
Experimental Workflow for Polymer Characterization
References
- 1. Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lrc.acharyainstitutes.in:8080 [lrc.acharyainstitutes.in:8080]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quantifying Tetraethyl Orthocarbonate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring the quality of the final product. Tetraethyl orthocarbonate (TEOC), a versatile reagent and building block in organic synthesis, often requires precise quantification within complex reaction mixtures. This guide provides a detailed comparison of the primary analytical methods for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR), and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. Below is a summary of the key performance characteristics of GC-FID, ¹H-qNMR, and HPLC-RI for the quantification of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) | High-Performance Liquid Chromatography-Refractive Index (HPLC-RI) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a flame. | Intrinsic relationship between the NMR signal area and the number of protons, allowing for quantification against an internal standard. | Separation based on polarity and interaction with a stationary phase, with detection based on changes in the refractive index of the eluent. |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~5 µM | ~1 - 10 µg/mL (estimated) |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~20 µM | ~5 - 50 µg/mL (estimated) |
| Precision (%RSD) | < 5%[1] | < 2% | < 5% (estimated) |
| Analysis Time per Sample | 10 - 30 minutes | 5 - 15 minutes | 15 - 30 minutes |
| Sample Preparation | Dilution with a suitable solvent, addition of internal standard. | Dilution in a deuterated solvent, addition of internal standard. | Dilution in mobile phase, filtration. |
| Strengths | High resolution, high sensitivity, robust and widely available. | Non-destructive, requires minimal sample preparation, provides structural information, highly accurate and precise. | Suitable for non-volatile or thermally labile compounds. |
| Limitations | Requires volatile and thermally stable analytes. | Lower sensitivity compared to GC-FID, high initial instrument cost. | Lower sensitivity and not compatible with gradient elution, sensitive to temperature and pressure fluctuations. |
Experimental Workflow
The general workflow for quantifying an analyte in a reaction mixture using a chromatographic or spectroscopic technique with an internal standard is depicted below.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for the routine quantification of this compound in reaction mixtures containing other volatile components.
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Materials :
-
GC Column : A non-polar column such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[2]
-
Internal Standard (IS) : Dodecane (B42187) or another n-alkane that does not co-elute with any reaction components.
-
Solvent : Dichloromethane or ethyl acetate.
-
-
Procedure :
-
Internal Standard Stock Solution : Prepare a stock solution of dodecane in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the reaction mixture into a vial. Add a known volume (e.g., 1 mL) of the internal standard stock solution and mix thoroughly.
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature : 300 °C
-
-
Quantification : The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a pre-determined response factor.
-
Method 2: Quantitative ¹H Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR)
This method allows for the direct and highly accurate quantification of this compound in the reaction mixture with minimal sample preparation.
-
Instrumentation : NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.
-
Materials :
-
Deuterated Solvent : Chloroform-d (CDCl₃) or another suitable deuterated solvent that dissolves all reaction components.
-
Internal Standard (IS) : 1,3,5-Trimethoxybenzene (B48636) or another suitable standard with a known purity and signals that do not overlap with the analyte or other reaction components.
-
-
Procedure :
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube. Add a known amount (e.g., 5-10 mg) of the internal standard. Add approximately 0.6 mL of the deuterated solvent and mix until homogeneous.
-
NMR Acquisition Parameters :
-
Pulse Program : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : ≥ 5 times the longest T₁ of the analyte and internal standard protons (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans : 8 or 16 scans for good signal-to-noise ratio.
-
-
Data Processing and Quantification :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic quartet of the methylene (B1212753) protons (-OCH₂-) of this compound (at approximately 3.6 ppm) and a well-resolved singlet of the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm).
-
The concentration is calculated using the following formula: Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample)
-
-
Method 3: High-Performance Liquid Chromatography-Refractive Index (HPLC-RI)
This method serves as an alternative for reaction mixtures where GC is not suitable, for instance, due to the presence of non-volatile components.
-
Instrumentation : HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).
-
Materials :
-
HPLC Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or a normal-phase silica (B1680970) column.
-
Mobile Phase : For reversed-phase, a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). For normal-phase, a mixture of hexane (B92381) and isopropanol. The mobile phase must be isocratic as gradient elution is not compatible with RI detection.[2]
-
-
Procedure :
-
Sample Preparation : Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C (to ensure a stable refractive index).
-
Injection Volume : 10 µL.
-
RID Temperature : 35 °C.
-
-
Quantification : The concentration of this compound is determined from a calibration curve constructed by analyzing a series of standards of known concentrations.
-
Signaling Pathway and Logical Relationship Diagrams
The logical flow for selecting an appropriate analytical method for the quantification of this compound is presented below.
References
Assessing the Efficiency of Tetraethyl Orthocarbonate as a Protecting Group for Diols: A Comparative Guide
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides a comparative analysis of tetraethyl orthocarbonate as a protecting group for 1,2- and 1,3-diols, juxtaposed with the widely utilized acetonide protecting group derived from 2,2-dimethoxypropane (B42991).
This compound offers a unique alternative for the protection of diols, forming a spiro orthocarbonate linkage. While less commonly employed than acetals, its distinct chemical properties warrant a thorough evaluation of its efficiency. This guide will delve into the available experimental data, reaction protocols, and mechanistic pathways to provide researchers with the necessary information to make an informed decision for their synthetic strategies.
Quantitative Comparison of Diol Protecting Groups
The efficiency of a protecting group is best assessed through quantitative data on its formation and cleavage. The following tables summarize the reaction conditions, times, and yields for the protection of diols using both this compound and the benchmark acetonide protecting group.
Table 1: Protection of Diols as Spiro Orthocarbonates using this compound
| Diol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Glycerol (B35011) | Not Specified | Not Specified | Not Specified | Not Specified | 50 (mixture of isomers)[1] |
Note: Detailed experimental data for the protection of various diols with this compound is limited in the available literature, highlighting a gap in current research.
Table 2: Protection of Diols as Acetonides using 2,2-Dimethoxypropane
| Diol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| General 1,2-Diol | p-TsOH | Acetone (B3395972) | Room Temperature | 5-10 h | Good |
| General 1,3-Diol | p-TsOH | Acetone | Room Temperature | 5-10 h | Good |
| 2,2-bis(hydroxymethyl)propane-1,3-diol | HT-S | 2,2-Dimethoxypropane | 80 | 55 min | 99 |
| Propane-1,2,3-triol (Glycerol) | HT-S | 2,2-Dimethoxypropane | 25 | 3.5 h | 95 |
| Propane-1,3-diol | Iodine (20 mol%) | 2,2-Dimethoxypropane | Room Temperature | 3 h | 77[2] |
| Catechol | Iodine (20 mol%) | 2,2-Dimethoxypropane | Room Temperature | 3 h | 73[2] |
Table 3: Deprotection of Acetonides
| Protected Diol | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| General Acetonide | p-TsOH (cat.) | Methanol (B129727) | Not Specified | 1 h | Not Specified |
| General Acetonide | HCl | H₂O/THF | Room Temperature | 5 h | 92 |
| General Acetonide | CF₃COOH | H₂O/MeCN | 0 to RT | 45 min | 85 |
Note: Specific deprotection conditions for diol spiro orthocarbonates are not well-documented in the reviewed literature.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting potential issues.
Protection of Diols
The protection of diols with both this compound and 2,2-dimethoxypropane proceeds via an acid-catalyzed mechanism. The reaction with 2,2-dimethoxypropane is a well-established acetalization, while the reaction with this compound is a transesterification-like process.
The mechanism for acetonide formation is initiated by the protonation of one of the methoxy (B1213986) groups of 2,2-dimethoxypropane, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This electrophile is then attacked by one of the hydroxyl groups of the diol. Subsequent proton transfer and intramolecular cyclization with the second hydroxyl group, followed by the loss of a second molecule of methanol, yields the cyclic acetonide.
A similar, albeit less documented, mechanism is proposed for the reaction with this compound, proceeding through successive transesterifications.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic procedure.
Protocol 1: Protection of a 1,3-Diol as a Benzylidene Acetal (B89532)
This protocol provides a representative procedure for the formation of a cyclic acetal from a 1,3-diol.
Materials:
-
1,3-diol (1.0 mmol)
-
Benzaldehyde (B42025) dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol)
-
Acetonitrile (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the 1,3-diol in acetonitrile, add benzaldehyde dimethyl acetal followed by copper(II) trifluoromethanesulfonate.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Protection of a 1,3-Diol as an Acetonide
This protocol details the formation of an acetonide using 2,2-dimethoxypropane.
Materials:
-
1,3-diol (1.0 mmol)
-
2,2-dimethoxypropane (1.5 mmol)
-
p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol)
-
Acetone (10 mL)
-
Triethylamine
-
Organic solvent for extraction
Procedure:
-
To a solution of the 1,3-diol in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature for 5-10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with triethylamine.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Acetonide Deprotection
This protocol outlines a general method for the cleavage of an acetonide protecting group.
Materials:
-
Acetonide-protected diol
-
Methanol
-
p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 wt %)
-
Amberlyst A21 resin
-
Diethyl ether
Procedure:
-
Dissolve the acetonide-protected compound in a large excess of methanol.
-
Add p-TsOH·H₂O (10 wt %).
-
Stir the mixture for one hour.
-
Remove the acetone formed by rotary evaporation.
-
Confirm complete deprotection by ¹H-NMR spectroscopy.
-
Filter the solution through a column of Amberlyst A21 resin.
-
Evaporate the excess solvent and precipitate the product in diethyl ether.
Discussion and Comparison
Acetonides (from 2,2-Dimethoxypropane):
-
Efficiency: The formation of acetonides from 1,2- and 1,3-diols using 2,2-dimethoxypropane is a highly efficient and well-established method. Yields are generally high, often exceeding 90%, and reaction times are typically in the range of a few hours at room temperature.
-
Scope and Limitations: This method is applicable to a wide range of diols. The choice between a five-membered (from 1,2-diols) or six-membered (from 1,3-diols) ring can be influenced by thermodynamic and kinetic factors.
-
Stability: Acetonides are stable to a wide range of non-acidic conditions, including basic, organometallic, and reducing reagents. However, they are readily cleaved under acidic conditions.
-
Deprotection: Deprotection is typically straightforward and high-yielding, usually accomplished with a catalytic amount of acid in a protic solvent.
Spiro Orthocarbonates (from this compound):
-
Efficiency: Quantitative data on the efficiency of this compound as a diol protecting group is scarce. The reported 50% yield for the reaction with glycerol suggests that it may be less efficient than standard acetalization methods, potentially due to the formation of isomeric mixtures and the need for more forcing conditions.[1] Further research is needed to fully evaluate its efficiency with a broader range of diols.
-
Scope and Limitations: The reaction of this compound with diols leads to the formation of spiro orthocarbonates.[1] The scope of this reaction with different diol substrates is not well-documented.
-
Stability: The stability of the spiro orthocarbonate protecting group to various reaction conditions has not been extensively studied. By analogy to other acetal-like structures, it is expected to be stable to basic and nucleophilic reagents but labile to acid.
Conclusion
Based on the currently available literature, the use of 2,2-dimethoxypropane to form acetonides remains the more efficient and reliable method for the protection of 1,2- and 1,3-diols. This is supported by a wealth of experimental data, high reported yields, and well-established, mild protocols for both protection and deprotection.
This compound, while a potentially interesting reagent for the formation of spiro orthocarbonate protecting groups, suffers from a significant lack of comprehensive data regarding its efficiency, scope, and deprotection conditions. The limited available information suggests that it may be a less efficient protecting group compared to acetonides. However, the unique structure of the resulting spiro orthocarbonate may offer advantages in specific synthetic contexts where the properties of a standard acetal are not suitable.
Further research is required to fully assess the efficiency and utility of this compound as a protecting group for diols. The development of optimized reaction protocols for both the protection and deprotection steps, along with a systematic study of its stability and scope, would be necessary to establish it as a viable and competitive alternative to more conventional protecting groups. Researchers and drug development professionals are advised to rely on well-established methods like acetonide formation for routine diol protection, while considering this compound as an area for further exploratory research.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetraethyl Orthocarbonate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tetraethyl orthocarbonate, a moisture-sensitive and flammable liquid, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions to manage this compound waste effectively, minimizing risks and ensuring adherence to safety protocols.
Key Properties and Hazards
Understanding the characteristics of this compound is the first step in its safe management. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₉H₂₀O₄ |
| Molecular Weight | 192.26 g/mol [1] |
| Boiling Point | 158-160 °C[1] |
| Density | 0.915 g/mL[1] |
| Flash Point | 52 °C[1] |
| Appearance | Colorless liquid[1] |
| Solubility | Insoluble in water[1] |
This compound is classified as a flammable liquid and vapor.[2][3] It can cause skin and serious eye irritation.[2] It is also moisture-sensitive and may be harmful if inhaled or swallowed.[1]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical splash goggles are required.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that neutralizes its hazards and complies with all relevant regulations. As a general principle, chemical waste generators are responsible for determining if a substance is a hazardous waste and must adhere to local, regional, and national disposal regulations.[2]
Operational Plan: Small Spills and Residual Waste
For small spills or the disposal of residual amounts of this compound, the following procedure should be followed:
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Contain the Spill: If a spill occurs, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris using spark-proof tools.[1][2] Place the waste into a suitable, clearly labeled, and sealable container for chemical waste.[2]
-
Label the Waste Container: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[4]
-
Store for Disposal: Keep the waste container tightly closed and store it in a designated, cool, dry, and well-ventilated area away from sources of ignition.[1] Ensure the storage area is compliant with regulations for flammable liquid waste.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[5] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[5]
Hydrolysis as a Potential Treatment
Orthoesters like this compound are known to hydrolyze in the presence of mild aqueous acid to form an ester and alcohol.[6][7] While this reaction can potentially be used to render the compound less hazardous, it should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. The hydrolysis products (ester and alcohol) may also be considered hazardous waste and require proper disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H20O4 | CID 66213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. vumc.org [vumc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ortho ester - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Tetraethyl orthocarbonate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for Tetraethyl orthocarbonate, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is also sensitive to moisture.[1] Adherence to proper safety protocols is crucial to minimize risks in the laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound to ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles. | To protect eyes from splashes of the chemical.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[1] |
| Body Protection | A standard laboratory coat or appropriate protective clothing. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] | To prevent inhalation of vapors and respiratory tract irritation.[1] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidents.
Handling:
-
Always work in a well-ventilated area.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing vapor or mist.[1]
-
Do not allow contact with water as the material is moisture-sensitive.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
-
Keep containers tightly closed to prevent moisture contamination.[1]
-
Store in a flammables-area.[1]
Spill and Disposal Plan
In the event of a spill, prompt and correct action is necessary to prevent the spread of contamination and ensure safety.
Spill Cleanup:
-
Immediately evacuate the area and remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment as outlined above.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Use non-sparking tools to collect the absorbed material.[2]
-
Place the waste in a suitable, closed container for disposal.[1][2]
-
Do not allow the spill to enter drains or waterways.[1]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should not be mixed with other waste streams.
-
Uncleaned containers should be treated as hazardous waste.
The following diagram illustrates the standard operational workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
